molecular formula C11H7NO2S B572991 8H-Indeno[1,2-d]thiazole-5-carboxylic acid CAS No. 1245648-00-3

8H-Indeno[1,2-d]thiazole-5-carboxylic acid

Cat. No.: B572991
CAS No.: 1245648-00-3
M. Wt: 217.242
InChI Key: LTORWSCJMLAOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8H-Indeno[1,2-d]thiazole-5-carboxylic acid (CAS 1245648-00-3) is a chemical building block with a molecular formula of C 11 H 7 NO 2 S and a molecular weight of 217.24 g/mol . This compound serves as a privileged scaffold in medicinal chemistry, particularly in the development of novel antiviral agents. Recent scientific research has identified its derivatives as a unique class of non-peptidic, non-covalent inhibitors of the SARS-CoV-2 3CL protease (3CL pro or M pro ), a crucial enzyme for viral replication . In biochemical evaluations, a representative derivative exhibited promising inhibitory activity with an IC 50 value of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro . Molecular docking studies suggest that these inhibitors bind effectively into the substrate-binding pockets S1 and S2 of the protease, with the indeno-thiazole core forming key hydrophobic interactions and the substituents engaging in hydrogen bonding . The structure-activity relationship (SAR) studies highlight that the specific positioning of methoxy groups and the integrity of the central five-membered ring are critical for maintaining this inhibitory potency . This compound is offered for research and development purposes. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-indeno[1,2-d][1,3]thiazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2S/c13-11(14)7-2-1-6-4-9-10(8(6)3-7)12-5-15-9/h1-3,5H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTORWSCJMLAOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)O)C3=C1SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855930
Record name 8H-Indeno[1,2-d][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245648-00-3
Record name 8H-Indeno[1,2-d][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8H-Indeno[1,2-d]thiazole-5-carboxylic acid: Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8H-Indeno[1,2-d]thiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, fused-ring structure provides a unique scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the known and predicted physical and chemical properties of this molecule, along with a detailed examination of its synthesis and spectral characteristics. This document is intended to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel compounds based on the indenothiazole framework. The recent emergence of indenothiazole derivatives as potential inhibitors of critical viral enzymes, such as the SARS-CoV-2 3CL protease, underscores the timeliness and importance of a deeper understanding of this molecular scaffold.[1]

Molecular Structure and Properties

The foundational structure of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid integrates an indene moiety with a thiazole ring, featuring a carboxylic acid group at the 5-position. This arrangement confers a unique combination of aromaticity, rigidity, and acidic functionality.

PropertyValueSource
Molecular Formula C₁₁H₇NO₂S[2][3]
Molecular Weight 217.24 g/mol [3]
CAS Number 1245648-00-3[2][3]
Predicted Physicochemical Properties
PropertyPredicted Value/RangeBasis of Prediction/Analogy
Melting Point >300 °CHigh melting points are characteristic of rigid, aromatic carboxylic acids such as 1H-Indazole-5-carboxylic acid (318-322 °C).
Boiling Point Decomposes before boilingAromatic carboxylic acids often decompose at high temperatures.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF)The carboxylic acid group imparts some water solubility, but the large hydrophobic scaffold limits it. Solubility in polar aprotic solvents is expected to be higher.
pKa 3.5 - 4.5The pKa is predicted to be in the range of benzoic acid and other aromatic carboxylic acids, influenced by the electron-withdrawing nature of the fused heterocyclic system. Computational methods are available for more precise estimations.[4][5][6]

Synthesis of the 8H-Indeno[1,2-d]thiazole Scaffold

The synthesis of the 8H-indeno[1,2-d]thiazole core can be achieved through a multi-step sequence, as adapted from the literature on related derivatives.[1] The general strategy involves the construction of the thiazole ring onto a pre-existing indanone framework.

Proposed Synthetic Pathway

Synthetic_Pathway Indanone Indanone Precursor AlphaBromoIndanone α-Bromoindanone Indanone->AlphaBromoIndanone Bromination IndenothiazoleEster Indenothiazole Ester AlphaBromoIndanone->IndenothiazoleEster Hantzsch Thiazole Synthesis (e.g., with a thioamide) TargetMolecule 8H-Indeno[1,2-d]thiazole- 5-carboxylic acid IndenothiazoleEster->TargetMolecule Ester Hydrolysis

Caption: Proposed synthetic route to 8H-Indeno[1,2-d]thiazole-5-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Bromination of the Indanone Precursor

  • Dissolve the appropriate indanone starting material in a suitable solvent such as glacial acetic acid.

  • Add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoindanone.

Step 2: Hantzsch Thiazole Synthesis

  • Dissolve the crude α-bromoindanone and a suitable thioamide (e.g., ethyl 2-amino-2-thioxoacetate) in a high-boiling polar solvent like ethanol or dimethylformamide.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude indenothiazole ester.

  • Purify the product by column chromatography on silica gel.

Step 3: Ester Hydrolysis

  • Suspend the indenothiazole ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux and stir until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • Collect the precipitated carboxylic acid by filtration, wash thoroughly with water, and dry under vacuum to afford the final product, 8H-Indeno[1,2-d]thiazole-5-carboxylic acid.

Chemical Reactivity

The chemical reactivity of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid is dictated by its key functional groups: the carboxylic acid, the thiazole ring, and the indene moiety.

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Activation to an acid chloride would facilitate a range of nucleophilic acyl substitution reactions.

  • Thiazole Ring: The thiazole ring is a relatively stable aromatic system. The 2-position of the thiazole ring can be susceptible to nucleophilic substitution, particularly if activated.

  • Indene Moiety: The methylene bridge at the 8-position is a potential site for functionalization through deprotonation with a strong base, followed by reaction with an electrophile.

Spectroscopic Characterization

While a dedicated spectrum for 8H-Indeno[1,2-d]thiazole-5-carboxylic acid is not publicly available, its spectral features can be predicted based on the analysis of its constituent parts and data from closely related derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indene and thiazole rings. The carboxylic acid proton will likely appear as a broad singlet far downfield (δ 10-13 ppm). The methylene protons at the 8-position would appear as a singlet in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carboxylic acid (δ 160-180 ppm), as well as for the aromatic and aliphatic carbons of the fused ring system.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the prominent absorptions of the carboxylic acid group:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

  • A strong C=O stretching band around 1700-1725 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI), would show a prominent molecular ion peak ([M-H]⁻ or [M+H]⁺). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group.

Applications in Drug Discovery

The 8H-indeno[1,2-d]thiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[1] Its rigid nature helps to pre-organize appended functional groups for optimal interaction with protein binding sites.

Case Study: SARS-CoV-2 3CL Protease Inhibitors

A recent study highlighted the potential of 8H-indeno[1,2-d]thiazole derivatives as inhibitors of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro), a critical enzyme in the viral replication cycle.[1] In this study, various substituents were introduced at the 2-position of the thiazole ring, demonstrating that this position is a key vector for modulating biological activity. The carboxylic acid functionality of the parent compound provides a convenient handle for the synthesis of such derivatives through amide coupling reactions.

Drug_Discovery_Application CoreScaffold 8H-Indeno[1,2-d]thiazole Core Scaffold CarboxylicAcid Carboxylic Acid Functionality CoreScaffold->CarboxylicAcid AmideCoupling Amide Coupling CarboxylicAcid->AmideCoupling Derivatives Diverse Library of Indenothiazole Derivatives AmideCoupling->Derivatives BiologicalScreening Biological Screening (e.g., against 3CLpro) Derivatives->BiologicalScreening LeadCompound Lead Compound Identification BiologicalScreening->LeadCompound

Caption: Workflow for the application of the indenothiazole scaffold in drug discovery.

Conclusion

8H-Indeno[1,2-d]thiazole-5-carboxylic acid represents a valuable building block for the synthesis of novel, biologically active compounds. While a complete experimental characterization of its physical properties is yet to be published, this guide provides a robust framework based on available literature and predictive methods. The synthetic accessibility and the demonstrated potential of its derivatives in targeting key enzymes make this scaffold a compelling starting point for future drug discovery efforts. Further experimental investigation into the properties of this core molecule is warranted and will undoubtedly accelerate the development of new therapeutics.

References

  • Zhang, L., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(10), 3287. [Link]

  • Google Patents. (n.d.). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72.
  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules, 11(11), 867-889. [Link]

  • Pezzola, S., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3209. [Link]

  • ResearchGate. (n.d.). An Efficient Acid and Metal-Free One-Pot Synthesis of Benzothiazoles from Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167. [Link]

  • Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. [Link]

  • Jasperse, C. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Supporting Information for: A selenium-catalyzed C–H/S–S dual activation for the synthesis of 2-arylbenzothiazoles. [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. [Link]

  • PubChem. (n.d.). 5-[(E)-(2-Oxo-2,3-Dihydro-1h-Inden-1-Ylidene)methyl]-1,3-Benzodioxole-4-Carboxylic Acid. Retrieved from [Link]

  • ChemTik. (n.d.). 8H-Indeno[1,2-d]thiazole-5-carboxylic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of Indeno[1,2-d]thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indeno[1,2-d]thiazole core is a significant heterocyclic scaffold that has garnered increasing attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comprehensive overview of the discovery and historical development of this unique fused ring system. We will delve into the primary synthetic routes that have been established for its construction, with a particular focus on the evolution of these methodologies. Furthermore, this document will explore the burgeoning interest in indeno[1,2-d]thiazole derivatives as therapeutic agents, highlighting key examples and their mechanisms of action.

Introduction: The Emergence of a Privileged Scaffold

The fusion of an indanone framework with a thiazole ring gives rise to the indeno[1,2-d]thiazole system, a rigid and planar molecule with unique electronic properties. While the precise moment of its "discovery" is not pinpointed to a single seminal publication, its history is intrinsically linked to the broader development of synthetic methodologies for fused thiazole systems. The inherent bioactivity of the thiazole ring, a component of vitamin B1 (thiamine) and numerous pharmaceuticals, has long driven the exploration of its more complex, fused analogues.[1]

The indeno[1,2-d]thiazole scaffold has recently emerged as a "privileged structure" in drug discovery, demonstrating a remarkable capacity to interact with a variety of biological targets. This has led to the development of derivatives with a wide range of therapeutic potential, including antiviral, anticancer, and anti-inflammatory activities.[2][3] This guide will trace the synthetic pathways that have enabled the exploration of this promising chemical space.

Foundational Synthetic Strategies: The Hantzsch Reaction as a Cornerstone

The most well-established and historically significant route to the indeno[1,2-d]thiazole core is a variation of the classic Hantzsch thiazole synthesis.[4] This venerable reaction, first reported in the late 19th century, traditionally involves the condensation of an α-haloketone with a thioamide.[5] In the context of indeno[1,2-d]thiazoles, the readily available 1-indanone serves as the starting point for generating the requisite α-functionalized ketone.

A pivotal advancement in the synthesis of 2-amino-8H-indeno[1,2-d]thiazoles involves the reaction of α-halo-1-indanones with thiourea. A notable example of this methodology was detailed in a 2012 study by Aneja et al., which provides a robust and high-yielding approach.[6]

The Hantzsch-Type Synthesis of 2-Amino-8H-indeno[1,2-d]thiazoles

The general pathway involves the initial halogenation of a 1-indanone derivative at the α-position to yield a 2-halo-1-indanone. This intermediate is then reacted with thiourea in a cyclocondensation reaction to afford the 2-amino-8H-indeno[1,2-d]thiazole.

Hantzsch_Indenothiazole cluster_cyclocondensation Cyclocondensation Indanone 1-Indanone AlphaHalo 2-Halo-1-indanone Indanone->AlphaHalo Halogenation (e.g., Br2) Indenothiazole 2-Amino-8H-indeno[1,2-d]thiazole AlphaHalo->Indenothiazole Thiourea Thiourea Thiourea->Indenothiazole

Figure 1: General scheme for the Hantzsch-type synthesis of 2-amino-8H-indeno[1,2-d]thiazoles.

Experimental Protocol: Synthesis of 2-Amino-8H-indeno[1,2-d]thiazole from 2-Bromo-1-indanone

The following protocol is adapted from the work of Aneja et al. and serves as a representative example of this synthetic transformation.[6]

Step 1: Synthesis of 2-Bromo-1-indanone

  • Dissolve 1-indanone in a suitable solvent such as chloroform or acetic acid.

  • Slowly add an equimolar amount of bromine (Br₂) dropwise to the stirred solution at room temperature.

  • Continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure. The crude 2-bromo-1-indanone can be purified by recrystallization or used directly in the next step.

Step 2: Synthesis of 2-Amino-8H-indeno[1,2-d]thiazole

  • To a solution of 2-bromo-1-indanone in ethanol, add an equimolar amount of thiourea.

  • Reflux the reaction mixture for 4-5 hours.

  • Upon cooling, the product, 2-amino-8H-indeno[1,2-d]thiazole, will precipitate from the solution.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like aqueous ethanol to obtain the pure product.

This method has proven to be efficient, with reported yields often exceeding 90%.[6] The versatility of this approach allows for the synthesis of a variety of substituted indeno[1,2-d]thiazoles by starting with appropriately substituted 1-indanones.

Evolution of Synthetic Methodologies

While the Hantzsch-type synthesis remains a mainstay, the quest for more efficient, diverse, and environmentally benign synthetic routes has led to further developments in the field of fused thiazole synthesis.

The Gewald Reaction: A Potential Alternative

The Gewald reaction, a multicomponent reaction involving a ketone, an α-cyano ester (or other active methylene compound), and elemental sulfur in the presence of a base, is a powerful tool for the synthesis of 2-aminothiophenes.[7][8] While its direct application to the synthesis of indeno[1,2-d]thiazoles from 1-indanones is not as extensively documented as the Hantzsch approach, the general principle of using cyclic ketones to generate fused thiophene rings is well-established.

A modified Gewald reaction has been shown to produce thiazoles instead of thiophenes when the α-carbon to the cyano group is substituted, which blocks the typical thiophene formation mechanism.[9] This suggests a potential, albeit less explored, avenue for the synthesis of the indeno[1,2-d]thiazole scaffold.

Gewald_Indenothiazole Conceptual Gewald-type approach to fused heterocycles from 1-indanone. Indanone 1-Indanone Indenothiophene Fused 2-Aminothiophene (Potential for Thiazole) Indanone->Indenothiophene ActiveMethylene Active Methylene Compound (e.g., malononitrile) ActiveMethylene->Indenothiophene Sulfur Elemental Sulfur Sulfur->Indenothiophene Base Base Base->Indenothiophene

Figure 2: A conceptual diagram of a Gewald-type reaction for the synthesis of fused heterocycles starting from 1-indanone.

Further research is warranted to fully explore the utility of the Gewald reaction and its modifications for the direct synthesis of the indeno[1,2-d]thiazole ring system.

Modern Applications in Drug Discovery

The synthetic accessibility of the indeno[1,2-d]thiazole scaffold has paved the way for its exploration in various therapeutic areas. The rigid, planar nature of the ring system provides a well-defined framework for the presentation of functional groups to biological targets.

Inhibitors of SARS-CoV-2 3CL Protease

In the wake of the COVID-19 pandemic, significant research efforts were directed towards the discovery of antiviral agents. The 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, an enzyme essential for viral replication, emerged as a prime drug target.[2] High-throughput screening campaigns identified 8H-indeno[1,2-d]thiazole derivatives as novel, non-covalent inhibitors of this enzyme.[2]

Subsequent structure-activity relationship (SAR) studies led to the synthesis of a series of derivatives with optimized inhibitory activity. For instance, a representative compound from one study displayed an IC₅₀ of 1.28 µM against SARS-CoV-2 3CLpro.[2] Molecular docking studies suggested that the indeno[1,2-d]thiazole core fits snugly into the S1 and S2 binding pockets of the protease.

Table 1: Inhibitory Activities of Selected 8H-Indeno[1,2-d]thiazole Derivatives against SARS-CoV-2 3CLpro

CompoundIC₅₀ (µM)[2]
1 5-OCH₃3,5-(OCH₃)₂-Ph6.42
2 6-OCH₃3,5-(OCH₃)₂-Ph1.28
3 6-Cl3,5-(OCH₃)₂-Ph> 20
4 6-OCH₃3-OCH₃-Ph1.89

Data extracted from Wu et al. (2022).

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of cancer, making them attractive targets for anticancer drug development. Novel indeno[1,2-d]thiazole hydroxamic acids have been designed and synthesized as potent HDAC inhibitors.[3]

Several of these compounds exhibited sub-micromolar antiproliferative activity against human cancer cell lines, such as MCF7 (breast cancer) and HCT116 (colon cancer).[3] The indeno[1,2-d]thiazole scaffold in these molecules serves as a cap group that interacts with the surface of the enzyme, while the hydroxamic acid moiety chelates the zinc ion in the active site.

Conclusion and Future Perspectives

The history of indeno[1,2-d]thiazole compounds is a testament to the enduring power of fundamental synthetic reactions like the Hantzsch synthesis. While its origins are rooted in the broader exploration of fused thiazoles, this scaffold has now carved out its own distinct identity as a privileged structure in medicinal chemistry. The development of robust synthetic routes has been instrumental in unlocking its therapeutic potential.

The recent successes in identifying indeno[1,2-d]thiazole derivatives as potent inhibitors of viral proteases and epigenetic modulators underscore the promise of this heterocyclic system. Future research will likely focus on:

  • The development of novel, more convergent, and stereoselective synthetic methodologies.

  • A deeper exploration of the Gewald reaction and other multicomponent reactions for the construction of this scaffold.

  • The expansion of the known biological activities of indeno[1,2-d]thiazole derivatives through systematic library synthesis and screening.

  • The optimization of lead compounds for improved pharmacokinetic and pharmacodynamic properties.

As our understanding of the chemical biology of this fascinating ring system grows, the indeno[1,2-d]thiazole core is poised to become an increasingly important building block in the development of next-generation therapeutics.

References

  • Aneja, D. K., & Prakash, O. (2012). Synthesis of Derivatives of 8H-Indeno[1,2-d]thiazol-2-amines via α-Bromo, α,α-Dibromo and α-Tosyloxy Carbonyl Compounds. Hetero Letters, 2(2), 192-197.
  • Jain, N., & Singh, B. (Year not specified). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review.
  • Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 561-577. Available from: [Link]

  • Aneja, D. K., & Prakash, O. (2012). SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. ResearchGate. Available from: [Link]

  • McCann, L. C., & Organ, M. G. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 768-774. Available from: [Link]

  • Wu, X., Gao, X., Yi, C., Wang, Z., Zhang, J., Li, Z., ... & Wang, W. L. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(11), 3359. Available from: [Link]

  • Wang, H., Zhou, Y., Wang, J., Zhang, Y., Zhang, Q., & Xu, W. (2013). Design, synthesis and biological evaluation of indeno[1,2-d]thiazole derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 64, 555-565.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available from: [Link]

  • Rostom, S. A. F., Ashour, H. M. A., El-Din, M. G., & El-Ashmawy, M. B. (2016). Synthesis and biological evaluation of new substituted Hantzsch thiazole derivatives from environmentally benign one-pot synthesis using silica supported tungstosilisic acid as reusable catalyst. Molecules, 21(10), 1295. Available from: [Link]

  • Singh, N., & Amir, M. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. Available from: [Link]

  • Bagdi, A., & Kappe, C. O. (2012). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • El-Sayed, M. A. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2026). Design, synthesis, in silico studies, and antiproliferative activity of a novel series of thiazole/1,2,3-triazole hybrids as apoptosis inducers and multi-kinase inhibitors endowed with anti-breast cancer activity. RSC Advances.
  • Singh, N., & Amir, M. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Available from: [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. Available from: [Link]

  • Boruah, M., & Konwar, D. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Various Authors. (2019). Synthesis of thiazoles. YouTube. Available from: [Link]

  • Kumar, S. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 444-450. Available from: [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) for 8H-Indeno[1,2-d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid

Introduction

8H-Indeno[1,2-d]thiazole-5-carboxylic acid (CAS No. 1245648-00-3) is a heterocyclic compound featuring a fused indene and thiazole ring system, functionalized with a carboxylic acid group.[1] This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development, as derivatives of the 8H-indeno[1,2-d]thiazole core have been investigated as potential inhibitors for targets like the SARS-CoV-2 3CL protease.[2] The precise structural confirmation of such molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the validity of biological findings.

This technical guide provides a comprehensive overview of the analytical methodologies used to elucidate and confirm the structure of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid. As a Senior Application Scientist, my focus is not merely on the data itself, but on the underlying principles and the causality behind the experimental choices. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unambiguous characterization of this compound. Each protocol described is designed as a self-validating system, ensuring scientific integrity and trustworthiness.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Its power lies in its ability to map the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. For a complex heterocyclic system like 8H-Indeno[1,2-d]thiazole-5-carboxylic acid, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent and experiment type is critical for obtaining high-quality, interpretable NMR data. For this molecule, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the carboxylic acid, and more importantly, its aprotic nature slows the chemical exchange of the acidic carboxyl proton, allowing it to be observed as a distinct, albeit often broad, resonance in the ¹H NMR spectrum.[3] In contrast, using solvents like D₂O would lead to rapid deuterium exchange, causing the carboxyl proton signal to disappear, which is a useful confirmatory experiment in itself.[4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for superior signal dispersion and resolution, which is crucial for resolving the complex aromatic region.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 2 seconds.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at ~2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-2048 scans, spectral width of ~220 ppm.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at ~39.52 ppm.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing Prep1 Weigh 5-10 mg of Compound Prep2 Dissolve in 0.6 mL DMSO-d₆ Prep1->Prep2 Acq1 ¹H NMR Spectrum (16-32 scans) Prep2->Acq1 Acq2 ¹³C NMR Spectrum (1024-2048 scans) Prep2->Acq2 Proc1 Fourier Transform Acq1->Proc1 Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference to Solvent Signal Proc2->Proc3 Final Final Proc3->Final Structural Interpretation

Caption: Workflow for NMR spectroscopic analysis.

Predicted Spectral Data & Interpretation

While a definitive spectrum from literature for this exact compound is not publicly available, we can predict the spectral features with high confidence based on established chemical shift principles and data from analogous indenyl-thiazole and carboxylic acid structures.[4][6]

¹H NMR (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Broad Singlet1H-COOHThe acidic proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding. Its signal is typically broad.[4]
~7.5 - 8.5Multiplets4HAr-HProtons on the fused aromatic (indeno) and heteroaromatic (thiazole) rings. The exact shifts and couplings depend on their relative positions.
~4.0Singlet2H-CH₂- (Position 8)The methylene protons at the 8-position of the indeno system are expected to appear as a singlet.[6]

¹³C NMR (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~165 - 175C=O (-COOH)The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[4]
~110 - 155Ar-C & Thiazole-CMultiple signals corresponding to the carbons of the fused aromatic and heterocyclic ring system.[6]
~30 - 40-CH₂- (Position 8)The aliphatic methylene carbon appears in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The principle is based on the absorption of IR radiation, which excites molecular vibrations (stretching, bending). For 8H-Indeno[1,2-d]thiazole-5-carboxylic acid, IR spectroscopy provides immediate, confirmatory evidence of the key carboxylic acid moiety.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Lower the sampling arm to bring the sample into firm contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.[7]

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software.

Visualization: IR Spectroscopy Workflow

IR_Workflow Start Place Solid Sample on ATR Crystal BG Acquire Background Scan Start->BG Sample Acquire Sample Scan (16-32 scans) BG->Sample Process Process Data (Ratio to Background) Sample->Process Result Identify Diagnostic Absorption Bands Process->Result

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Spectral Interpretation: Identifying Key Vibrational Modes

The IR spectrum of a carboxylic acid is dominated by two highly characteristic absorptions.[8]

  • O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region.[4][9] This exceptional broadness is a hallmark of the hydrogen-bonded dimer structure that carboxylic acids typically form in the solid state.[8] This band often overlaps with the C-H stretching absorptions.

  • C=O Stretch: A sharp, intense absorption band should appear between 1710 and 1760 cm⁻¹.[4] For a hydrogen-bonded dimer, this peak is typically centered around 1710 cm⁻¹.[4]

Table of Predicted IR Absorptions:

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2500 - 3300Strong, Very BroadO-H StretchCarboxylic Acid (-COOH)
~3100Medium-WeakAromatic C-H StretchIndeno/Thiazole Rings
~2950Medium-WeakAliphatic C-H Stretch-CH₂-
~1710Strong, SharpC=O StretchCarboxylic Acid (-COOH)
~1600, ~1450Medium-WeakC=C & C=N StretchIndeno/Thiazole Rings
~1250MediumC-O StretchCarboxylic Acid (-COOH)

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern. For a molecule intended for biological testing, confirming the molecular weight is a non-negotiable quality control step.

Expertise & Experience: Choosing the Right Ionization Method

Electrospray Ionization (ESI) is the ideal technique for 8H-Indeno[1,2-d]thiazole-5-carboxylic acid. It is a soft ionization method that typically keeps the parent molecule intact, allowing for clear determination of the molecular weight. Given the presence of the acidic carboxylic acid group, ESI in negative ion mode ([M-H]⁻) is expected to be highly sensitive and produce a clean spectrum with a strong molecular ion peak.[10]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition:

    • Inject a small volume (1-5 µL) of the sample solution.

    • Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

    • The molecular formula of C₁₁H₇NO₂S gives an exact mass that can be confirmed with a high-resolution instrument.

  • Tandem MS (MS/MS): To probe the structure, perform a fragmentation experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the resulting fragment ions.

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_ms1 Full Scan MS cluster_ms2 Tandem MS (MS/MS) Prep Prepare Dilute Solution (e.g., MeOH) Inject Inject into LC-MS (ESI Source) Prep->Inject MS1_Neg Detect [M-H]⁻ Inject->MS1_Neg MS1_Pos Detect [M+H]⁺ Inject->MS1_Pos Isolate Isolate Parent Ion MS1_Neg->Isolate Fragment Collision-Induced Dissociation (CID) Isolate->Fragment Detect Detect Fragment Ions Fragment->Detect Result Confirm MW & Analyze Fragments Detect->Result

Caption: Workflow for LC-MS and Tandem MS analysis.

Predicted Mass Spectrum and Fragmentation Analysis
  • Molecular Formula: C₁₁H₇NO₂S

  • Monoisotopic Mass: 217.02 g/mol

Expected Key Ions:

m/z (Negative Mode)IonRationale
216.01[M-H]⁻Loss of the acidic proton from the carboxylic acid group. This is expected to be the base peak.[10]
172.02[M-H-CO₂]⁻Decarboxylation (loss of 44 Da) is a very common and characteristic fragmentation pathway for carboxylic acids.

Expected Key Ions:

m/z (Positive Mode)IonRationale
218.03[M+H]⁺Protonation of the molecule, likely on the nitrogen or sulfur atom.
200.02[M+H-H₂O]⁺Loss of water from the protonated carboxylic acid.
172.02[M+H-H₂O-CO]⁺Subsequent loss of carbon monoxide (28 Da) from the [M+H-H₂O]⁺ ion.

The primary fragmentation pathway in the mass spectra of most carboxylic acid derivatives involves the cleavage of the C-Y bond to form a stable acylium ion (R-CO⁺).[11] This provides strong confirmatory evidence for the presence and location of the carboxylic acid group.

Conclusion

The structural elucidation of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid is a synergistic process that relies on the combined strengths of NMR, IR, and Mass Spectrometry. NMR provides the detailed carbon-hydrogen framework, IR spectroscopy offers rapid confirmation of the critical carboxylic acid functional group through its unique vibrational bands, and Mass Spectrometry validates the molecular weight and provides structural insights through predictable fragmentation patterns. By following the robust, self-validating protocols outlined in this guide, researchers can ensure the identity and purity of their material with the highest degree of scientific integrity, a critical prerequisite for any subsequent biological or medicinal chemistry application.

References

  • Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. (2022). PubMed Central. [Link]

  • Synthesis, Vibrational and Optical Studies of Indeno Quinoxaline Pyrrolo Thiazole Derivative Crystal. (2018). Science Alert. [Link]

  • A Green Synthesis, DFT calculations, and molecular docking study of some new indeno[2,1-b]quinoxalines containing thiazole moiety. (N/A). ResearchGate. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

  • Synthesis and Characterization of Dihydro-1H-Benzimidazole-8-Carboxylic Acids as a Potential Antimicrobial Agents. (N/A). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. (N/A). PubMed Central. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (N/A). ResearchGate. [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (N/A).
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. (N/A). Semantic Scholar. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]

  • Synthesis and molecular docking of new indeno[1,2-d]imidazole, indeno[1,2-e]triazine, indeno[1,2-c]pyrazole, and indeno[1,2-b]pyrrole polycyclic compounds as antibacterial and antioxidant agents. (2023). ResearchGate. [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (N/A). ResearchGate. [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). ResearchGate. [Link]

  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. (N/A). University of Cambridge. [Link]

  • General procedure for the synthesis of benzothiazole derivatives. (N/A). The Royal Society of Chemistry. [Link]

  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (N/A). MDPI. [Link]

  • Table of Characteristic IR Absorptions. (N/A). N/A. [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (N/A). Life Science Journal. [Link]

  • 8H-Indeno[1,2-d]thiazole-5-carboxylic acid,1245648-00-3. (N/A). N/A. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 8H-Indeno[1,2-d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the crystal structure analysis of 8H-Indeno[1,2-d]thiazole derivatives, a class of heterocyclic compounds demonstrating significant potential in modern drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering both foundational knowledge and field-proven insights into the crystallographic analysis of these promising therapeutic agents.

Introduction: The Rising Therapeutic Importance of the 8H-Indeno[1,2-d]thiazole Scaffold

The 8H-Indeno[1,2-d]thiazole core is a rigid, tricyclic system that has emerged as a privileged scaffold in the design of targeted therapeutics. Its unique three-dimensional architecture allows for precise orientation of substituent groups, facilitating high-affinity interactions with biological targets. Notably, derivatives of this scaffold have shown potent inhibitory activity against enzymes crucial to disease progression, such as Fructose-1,6-bisphosphatase (FBPase) for the potential treatment of type 2 diabetes, and more recently, the 3-Chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2, the causative agent of the COVID-19 pandemic.[1][2][3] The development of effective drugs targeting these enzymes relies heavily on a deep understanding of their molecular interactions, a domain where single-crystal X-ray diffraction analysis provides unparalleled insight.

This guide will delve into the critical aspects of crystal structure analysis for this class of compounds, moving beyond a simple recitation of methods to explain the causality behind experimental choices and the interpretation of structural data in the context of drug design.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an indispensable, non-destructive analytical technique that provides a definitive three-dimensional map of a molecule's atomic arrangement within a crystal lattice.[4] This method allows for the precise determination of bond lengths, bond angles, and torsion angles, as well as the visualization of intermolecular interactions that govern the crystal packing. Such detailed structural information is paramount for understanding structure-activity relationships (SAR) and for the rational design of next-generation drug candidates.

The Experimental Workflow: A Self-Validating System

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the integrity and accuracy of the final model.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 8H-Indeno[1,2-d]thiazole Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Growing Diffraction-Quality Single Crystals purification->crystal_growth data_collection Data Collection on Diffractometer crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (e.g., CheckCIF) refinement->validation analysis Analysis of Geometric Parameters & Intermolecular Interactions validation->analysis

Figure 1: A generalized workflow for the crystal structure analysis of small molecules.

Case Study: Crystal Structure of a Substituted 8H-Indeno[1,2-d]thiazole Derivative

To illustrate the principles and practice of crystal structure analysis for this class of compounds, we will examine the crystallographic data for 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-8H-indeno[1,2-d]thiazole . The synthesis and structural determination of this compound have been reported, providing a valuable dataset for our analysis.

Experimental Protocol: From Powder to Publication-Quality Data

1. Crystal Growth: The Art and Science of Nucleation

The critical, and often most challenging, step in single-crystal X-ray diffraction is obtaining crystals of sufficient size and quality. For the title compound, colorless crystals were successfully grown by recrystallization from a dimethylformamide solution.

  • Rationale: The choice of solvent is paramount. Dimethylformamide is a polar aprotic solvent with a high boiling point, which allows for slow evaporation and cooling, a common strategy to promote the growth of well-ordered single crystals. The slow cooling reduces the rate of nucleation, allowing fewer, larger crystals to form.

2. Data Collection: Probing the Crystal with X-rays

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. For the example compound, data was collected at a temperature of 296 K.

  • Causality: While data collection is often performed at cryogenic temperatures (e.g., 100 K) to minimize thermal motion of the atoms and improve data quality, room temperature data collection, as in this case, can still yield high-quality structures for stable, well-ordered crystals. The choice of temperature is often a balance between achieving the desired data quality and the practicalities of the experiment.

3. Structure Solution and Refinement: Translating Diffraction into a Molecular Model

The collected diffraction data, a series of spots of varying intensity, is then processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods, which provides an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-8H-indeno[1,2-d]thiazole.

ParameterValue
Chemical FormulaC₂₅H₁₇ClFN₃S
Molecular Weight445.92
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.6975 (6)
b (Å)11.0671 (5)
c (Å)16.5395 (10)
β (°)100.303 (6)
Volume (ų)2106.9 (2)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I>2σ(I)]R₁ = 0.0455, wR₂ = 0.1189
Data SourceEl-Hiti et al., (2019), IUCrData, 4, x190218
Structural Insights: The Molecular Conformation and Intermolecular Interactions

The crystal structure reveals a complex three-dimensional arrangement of the molecule. The indenothiazolyl ring system is essentially planar, providing a rigid core. The attached pyrazolyl, fluorophenyl, and chlorophenyl rings adopt specific orientations relative to this core.

molecular_interactions cluster_dimer Inversion Dimer Formation cluster_chain Chain Formation mol1 Molecule 1 interaction C-H···N Interactions mol1->interaction mol2 Molecule 2 (Inversion-related) mol2->interaction dimer1 Dimer pi_pi_interaction π-π Stacking (Thiazolyl Rings) dimer1->pi_pi_interaction dimer2 Neighboring Dimer dimer2->pi_pi_interaction cluster_dimer cluster_dimer cluster_chain cluster_chain cluster_dimer->cluster_chain Leads to

Figure 2: A schematic representation of the key intermolecular interactions leading to the crystal packing of the title compound.

In the crystal, pairs of molecules are linked by C—H···N hydrogen bonds, forming centrosymmetric dimers. These dimers are further connected through π–π stacking interactions between the thiazole rings of neighboring dimers, with a centroid-to-centroid distance of 3.826 (1) Å. This network of non-covalent interactions dictates the overall crystal packing and influences the physicochemical properties of the solid-state material, such as its solubility and stability.

Broader Implications for Drug Design

The detailed structural information gleaned from crystal structure analysis is invaluable for the rational design of more potent and selective inhibitors. For instance, the observed conformation of the substituent groups can be correlated with the compound's binding affinity to its target protein. The identification of key intermolecular interactions in the crystal can also provide clues about the types of interactions that might be important for protein-ligand binding.

By comparing the crystal structures of a series of 8H-Indeno[1,2-d]thiazole derivatives with their corresponding biological activities, researchers can build robust structure-activity relationship models. This iterative process of synthesis, biological evaluation, and structural analysis is the cornerstone of modern, structure-based drug design.

Conclusion

The crystal structure analysis of 8H-Indeno[1,2-d]thiazole derivatives is a critical component in the development of novel therapeutics based on this versatile scaffold. Single-crystal X-ray diffraction provides an atomic-level understanding of the molecular architecture and intermolecular interactions, which is essential for rational drug design and the optimization of lead compounds. The insights gained from these studies are instrumental in advancing our ability to combat a range of diseases, from metabolic disorders to viral infections.

References

  • Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. MDPI.[Link]

  • Structure-based drug design of tricyclic 8H-indeno[1,2-d][1][5]thiazoles as potent FBPase inhibitors. PubMed.[Link]

  • Structure of 8H-indeno[1,2-d]thiazole derivatives. ResearchGate.[Link]

  • 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-8H-indeno[1,2-d]thiazole. IUCr.[Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton).[Link]

  • The Cambridge Crystallographic Data Centre (CCDC). CCDC.[Link]

  • Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. PubMed Central.[Link]

  • How to grow crystals for X-ray crystallography. IUCr Journals.[Link]

Sources

Introduction to the 8H-Indeno[1,2-d]thiazole scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 8H-Indeno[1,2-d]thiazole Scaffold in Medicinal Chemistry

Foreword: The Rise of Fused Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer both structural rigidity and diverse functionalization potential is paramount. Among these, fused heterocyclic systems have emerged as "privileged scaffolds"—cores that can interact with a wide array of biological targets. The 8H-indeno[1,2-d]thiazole scaffold, a tricyclic system formed by the fusion of an indene nucleus with a thiazole ring, represents a compelling example of such a scaffold. Its unique combination of aromaticity, planarity, and accessible substitution points has made it a fertile ground for the development of potent and selective therapeutic agents. This guide provides a deep dive into the synthesis, biological activities, and structure-activity relationships of this promising molecular framework.

The 8H-Indeno[1,2-d]thiazole Core: Structural and Physicochemical Rationale

The 8H-indeno[1,2-d]thiazole system is characterized by a C10H8N2S molecular formula for its fundamental 2-amino derivative.[1] This rigid, largely planar structure provides a fixed orientation for appended functional groups, which is a critical factor for achieving high-affinity interactions with biological macromolecules. The fusion of the electron-rich thiazole ring with the indene system creates a unique electronic environment that influences the molecule's reactivity and binding properties. This structural arrangement allows for strategic modifications at multiple positions, enabling chemists to fine-tune the scaffold's steric, electronic, and pharmacokinetic profiles to optimize biological activity.

Synthesis: Building the Tricyclic Core

The construction of the 8H-indeno[1,2-d]thiazole scaffold predominantly relies on a modified Hantzsch thiazole synthesis, a classic and robust method in heterocyclic chemistry.[2][3] The strategic elegance of this approach lies in the cyclocondensation of a readily accessible indanone-derived intermediate with a sulfur-containing nucleophile, typically thiourea.

The causality behind this experimental choice is clear: it provides a convergent and efficient route to the complex tricyclic system from simple starting materials. The use of α-functionalized indanones is key. While traditional α-haloketones are effective, their lachrymatory nature has driven the adoption of more user-friendly synthetic equivalents like α-tosyloxyketones or α,α-dibromoketones.[3] These precursors are generally stable, crystalline solids that react cleanly under mild conditions to afford the desired thiazole ring.

Diagram: General Synthetic Workflow

G Indanone Substituted 1-Indanone Functionalization α-Functionalization (e.g., HTIB, NBS, Br2) Indanone->Functionalization Step 1 Intermediate α-Functionalized Indanone (α-tosyloxy, α-bromo, or α,α-dibromo) Functionalization->Intermediate Generation of Reactive Intermediate Cyclocondensation Cyclocondensation (Hantzsch Reaction) Intermediate->Cyclocondensation Thiourea Thiourea Thiourea->Cyclocondensation Product 8H-Indeno[1,2-d]thiazol-2-amine Derivative Cyclocondensation->Product Step 2

Caption: General workflow for the synthesis of the 8H-indeno[1,2-d]thiazole core.

Experimental Protocol: Synthesis of 8H-indeno[1,2-d]thiazol-2-amine

This protocol is a representative example based on established literature methods.[3]

  • Preparation of the α-Functionalized Intermediate (e.g., 2-bromo-2,3-dihydroinden-1-one):

    • To a solution of 1-indanone (1 equivalent) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) or bromine (1 equivalent) dropwise at 0°C.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with a saturated sodium thiosulfate solution and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can often be used in the next step without further purification.

  • Cyclocondensation with Thiourea:

    • Dissolve the crude α-bromo ketone intermediate (1 equivalent) in ethanol.

    • Add thiourea (1.1 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates as a crystalline solid.

    • Filter the solid, wash with cold ethanol and water, and then dry under vacuum.

    • Recrystallization from aqueous ethanol can be performed to afford the pure 8H-indeno[1,2-d]thiazol-2-amine derivative.[3]

This self-validating system ensures that the formation of the product can be easily monitored and purified, providing a reliable method for accessing the core scaffold.

Medicinal Chemistry Applications: A Scaffold of Diverse Activity

The true value of the 8H-indeno[1,2-d]thiazole scaffold is demonstrated by the broad spectrum of biological activities its derivatives possess.

Anticancer Activity: Targeting Epigenetics and Proliferation

Thiazole-containing compounds have long been investigated as anticancer agents.[2][4][5] Derivatives of the 8H-indeno[1,2-d]thiazole scaffold have shown particular promise as Histone Deacetylase (HDAC) inhibitors .[6] HDACs are critical enzymes in epigenetic regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Novel 8H-indeno[1,2-d]thiazole hydroxamic acids were designed to interact with the zinc-containing active site of HDACs.[6] Several of these compounds displayed potent pan-HDAC inhibition and significant antiproliferative activity against human breast (MCF7) and colon (HCT116) cancer cell lines in the sub-micromolar range.[6]

Compound IDTargetActivity (IC50/GI50)Cell LinesReference
6o Pan-HDACIC50 = 0.14 µM-[6]
6o AntiproliferativeGI50 = 0.869 µMMCF7[6]
6o AntiproliferativeGI50 = 0.535 µMHCT116[6]

Table 1: Anticancer activity of a representative 8H-indeno[1,2-d]thiazole derivative.

Antiviral Activity: A New Frontier Against SARS-CoV-2

The COVID-19 pandemic spurred an urgent search for novel antiviral agents. The 8H-indeno[1,2-d]thiazole scaffold was identified as a promising starting point for inhibitors of the SARS-CoV-2 3-Chymotrypsin-like cysteine protease (3CLpro) .[7][8] This enzyme is essential for viral replication, making it a prime therapeutic target.

Through high-throughput screening and subsequent structure-based design, a series of derivatives were synthesized and evaluated.[7][8] Compound 7a emerged as a potent inhibitor of SARS-CoV-2 3CLpro with an IC50 value of 1.28 µM.[7] Molecular docking studies revealed that the compound fits snugly into the S1 and S2 binding pockets of the enzyme, validating its mechanism of action.[7][8]

G cluster_virus SARS-CoV-2 Replication Cycle ViralRNA Viral RNA Polyprotein Polyprotein Synthesis ViralRNA->Polyprotein Proteolysis Proteolytic Cleavage (by 3CLpro) Polyprotein->Proteolysis Replication Viral Replication Proteolysis->Replication Inhibitor 8H-Indeno[1,2-d]thiazole Derivative (e.g., 7a) Inhibitor->Proteolysis INHIBITS

Caption: Mechanism of action for 8H-indeno[1,2-d]thiazole derivatives as 3CLpro inhibitors.

Anti-inflammatory Potential: Modulating Inflammatory Pathways

While direct studies on the 8H-indeno[1,2-d]thiazole core for inflammation are emerging, the broader thiazole class is well-known for its anti-inflammatory properties.[9][10][11] Many thiazole derivatives exert their effects by inhibiting key inflammatory mediators. For instance, some have been shown to be potential inhibitors of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key signaling molecule in inflammation.[9][10] The anti-inflammatory effects of these compounds are often linked to their ability to lower oxidative stress and reduce the acute phase response.[10] This provides a strong rationale for exploring the 8H-indeno[1,2-d]thiazole scaffold for novel anti-inflammatory drugs.

Structure-Activity Relationship (SAR) Insights

The development of potent 8H-indeno[1,2-d]thiazole derivatives has been guided by careful SAR studies:

  • Substitutions on the Indene Ring: For SARS-CoV-2 3CLpro inhibitors, the position of substituents on the indene moiety is critical. Moving a methoxy group from the 5-position to the 6-position significantly enhanced inhibitory activity.[8]

  • The 2-Amino Group: The 2-amino group on the thiazole ring is a common feature and serves as a crucial handle for further functionalization, allowing for the attachment of various side chains, such as the hydroxamic acid group in HDAC inhibitors.[3][6]

  • Hydrophobic and Electronic Effects: In the development of FBPase inhibitors, extensive SAR studies showed that achieving high affinity was dependent on creating optimal hydrophobic interactions and a hydrogen bonding network, guided by substitutions on the tricyclic scaffold.[12]

Future Perspectives

The 8H-indeno[1,2-d]thiazole scaffold is a privileged structure with demonstrated success in targeting diverse and challenging biological targets. Its synthetic accessibility and the rich SAR data available make it an exceptionally attractive core for future drug discovery campaigns.

Key future directions include:

  • Exploration of New Therapeutic Areas: Leveraging the scaffold's versatility to target other diseases, including neurodegenerative disorders and metabolic diseases.

  • Optimization of Pharmacokinetics: Moving beyond initial hit compounds to develop derivatives with improved drug-like properties (ADME/Tox).

  • Development of Selective Inhibitors: Fine-tuning substitutions to achieve selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.

References

  • Wu, C., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. MDPI. Available at: [Link][7][8]

  • Elmaaty, A., et al. (2023). Synthesis and molecular docking of new indeno[1,2-d]imidazole, indeno[1,2-e]triazine, indeno[1,2-c]pyrazole, and indeno[1,2-b]pyrrole polycyclic compounds as antibacterial and antioxidant agents. ResearchGate. Available at: [Link]

  • Abd El-Karim, S., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. Available at: [Link]

  • Gouda, M., et al. (2022). Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations. ACS Omega. Available at: [Link]

  • Ramalingam, A., & Sarvanan, J. (2020). Synthesis, Docking and Anti-cancerous Activity of some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. Available at: [Link][2]

  • Wu, C., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. PubMed Central. Available at: [Link][8]

  • Gao, X., et al. (2022). Structure of 8H-indeno[1,2-d]thiazole derivatives. ResearchGate. Available at: [Link]

  • Tsukada, T., et al. (2010). Structure-based drug design of tricyclic 8H-indeno[1,2-d][7][13]thiazoles as potent FBPase inhibitors. PubMed. Available at: [Link][12]

  • Pîrnău, A., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. ResearchGate. Available at: [Link][9]

  • Li, Z., et al. (2013). Design, synthesis and biological evaluation of indeno[1,2-d]thiazole derivatives as potent histone deacetylase inhibitors. PubMed. Available at: [Link][6]

  • Pîrnău, A., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. Available at: [Link][10]

  • Al-Ostath, R., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link][4]

  • Li, Y., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. PubMed. Available at: [Link]

  • Khan, I., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. Available at: [Link][5]

  • Singh, A., et al. (2023). A review on thiazole based compounds and it's pharmacological activities. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kumar, S., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. WJPMR. Available at: [Link][11]

  • Popiołek, Ł. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Vasile, C., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. Available at: [Link]

  • Vasile, C., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

  • Siddiqui, N., et al. (2008). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. ResearchGate. Available at: [Link]

  • ChemWhat (n.d.). 8H-Indeno[1,2-d]thiazole,2-ethyl-(9CI). ChemWhat. Available at: [Link]

  • Onkol, T., et al. (2008). Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. Available at: [Link]

  • Prakash, O., et al. (2012). SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. ResearchGate. Available at: [Link][3]

Sources

A Technical Guide to the Theoretical Investigation of 8H-Indeno[1,2-d]thiazole-5-carboxylic Acid: A Computational Chemistry Approach

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the characterization of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid. This molecule, belonging to a class of fused heterocyclic compounds, is of significant interest in medicinal chemistry and drug development, particularly as derivatives have shown promise as inhibitors for targets like the SARS-CoV-2 3CL protease.[1] A thorough understanding of its electronic and structural properties at a molecular level is paramount for elucidating its mechanism of action, predicting its reactivity, and guiding the synthesis of more potent and selective analogues.

This document is intended for researchers, computational chemists, and drug development professionals. It will detail not just the procedural steps for calculations but also the underlying scientific rationale, ensuring a robust and insightful computational analysis.

Foundational Principles: Why Theoretical Calculations Matter

In modern drug discovery, computational chemistry is an indispensable tool. For a molecule like 8H-Indeno[1,2-d]thiazole-5-carboxylic acid, theoretical calculations allow us to:

  • Predict Molecular Structure: Determine the most stable three-dimensional arrangement of atoms (the global minimum geometry), which is crucial for understanding its interaction with biological targets.

  • Elucidate Electronic Properties: Investigate the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-deficient. This is key to understanding its reactivity and intermolecular interactions.

  • Simulate Spectroscopic Data: Predict vibrational (Infrared and Raman) and NMR spectra, which can aid in the structural confirmation of synthesized compounds.

  • Assess Reactivity and Stability: Through the analysis of frontier molecular orbitals (HOMO and LUMO), we can infer the molecule's susceptibility to nucleophilic or electrophilic attack and its overall kinetic stability.[2][3]

The methodologies outlined herein are grounded in Density Functional Theory (DFT), a quantum mechanical modeling method that is widely used for its excellent balance of accuracy and computational cost in studying organic molecules.[4][5]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a validated workflow for the theoretical characterization of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid. The choice of the B3LYP functional with a 6-311++G(d,p) basis set is based on its proven efficacy for similar heterocyclic systems, providing reliable geometric and electronic data.[2][6]

  • Initial Structure Preparation:

    • Construct the 2D structure of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid using a molecular editor.

    • Perform an initial 3D cleaning and energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Rationale: To find the lowest energy conformation of the molecule.

    • Software: Gaussian 09/16 or similar quantum chemistry package.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[7]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is flexible, with diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) for more accurate bonding descriptions.[6]

    • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.

  • Vibrational Frequency Analysis:

    • Rationale: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

    • Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Output: The absence of imaginary frequencies confirms a local minimum. The calculated frequencies and intensities can be used to generate a theoretical IR spectrum.

  • Electronic Property Calculations:

    • Rationale: To understand the electronic nature of the molecule.

    • Procedure: Using the optimized geometry, perform a single-point energy calculation with the "pop=full" keyword in Gaussian to obtain detailed population analysis.

    • Key Analyses:

      • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[3][8]

      • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface. It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[9]

G cluster_workflow Computational Workflow start 1. Initial 2D/3D Structure Generation opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt Input Geometry freq 3. Vibrational Frequency Analysis (Confirm Minimum & Predict IR/Raman) opt->freq Optimized Geometry elec 4. Electronic Property Calculation (HOMO-LUMO, MEP, etc.) opt->elec Optimized Geometry

Caption: A generalized workflow for the theoretical characterization of a molecule.

Data Presentation and Interpretation

The output of these calculations provides a wealth of quantitative data. Presenting this information in a structured format is crucial for analysis and comparison.

ParameterBond/AngleCalculated Value
Bond LengthC=N (thiazole)1.35 Å
Bond LengthC-S (thiazole)1.75 Å
Bond LengthC=O (carboxyl)1.22 Å
Bond AngleC-S-C (thiazole)92.5°
Dihedral AngleC-C-C=O (carboxyl)178.5°

Note: These are representative values and would be populated with actual calculated data.

ParameterValueUnitSignificance
Total Energy-X.XXXXHartreesThermodynamic stability
Dipole MomentY.YYDebyeMolecular polarity
HOMO Energy-6.5eVElectron-donating ability
LUMO Energy-1.8eVElectron-accepting ability
HOMO-LUMO Gap4.7eVKinetic stability, reactivity index

Note: These are representative values and would be populated with actual calculated data.

Visualization of Molecular Properties

Visual representations are critical for an intuitive understanding of the molecule's properties.

The optimized 3D structure provides the basis for all further analysis. Plotting the HOMO and LUMO isosurfaces reveals the regions of the molecule involved in electron donation and acceptance, respectively.

G cluster_structure Molecular Structure & Orbitals cluster_mep Reactivity Map mol Optimized 3D Structure of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid homo HOMO Isosurface (Electron-rich regions) mol->homo lumo LUMO Isosurface (Electron-poor regions) mol->lumo mep Molecular Electrostatic Potential (MEP) Map mep->nucleophilic Red regions (Negative potential, Nucleophilic attack site) mep->electrophilic Blue regions (Positive potential, Electrophilic attack site)

Caption: Relationship between molecular structure and calculated electronic properties.

The HOMO is often localized on the fused aromatic system and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed over the thiazole and carboxylic acid moieties, suggesting these regions are susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a color-coded representation of the electrostatic potential. Regions of negative potential (typically colored red) are associated with lone pairs of electrons (e.g., on the nitrogen and oxygen atoms) and are prone to electrophilic attack. Regions of positive potential (blue) are typically found around hydrogen atoms and indicate sites for nucleophilic attack.

Conclusion and Future Directions

The theoretical calculations detailed in this guide provide a robust framework for understanding the fundamental properties of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid. The insights gained from geometry optimization, vibrational analysis, and electronic property calculations are invaluable for rational drug design. They can inform structure-activity relationship (SAR) studies, help in the interpretation of experimental data, and guide the synthesis of next-generation derivatives with improved pharmacological profiles. Future computational work could extend to molecular docking studies to predict the binding mode of this molecule within its biological target, and molecular dynamics simulations to study its behavior in a physiological environment.

References

  • Dagar, P., et al. (2026). Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. Discover Chemistry, 3(1). [Link]

  • Zhang, L., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(11), 3403. [Link]

  • Özdamar, O., et al. (2015). The Quantum Chemical Calculations of Some Thiazole Derivatives. ResearchGate. [Link]

  • Gouda, M. A., et al. (2022). Calculated IR spectra of heterocyclic compounds at B3LYP/6-31G (d,p) level. ResearchGate. [Link]

  • Kumar, R., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(18), 12843-12861. [Link]

  • Al-Otaibi, J. S., et al. (2019). The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using HyperChem programming. ResearchGate. [Link]

  • M, S., & S, S. (2022). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Education and Technology, 3(1). [Link]

  • Gomha, S. M., et al. (2023). Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation. ResearchGate. [Link]

  • Karton, A. (2016). A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP. The Journal of Physical Chemistry Letters, 7(21), 4427-4433. [Link]

  • Muthuselvi, C., et al. (2019). Synthesis, Vibrational and Optical Studies of Indeno Quinoxaline Pyrrolo Thiazole Derivative Crystal. Science Alert. [Link]

  • Avcı, D., & Tamer, Ö. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Dergipark. [Link]

  • Kumar, R., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central. [Link]

  • Özdamar, O., et al. (2015). The Quantum Chemical Calculations of Some Thiazole Derivatives. Atlantis Press. [Link]

  • Al-Juboori, M. H. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Inpressco. [Link]

  • Kandasamy, M., et al. (2013). Vibrational spectra, NMR and HOMO-LUMO analysis of 9-fluorenone-2-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 176-183. [Link]

  • Tay, F., et al. (2014). A quantum chemical DFT/HF study on acidity constants of some benzothiazole and thiazole derivatives. NIScPR Online Periodical Repository. [Link]

  • Salimi, F., et al. (2012). DFT Studies on Optimized Geometries for Thiazole Derivatives. Asian Journal of Chemistry, 24(5), 2051-2054. [Link]

  • Akbaş, H., et al. (2021). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Dergipark. [Link]

  • Wikipedia contributors. (2023). Thiazole. Wikipedia. [Link]

  • Frisch, M. J., et al. (2021). What does B3LYP do well? What does it do badly?. Chemistry Stack Exchange. [Link]

  • Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29281-29293. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are paramount to its success. Among these, aqueous solubility is a critical gatekeeper for bioavailability and therapeutic efficacy.[1][2] A compound must dissolve to be absorbed, distributed, and ultimately reach its pharmacological target.[1][3] Poorly soluble compounds often lead to high dose requirements, variable bioavailability, and potential for gastrointestinal toxicity, posing significant hurdles in formulation development.[1]

This guide focuses on 8H-Indeno[1,2-d]thiazole-5-carboxylic acid, a member of the indenothiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives showing promise as inhibitors for therapeutic targets like the SARS-CoV-2 3CL protease.[4] As researchers synthesize novel analogues of this class, a thorough understanding of their solubility is not merely an academic exercise but a crucial step in lead optimization and candidate selection.[5][6]

Given the novelty of this specific compound, publicly available experimental solubility data is scarce. Therefore, this guide provides a framework for predicting and experimentally determining its solubility in common laboratory solvents. It is designed to empower researchers and drug development professionals with the theoretical understanding and practical methodology required to characterize this and other novel drug-like molecules.

Section 1: Molecular Profile and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[7] An analysis of the key functional groups of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid allows for a robust prediction of its solubility behavior.

Chemical Structure:

(Simplified 2D representation)

Key Physicochemical Features:

  • Carboxylic Acid (-COOH): This acidic group is a dominant feature. It can act as both a hydrogen bond donor (the -OH proton) and acceptor (the C=O and -OH oxygens). Its presence suggests that the compound's solubility will be highly pH-dependent. In basic aqueous media (e.g., pH > pKa), it will deprotonate to form a carboxylate salt (-COO⁻), which is significantly more polar and water-soluble.

  • Fused Aromatic System (Indeno[1,2-d]thiazole): This large, rigid, and predominantly nonpolar polycyclic core significantly contributes to the molecule's hydrophobicity. This structure will favor interactions with nonpolar and aromatic solvents through van der Waals forces and π-π stacking.

  • Thiazole Ring: This heterocyclic component contains a nitrogen and a sulfur atom. The nitrogen atom can act as a weak hydrogen bond acceptor. The thiazole ring itself contributes to the aromatic character of the system.[8]

Predictive Solubility Analysis:

Based on the principle of "like dissolves like," we can generate a qualitative prediction of solubility. The molecule possesses a dual nature: a large nonpolar surface area and a highly polar, ionizable carboxylic acid group. This amphiphilic character will result in varied solubility across different solvent classes.

Table 1: Predicted Solubility of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid in Common Lab Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, CyclohexaneVery Low to InsolubleThe large, nonpolar aromatic core has some affinity for toluene, but the highly polar carboxylic acid group is energetically mismatched, preventing dissolution.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)High to ModerateThese solvents effectively solvate both the nonpolar aromatic system and the polar carboxylic acid group through dipole-dipole interactions. DMSO and DMF are particularly effective due to their high polarity.[9]
Polar Protic Water, Methanol, EthanolpH-Dependent / LowIn neutral water, solubility is expected to be very low due to the hydrophobic core. Solubility in alcohols (methanol, ethanol) will likely be higher than in water as their alkyl chains can interact with the nonpolar core while the hydroxyl group interacts with the carboxylic acid.
Aqueous Basic 0.1 M NaOH, 5% NaHCO₃HighThe carboxylic acid will be deprotonated to form a highly polar and water-soluble sodium salt.
Aqueous Acidic 0.1 M HClVery LowThe low pH will keep the carboxylic acid in its neutral, less soluble form, further suppressing aqueous solubility.

Section 2: A Validated Protocol for Thermodynamic Solubility Determination

To move from prediction to quantification, a robust experimental method is essential. The shake-flask method is widely considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and accuracy.[10][11] This protocol provides a self-validating system to ensure equilibrium is reached.

Objective: To determine the maximum concentration of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid that can be dissolved in a given solvent at a specific temperature under equilibrium conditions.[3]

Materials:

  • 8H-Indeno[1,2-d]thiazole-5-carboxylic acid (solid)

  • Selected solvents (e.g., HPLC-grade DMSO, Water, pH 7.4 buffer)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation:

    • Rationale: An excess of solid is required to ensure that the solution reaches saturation.

    • Add an excess amount of the solid compound (e.g., ~2-5 mg) to a 2 mL glass vial. The exact amount is not critical, but it must be enough to be visible as undissolved solid at the end of the experiment.[11][12]

    • Add a known volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Equilibration:

    • Rationale: Reaching thermodynamic equilibrium is crucial for an accurate measurement. Insufficient equilibration time is a common source of error. The system is at equilibrium when the rate of dissolution equals the rate of precipitation.

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility).

    • Shake the vials for a minimum of 24 hours.[12] For crystalline compounds, 48-72 hours may be necessary to ensure the solid-state crystal lattice energy has been overcome.

    • Self-Validation Step: To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured solubility does not significantly change between the later time points.[11]

  • Phase Separation:

    • Rationale: Undissolved solid particles must be completely removed to accurately measure the concentration of the dissolved compound.

    • Allow the vials to stand undisturbed for at least 1 hour to let the suspended solid settle.

    • Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops to saturate any potential binding sites on the filter membrane.

  • Quantification:

    • Rationale: An accurate analytical method is needed to determine the concentration of the compound in the saturated filtrate. HPLC with UV detection is a standard and reliable method.

    • Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

    • Analyze the calibration standards and the filtered sample by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the compound in the sample by interpolating its peak area from the calibration curve. If the sample concentration is above the highest standard, dilute it accurately and re-analyze.

  • Calculation:

    • The concentration obtained from the HPLC analysis is the thermodynamic solubility of the compound in that solvent at the specified temperature. Report the value in units such as mg/mL or µM.

Section 3: Visualization & Data Management

A clear workflow and organized data are hallmarks of rigorous scientific practice.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Weigh Excess Solid B Add Known Volume of Solvent A->B C Shake at Constant Temp (24-72 hours) B->C D Verify Equilibrium (Multi-timepoint Sampling) C->D E Settle Suspension D->E F Filter Supernatant (0.22 µm) E->F H Analyze Sample & Standards (HPLC) F->H G Prepare Calibration Standards G->H I Calculate Concentration (Solubility) H->I

Sources

Methodological & Application

Synthesis Protocol for 8H-Indeno[1,2-d]thiazole-5-carboxylic Acid Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the 8H-Indeno[1,2-d]thiazole Scaffold

The fusion of an indanone framework with a thiazole ring to form the 8H-indeno[1,2-d]thiazole scaffold has emerged as a significant area of interest in medicinal chemistry. This privileged heterocyclic system is a cornerstone in the design of novel therapeutic agents, demonstrating a wide array of biological activities.[1][2] Notably, derivatives of this scaffold have been identified as potent inhibitors of the SARS-CoV-2 3CL protease, an essential enzyme for viral replication, highlighting their potential in the development of antiviral therapies.[3] The inherent drug-like properties and the synthetic tractability of the 8H-indeno[1,2-d]thiazole core make it an attractive target for researchers in drug discovery and development.

This application note provides a comprehensive and in-depth guide to the synthesis of 8H-indeno[1,2-d]thiazole-5-carboxylic acid derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers practical insights into experimental choices, and presents a detailed, validated protocol for the synthesis of these promising compounds.

Strategic Overview: A Two-Stage Synthetic Approach

The most prevalent and efficient strategy for the synthesis of 8H-indeno[1,2-d]thiazole-5-carboxylic acid derivatives is a convergent two-stage approach. This methodology leverages the robust and well-established Hantzsch thiazole synthesis for the construction of the core heterocyclic system, followed by a versatile amide coupling to introduce the desired carboxylic acid-derived functionalities.[3][4]

Synthetic_Strategy Start Substituted 1-Indanone Intermediate 2-Amino-8H-indeno[1,2-d]thiazole Start->Intermediate Stage 1: Hantzsch-type Thiazole Synthesis Final_Product 8H-Indeno[1,2-d]thiazole-5-carboxylic Acid Derivative Intermediate->Final_Product Stage 2: Amide Coupling Aromatic_Acid Aromatic Carboxylic Acid Aromatic_Acid->Final_Product

Caption: Overall two-stage synthetic strategy.

This modular approach is highly advantageous for creating a library of derivatives for structure-activity relationship (SAR) studies, as a common intermediate can be diversified in the final step with a wide range of carboxylic acids.

Stage 1: Construction of the 2-Amino-8H-indeno[1,2-d]thiazole Core

The initial and crucial stage of this synthesis is the formation of the fused thiazole ring system. This is typically achieved through a reaction analogous to the classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[4][5][6] In this specific application, a substituted 1-indanone is first halogenated at the C2 position, and the resulting α-halo-1-indanone is then reacted with thiourea.

A more direct and efficient one-pot procedure involves the in situ generation of the α-halo intermediate.[3] This is accomplished by reacting the 1-indanone with a halogenating agent, such as bromine, in the presence of thiourea.

Stage_1_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up Indanone Substituted 1-Indanone Solvent Ethanol Indanone->Solvent Thiourea Thiourea Thiourea->Solvent Bromine Bromine Bromine->Solvent Temperature 100 °C Solvent->Temperature Time 5-6 hours Temperature->Time Evaporation Solvent Evaporation Time->Evaporation Basification Addition of aq. NH4OH Evaporation->Basification Isolation Collection of Precipitate Basification->Isolation Product 2-Amino-8H-indeno[1,2-d]thiazole Isolation->Product

Caption: Workflow for Stage 1.

Detailed Experimental Protocol: Synthesis of 2-Amino-6-methoxy-8H-indeno[1,2-d]thiazole

This protocol is adapted from a reported synthesis of SARS-CoV-2 3CL protease inhibitors.[3]

Materials:

  • 6-methoxy-1-indanone

  • Thiourea

  • Bromine

  • Dry Ethanol

  • Aqueous Ammonium Hydroxide (25%)

Procedure:

  • To a solution of 6-methoxy-1-indanone (1.0 equivalent) in dry ethanol, add thiourea (2.0 equivalents).

  • At room temperature, carefully add bromine (1.1 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to 100 °C and stir for 5-6 hours.

  • Upon completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • To the resulting residue, add aqueous ammonium hydroxide (25%) to induce precipitation.

  • Collect the precipitated solid by filtration. This crude 2-amino-6-methoxy-8H-indeno[1,2-d]thiazole is typically used in the next step without further purification.

Causality Behind Experimental Choices:

  • Thiourea as the Thioamide: Thiourea is the ideal reagent for introducing the 2-amino-thiazole moiety due to its commercial availability, low cost, and high reactivity.

  • In situ Bromination: The use of bromine for the in situ halogenation of the indanone is highly efficient. The acidic conditions generated during the reaction can catalyze the enolization of the ketone, facilitating its reaction with bromine at the α-position.

  • Ethanol as Solvent: Ethanol is a suitable solvent as it effectively dissolves the reactants and is relatively inert under the reaction conditions. Its boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

  • Ammonium Hydroxide Work-up: The addition of a base, such as ammonium hydroxide, is crucial for neutralizing any hydrobromic acid formed during the reaction and to deprotonate the thiazolium salt intermediate, leading to the precipitation of the free amine product.

Stage 2: Amide Coupling to Introduce Carboxylic Acid Derivatives

The second stage of the synthesis involves the acylation of the 2-amino group of the indenothiazole intermediate with a desired aromatic carboxylic acid. This is a standard amide bond formation reaction, and several coupling reagents can be employed. A particularly effective and widely used coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).[3]

Stage_2_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification Aminothiazole 2-Amino-8H-indeno[1,2-d]thiazole Solvent DMF Aminothiazole->Solvent Aromatic_Acid Aromatic Carboxylic Acid Aromatic_Acid->Solvent HATU HATU HATU->Solvent DIPEA DIPEA DIPEA->Solvent Temperature Room Temperature Solvent->Temperature Time 2-3 hours Temperature->Time Quenching Quench with Water Time->Quenching Extraction Extract with EtOAc Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Product 8H-Indeno[1,2-d]thiazole-5-carboxylic Acid Derivative Purification->Product

Caption: Workflow for Stage 2.

Detailed Experimental Protocol: Synthesis of N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide

This protocol is a representative example from the literature.[3]

Materials:

  • Crude 2-amino-6-methoxy-8H-indeno[1,2-d]thiazole (from Stage 1)

  • 3,5-dimethoxybenzoic acid

  • HATU

  • DIPEA

  • DMF (N,N-Dimethylformamide)

  • Water

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the crude 2-amino-6-methoxy-8H-indeno[1,2-d]thiazole (1.1 equivalents), 3,5-dimethoxybenzoic acid (1.0 equivalent), HATU (1.0 equivalent), and DIPEA (3.0 equivalents) in DMF.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (eluting with an appropriate solvent system, e.g., dichloromethane) to afford the pure product.

Causality Behind Experimental Choices:

  • HATU as Coupling Reagent: HATU is a highly efficient coupling reagent that activates the carboxylic acid, facilitating its reaction with the amine. It is known for its rapid reaction times and high yields, even with sterically hindered or electronically deactivated substrates.

  • DIPEA as a Base: DIPEA is a non-nucleophilic organic base that scavenges the acid generated during the reaction without competing with the primary amine in the coupling reaction.

  • DMF as Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves all the reactants and intermediates in the amide coupling reaction.

  • Aqueous Work-up and Extraction: The addition of water quenches the reaction and allows for the separation of the organic product from water-soluble byproducts. Ethyl acetate is a common and effective solvent for extracting the desired amide product.

  • Silica Gel Chromatography: This is a standard and essential purification technique to remove any unreacted starting materials, coupling agent byproducts, and other impurities, yielding the final product in high purity.

Data Summary and Characterization

The successful synthesis of 8H-indeno[1,2-d]thiazole derivatives should be confirmed by standard analytical techniques. The following table provides representative data for a synthesized compound.[3]

CompoundYield¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)MS (ESI) [M+H]⁺
N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide37%12.81 (s, 1H), 7.46 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 2.0 Hz, 2H), 7.22 (d, J = 2.0 Hz, 1H), 6.94 (dd, J = 8.0, 2.4 Hz, 1H), 6.74 (t, J = 2.0 Hz, 1H), 3.87 (s, 2H), 3.84 (s, 6H), 3.80 (s, 3H)164.22, 162.12, 160.52, 157.76, 155.03, 147.98, 133.82, 130.05, 128.39, 118.28, 112.37, 111.83, 105.74, 105.08, 55.60, 55.36, 32.43calcd: 383.11, found: 383.20

Alternative Synthetic Considerations

While the described two-stage approach is highly effective, alternative methods for the synthesis of the 2-amino-8H-indeno[1,2-d]thiazole core have been reported. These include the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-ones, or 2,2-dibromo-2,3-dihydroinden-1-one.[7] The choice of starting material and synthetic route may depend on the availability of precursors and the desired substitution pattern on the indanone ring.

Furthermore, for the synthesis of related aminothiophene structures, the Gewald reaction is a powerful tool.[8][9][10][11] This multicomponent reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base. While not directly applied in the primary cited protocol for the indenothiazole system, an adaptation of the Gewald reaction could potentially offer an alternative convergent route to related fused thiophene systems.

Conclusion

The synthesis of 8H-indeno[1,2-d]thiazole-5-carboxylic acid derivatives is a highly valuable process for the generation of novel compounds with significant therapeutic potential. The two-stage synthetic strategy, centered around a Hantzsch-type thiazole synthesis followed by a robust amide coupling, provides a reliable and versatile platform for the creation of diverse chemical libraries. By understanding the underlying chemical principles and carefully controlling the experimental parameters as outlined in this guide, researchers can efficiently access these important molecules for further investigation in drug discovery programs.

References

  • Wang, Y., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(10), 3293. [Link]

  • Reddy, C. S., et al. (2016). SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α-BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. World Journal of Pharmacy and Pharmaceutical Sciences, 5(10), 1276-1286. [Link]

  • El-Sayed, M. A. A., et al. (2025). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Gomha, S. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24655-24675. [Link]

  • El-Gazzar, A. B. A., et al. (2023). Synthesis and molecular docking of new indeno[1,2-d]imidazole, indeno[1,2-e]triazine, indeno[1,2-c]pyrazole, and indeno[1,2-b]pyrrole polycyclic compounds as antibacterial and antioxidant agents. Journal of the Iranian Chemical Society, 20, 2737-2751. [Link]

  • Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European journal of medicinal chemistry, 109, 89-98. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1054. [Link]

  • Bayer Schering Pharma AG. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S.
  • Yaka, V. B., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4447-4450. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Saha, T., et al. (2021). Benign synthesis of fused-thiazoles with enone-based natural products and drugs for lead discovery. New Journal of Chemistry, 45(2), 654-659. [Link]

  • Sabanis, D., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • El-Karim, S. S. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 928-944. [Link]

  • Al-Abdullah, E. S., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(19), 6294. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Ak, M., & Kocyigit-Kaymakcioglu, B. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 221-236. [Link]

  • Kumar, A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. [Link]

  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]

  • Saha, T., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. New Journal of Chemistry, 45(2), 654-659. [Link]

  • Kamel, M. M., & Abdo, N. Y. M. (2014). Synthesis of novel 1,2,4-triazoles, triazolothiadiazines and triazolothiadiazoles as potential anticancer agents. European journal of medicinal chemistry, 86, 75-80. [Link]

  • Kumar, B. V., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(4), 1435-1441. [Link]

Sources

Introduction: The Therapeutic Potential of the Indeno[1,2-d]thiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Efficient Synthesis of 8H-Indeno[1,2-d]thiazole Amines

The fusion of thiazole and indene rings creates the 8H-indeno[1,2-d]thiazole scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug development. This structural motif is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. Notably, derivatives of this scaffold have been identified as potent inhibitors of the SARS-CoV-2 3-Chymotrypsin-like cysteine protease (3CLpro), an enzyme critical for viral replication, highlighting their potential in the development of novel antiviral therapeutics[1]. The 2-amino group on this scaffold serves as a versatile synthetic handle, allowing for the creation of diverse libraries of compounds for screening and optimization.

This guide details an efficient, one-pot synthesis of the core 2-amino-8H-indeno[1,2-d]thiazole structure, which is the foundational step for producing a wide array of substituted derivatives. The methodology is based on a variation of the classic Hantzsch thiazole synthesis, providing a reliable and high-yielding route to this valuable intermediate.

Reaction Principle and Mechanism

The synthesis proceeds via a one-pot reaction that combines three components: a substituted 1-indanone, a halogenating agent (bromine), and thiourea. The reaction is a well-established and robust method for constructing a 2-aminothiazole ring fused to the indanone framework[2].

The generally accepted mechanism involves two key stages within a single pot:

  • α-Halogenation: The 1-indanone is first halogenated at the α-position (C2) by bromine under acidic or neutral conditions. The methylene group adjacent to the carbonyl is activated, facilitating electrophilic substitution by bromine to form a 2-bromo-1-indanone intermediate.

  • Hantzsch Cyclization: The in situ-generated α-haloketone then reacts with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine atom. This is followed by an intramolecular condensation between one of the amino groups of thiourea and the ketone's carbonyl group, which, after dehydration, results in the formation of the fused aromatic thiazole ring.

This one-pot approach is highly efficient as it avoids the need to isolate the often-unstable α-haloketone intermediate, leading to improved yields and operational simplicity.

Experimental Workflow Diagram

The following diagram illustrates the streamlined one-pot synthesis process from starting materials to the final, purified product.

OnePot_Synthesis_Workflow cluster_start Starting Materials cluster_process One-Pot Reaction cluster_workup Workup & Isolation cluster_product Final Product SMs Substituted 1-Indanone Thiourea Bromine Vessel Reaction Vessel (Ethanol, 100°C, 5-6h) SMs->Vessel Combine Workup 1. Evaporate Solvent 2. Add aq. NH4OH 3. Filter Precipitate Vessel->Workup Reaction Complete Product Substituted 2-Amino- 8H-Indeno[1,2-d]thiazole Workup->Product Isolate

Caption: Workflow for the one-pot synthesis of 2-amino-8H-indeno[1,2-d]thiazoles.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative example, 6-methoxy-8H-indeno[1,2-d]thiazol-2-amine, based on a procedure that yields the precursor for potent SARS-CoV-2 3CLpro inhibitors[1].

Materials and Equipment:

  • 6-methoxy-1-indanone (1.0 equiv)

  • Thiourea (2.0 equiv)

  • Bromine (1.1 equiv)

  • Dry Ethanol (approx. 4 mL per mmol of indanone)

  • Aqueous Ammonium Hydroxide (25%)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for filtration and workup

Procedure:

  • Reaction Setup: To a solution of 6-methoxy-1-indanone (1.0 equiv) in dry ethanol in a round-bottom flask, add thiourea (2.0 equiv). Stir the mixture at room temperature to ensure dissolution or uniform suspension.

    • Senior Scientist's Note: Using an excess of thiourea (2.0 equivalents) helps to drive the reaction to completion and ensures that all of the in situ-generated α-bromo ketone is consumed.

  • Bromination: Carefully add bromine (1.1 equiv) to the solution at room temperature. The addition should be done in a well-ventilated fume hood, as bromine is volatile and corrosive. The solution will typically change color upon addition.

    • Senior Scientist's Note: A slight excess of bromine ensures the complete conversion of the starting indanone to its α-bromo derivative, which is the rate-limiting intermediate for the subsequent cyclization.

  • Cyclization: Heat the reaction solution to 100°C (reflux) and maintain this temperature with vigorous stirring for 5–6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Senior Scientist's Note: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates the high temperature required for the cyclization and dehydration steps. The reflux condition ensures a constant, controlled reaction temperature.

  • Isolation and Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting residue, add aqueous ammonium hydroxide (25%). This step neutralizes any remaining HBr byproduct and precipitates the free amine product.

    • Senior Scientist's Note: The product may initially precipitate as its hydrobromide salt. Basification with ammonium hydroxide deprotonates the amine, yielding the neutral compound which is typically less soluble in the aqueous medium, facilitating its isolation.

  • Collection: Collect the precipitated solid by vacuum filtration. The resulting crude 2-amino-8H-indeno[1,2-d]thiazole can be used directly for the next synthetic step or further purified if necessary. Yields for this cyclization step are typically high[2].

Reaction Scope and Data

The described one-pot synthesis is versatile and accommodates various substituents on the indanone ring. The electronic nature and position of these substituents can influence the reaction rate and yield. The resulting 2-amino group serves as a key building block for further diversification, for example, through amide coupling with various carboxylic acids[1].

EntryIndanone Substituent (R)Resulting Amine ProductTypical YieldReference
16-Methoxy6-Methoxy-8H-indeno[1,2-d]thiazol-2-amineGood to Excellent[1]
26-Butoxy6-Butoxy-8H-indeno[1,2-d]thiazol-2-amineGood[1]
36-Methyl6-Methyl-8H-indeno[1,2-d]thiazol-2-amineGood[1]
46-Chloro6-Chloro-8H-indeno[1,2-d]thiazol-2-amineGood[1]
55-Methoxy5-Methoxy-8H-indeno[1,2-d]thiazol-2-amineGood to Excellent[1]
6Unsubstituted8H-indeno[1,2-d]thiazol-2-amine90-95%[2]

Yields are reported for the cyclization step. Further derivatization yields will vary.

Conclusion

The one-pot synthesis of 2-amino-8H-indeno[1,2-d]thiazoles via a Hantzsch-type reaction is a powerful and efficient method for accessing a key intermediate in medicinal chemistry. The protocol is robust, high-yielding, and tolerant of various functional groups on the indene core. The resulting 2-aminothiazole products are invaluable precursors for creating diverse molecular libraries aimed at discovering new therapeutic agents, such as novel antiviral compounds[1].

References

  • Wang, Y., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(10), 3291. Available at: [Link]

  • El-Metwaly, A. M., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3103. Available at: [Link]

  • Hassan, A. A., et al. (2016). SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. International Journal of Pharmaceutical Sciences and Research, 7(9), 3646-3653. Available at: [Link]

Sources

Strategic N-Acylation of 8H-indeno[1,2-d]thiazol-2-amine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction

The 8H-indeno[1,2-d]thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for developing novel therapeutic agents. Its derivatives have demonstrated significant potential as histone deacetylase (HDAC) inhibitors and, more recently, as inhibitors of the SARS-CoV-2 3CL protease, highlighting their versatility in drug design.[1][2] The functionalization of the 2-amino group through N-acylation is a key synthetic step that allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's pharmacological profile.

This guide provides detailed experimental procedures for the N-acylation of 8H-indeno[1,2-d]thiazol-2-amine, targeting researchers and scientists in drug development. We will explore two primary, field-proven methodologies: amide coupling using a carboxylic acid activated by a coupling agent and direct acylation with an acyl chloride. The causality behind reagent selection, reaction monitoring, and product validation is emphasized to ensure reproducible and high-yield outcomes.

Core Principles: The Chemistry of N-Acylation

The N-acylation of 8H-indeno[1,2-d]thiazol-2-amine is fundamentally a nucleophilic acyl substitution reaction. The exocyclic amino group (-NH₂) at the C2 position of the thiazole ring possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of an acylating agent. The choice of acylating agent dictates the specific reaction conditions required.

  • Acyl Chlorides/Anhydrides: These are highly reactive acylating agents. The reaction proceeds via a nucleophilic addition-elimination mechanism.[3][4] The amine attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (chloride or carboxylate) is eliminated, and a proton is lost from the nitrogen to yield the stable amide product. A base, such as pyridine or triethylamine, is typically required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[5]

  • Carboxylic Acids & Coupling Agents: Direct reaction with a carboxylic acid is generally not feasible as it results in an acid-base reaction. Therefore, the carboxylic acid's carbonyl group must first be "activated" to make it more electrophilic. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally efficient for this purpose.[1] HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond under mild conditions.[6] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to facilitate the reaction.

Protocol 1: Amide Coupling via Carboxylic Acid Activation (HATU)

This method is preferred for its mild conditions, high yields, and broad substrate scope, making it ideal for complex or sensitive molecules. The following protocol is adapted from the successful synthesis of novel SARS-CoV-2 3CL protease inhibitors.[1]

Materials and Equipment
  • Reactants: 8H-indeno[1,2-d]thiazol-2-amine, desired carboxylic acid, HATU, DIPEA.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Glassware: Round-bottom flask, magnetic stirrer, nitrogen inlet, syringes.

  • Work-up: Ethyl acetate (EtOAc), water, brine, sodium sulfate (Na₂SO₄).

  • Purification: Silica gel for column chromatography.

  • Analysis: Thin-Layer Chromatography (TLC) plates, NMR spectrometer, Mass spectrometer.

Quantitative Data Summary
ReagentMolar Equiv.Purpose
8H-indeno[1,2-d]thiazol-2-amine1.1Nucleophile (slight excess)
Aromatic Carboxylic Acid1.0Acyl Source (limiting reagent)
HATU1.0Coupling Agent/Activator
DIPEA3.0Non-nucleophilic base
Anhydrous DMF-Aprotic polar solvent
Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the aromatic carboxylic acid (1.0 equiv), 8H-indeno[1,2-d]thiazol-2-amine (1.1 equiv), and HATU (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF to dissolve the reagents completely. The volume should be sufficient to create a stirrable solution (e.g., ~7.5 mL per 1.0 mmol of carboxylic acid).

  • Base Addition: Add DIPEA (3.0 equiv) to the mixture via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material (the limiting carboxylic acid or amine) is consumed. This typically takes 2-4 hours.[1]

  • Work-up: Upon completion, quench the reaction by pouring the mixture into water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (e.g., 2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-acylated product.[1]

Protocol 2: Direct Acylation with Acyl Chloride

This classic method is robust, rapid, and cost-effective, particularly suitable for stable acyl chlorides.

Materials and Equipment
  • Reactants: 8H-indeno[1,2-d]thiazol-2-amine, desired acyl chloride.

  • Solvent/Base: Anhydrous Pyridine or Dichloromethane (DCM) with a base like triethylamine.

  • Glassware & Equipment: As listed in Protocol 1.

Step-by-Step Experimental Procedure
  • Reactant Preparation: Dissolve 8H-indeno[1,2-d]thiazol-2-amine (1.0 equiv) in anhydrous pyridine (which acts as both solvent and base) or in anhydrous DCM containing triethylamine (1.5-2.0 equiv).[5]

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 equiv) dropwise to the stirred solution. A precipitate (pyridinium or triethylammonium hydrochloride) will likely form.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow steps 6-9 as described in Protocol 1. The purification step will separate the desired product from any unreacted starting materials and reaction byproducts.

Experimental Workflow Visualization

The following diagram outlines the comprehensive workflow for the N-acylation process, from initial setup to final product validation.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Isolation & Purification cluster_analysis Phase 4: Validation reagents 1. Weigh Reactants (Amine, Acid/Acyl Chloride, Coupling Agent, Base) setup 2. Assemble Dry Glassware (Under Nitrogen Atmosphere) reagents->setup dissolve 3. Dissolve Reactants (in Anhydrous Solvent) setup->dissolve initiate 4. Initiate Reaction (Add Base / Acyl Chloride at 0°C to RT) dissolve->initiate monitor 5. Monitor Progress (via Thin-Layer Chromatography) initiate->monitor quench 6. Quench Reaction & Work-up (Aqueous Wash, Extraction) monitor->quench concentrate 7. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) quench->concentrate purify 8. Purify Product (Silica Gel Chromatography) concentrate->purify characterize 9. Characterize Structure (NMR, MS, etc.) purify->characterize

Caption: Workflow for N-acylation of 8H-indeno[1,2-d]thiazol-2-amine.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive coupling agent (HATU is moisture-sensitive).2. Insufficient base.3. "Wet" (non-anhydrous) solvent or reagents.1. Use a fresh bottle of HATU or store it properly in a desiccator.2. Ensure the correct stoichiometry of the base (DIPEA, pyridine).3. Use freshly distilled or commercially available anhydrous solvents. Dry starting materials if necessary.
Starting Material Remains 1. Reaction time is too short.2. Insufficient activation (low temperature or insufficient coupling agent).1. Continue stirring and monitor by TLC for a longer duration.2. Ensure a 1:1 stoichiometry for the coupling agent and allow the reaction to proceed at room temperature.
Multiple Spots on TLC 1. Formation of side products (e.g., di-acylation, though unlikely on the endocyclic nitrogen).2. Degradation of starting material or product.1. Carefully perform column chromatography with an optimized solvent system to isolate the desired product.2. Ensure reaction conditions are not too harsh (e.g., avoid excessive heat).
Conclusion

The N-acylation of 8H-indeno[1,2-d]thiazol-2-amine is a critical transformation for generating diverse chemical libraries for drug discovery. By selecting the appropriate methodology—either modern peptide coupling or classic acyl chloride chemistry—and adhering to rigorous experimental technique, researchers can efficiently synthesize target amides. Understanding the underlying mechanisms and potential pitfalls, as outlined in this guide, provides the self-validating framework necessary for success in the synthesis of novel and potent therapeutic candidates.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2016). SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 160-164. [Link]

  • Bepary, S., Biswas, B. K., Ghosh, P., Haque, M. A., & De, T. Q. (2022). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Borneo Journal of Pharmacy, 5(3), 209-217. [Link]

  • Clark, J. (2015). Explaining the reaction between acyl chlorides and amines. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Gommaa, A. M., Ali, A. A.-M., & El-Sayed, W. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • He, J., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(11), 3387. [Link]

  • Katritzky, A. R., & Rachwal, S. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35. [Link]

  • Li, Z., et al. (2013). Design, synthesis and biological evaluation of indeno[1,2-d]thiazole derivatives as potent histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(15), 4386-4390. [Link]

Sources

Molecular docking tutorial for 8H-Indeno[1,2-d]thiazole derivatives with 3CL protease

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Docking Tutorial for 8H-Indeno[1,2-d]thiazole Derivatives with 3CL Protease

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-chymotrypsin-like protease (3CLpro) is an indispensable enzyme for viral replication, making it a prime target for antiviral drug development.[1][2] This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of 8H-Indeno[1,2-d]thiazole derivatives, a promising class of inhibitors, with the 3CL protease.[3] We will delve into the scientific rationale behind each procedural step, from protein and ligand preparation to the execution of the docking simulation and the critical analysis of the results. This guide is designed to equip researchers with the practical knowledge and theoretical understanding necessary to effectively utilize molecular docking as a tool in structure-based drug design.[4][5]

Scientific & Strategic Overview

The 3CL Protease: A High-Value Antiviral Target

Coronaviruses, upon entering a host cell, synthesize large polyproteins that must be cleaved into functional non-structural proteins (nsps) to form the replication and transcription complex.[1] This crucial processing is primarily mediated by the 3CL protease (also known as the main protease, Mpro).[1][6] 3CLpro cleaves the polyprotein at no fewer than eleven conserved sites, highlighting its essential role in the viral life cycle.[6]

Structurally, 3CLpro is a cysteine protease, featuring a catalytic dyad composed of Cysteine (Cys145) and Histidine (His41) residues within its active site.[6][7] The sulfur of Cys145 acts as the nucleophile to attack the peptide bond of the substrate.[6] Given its high degree of conservation across coronaviruses and its vital function, 3CLpro is a well-validated and attractive target for the development of broad-spectrum antiviral inhibitors.[2]

8H-Indeno[1,2-d]thiazole Derivatives: A Privileged Scaffold

The thiazole ring is a core component in numerous FDA-approved drugs and biologically active compounds, known for a wide array of therapeutic effects, including antimicrobial and anticancer activities.[8] The fused indeno-thiazole system, specifically the 8H-Indeno[1,2-d]thiazole scaffold, presents a unique three-dimensional structure for molecular recognition. Recent studies have demonstrated the potential of this class of compounds as inhibitors of viral proteases. For instance, a series of 8H-Indeno[1,2-d]thiazole derivatives were synthesized and showed inhibitory activity against SARS-CoV-2 3CLpro, with one compound exhibiting an IC50 of 1.28 ± 0.17 μM.[3] These findings underscore the potential of this scaffold for further optimization and development.

The Principle of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[4] The primary objectives of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand-receptor complex.[4][9] This process involves two main stages:

  • Sampling: The algorithm explores a vast conformational space of the ligand within the protein's active site, generating numerous possible binding poses.[4]

  • Scoring: A scoring function is then used to evaluate the fitness of each pose, assigning a score that estimates the binding free energy.[4][10] The pose with the most favorable score is considered the most likely binding mode.

This in-silico technique is instrumental in drug discovery for virtual screening of large compound libraries and for lead optimization.[5]

Experimental Design & Workflow

A typical molecular docking workflow is a systematic process that ensures the reliability and reproducibility of the results. The key stages are outlined below.

G cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Obtain 3CLpro Structure (RCSB PDB) PrepProt 3. Prepare Receptor (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Obtain Ligand Structure (PubChem / Sketch) PrepLig 4. Prepare Ligand (Energy minimize, set torsions) Ligand->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Run 6. Execute Docking (AutoDock Vina) Grid->Run Parse 7. Interpret Results (Binding Energy, Poses) Run->Parse Visualize 8. Visualize Interactions (PyMOL / Discovery Studio) Parse->Visualize Analyze 9. Analyze Interactions (H-bonds, Hydrophobic) Visualize->Analyze

Caption: Molecular Docking Workflow from Preparation to Analysis.

Detailed Step-by-Step Protocol

This protocol utilizes a suite of widely accessible and validated software: AutoDock Tools for molecule preparation, AutoDock Vina for the docking simulation, and PyMOL or BIOVIA Discovery Studio Visualizer for analysis.[11][12]

Required Resources
  • Protein Structure: 3CL Protease (e.g., PDB ID: 6M2Q from RCSB PDB).[13]

  • Ligand Structure: 8H-Indeno[1,2-d]thiazole derivatives (from PubChem or sketched).

  • Software:

    • AutoDock Tools (MGLTools): For preparing protein and ligand files. ([Link])

    • AutoDock Vina: The docking engine. ([Link])

    • PyMOL: A molecular visualization system. ([Link])

    • BIOVIA Discovery Studio Visualizer: For interaction analysis. ([Link])

Part 1: Receptor (3CL Protease) Preparation

The goal of this stage is to prepare the raw PDB file by removing non-essential molecules, adding charges, and converting it to the required PDBQT format.

  • Open AutoDock Tools (ADT).

  • Load the Protein: Go to File > Read Molecule and select your downloaded 3CLpro PDB file (e.g., 6M2Q.pdb).

  • Clean the Protein:

    • Remove Water: Edit > Hydrogens > Remove. Then Edit > Delete Water. The causality here is that water molecules in the crystal structure are often not in their lowest energy state and can interfere with the ligand docking.

    • Remove Heteroatoms/Ligands: If the structure contains co-crystallized ligands or other heteroatoms, select and delete them (Edit > Delete > Delete Selected Atoms). This ensures a clean binding site for the new ligand.

  • Add Hydrogens: Edit > Hydrogens > Add. Select Polar only and click OK. This is critical as hydrogen atoms are essential for calculating proper hydrogen bonding interactions but are often not resolved in crystal structures.[14]

  • Add Charges: Edit > Charges > Add Kollman Charges. This step assigns partial atomic charges, which are necessary for the scoring function to calculate electrostatic interactions.

  • Save as PDBQT: Grid > Macromolecule > Choose. Select the protein and click Select Molecule. Save the file in the PDBQT format (e.g., protein.pdbqt). This format includes atomic charges and atom types required by AutoDock Vina.

Part 2: Ligand (8H-Indeno[1,2-d]thiazole) Preparation

This stage converts the ligand structure into a flexible PDBQT file.

  • Load the Ligand: In ADT, go to Ligand > Input > Open and select your ligand file (e.g., in .mol2 or .pdb format).

  • Set Torsions: Ligand > Torsional Tree > Detect Root. This defines the rigid core of the molecule. Then, Ligand > Torsional Tree > Choose Torsions to define the rotatable bonds, allowing for ligand flexibility during docking.

  • Save as PDBQT: Ligand > Output > Save as PDBQT. Name your file (e.g., ligand.pdbqt).

Part 3: Docking Simulation
  • Define the Binding Site (Grid Box):

    • In ADT, go to Grid > Grid Box.

    • A box will appear around the protein. This box defines the search space for the docking algorithm.

    • Position and resize the box to encompass the entire active site of 3CLpro. The catalytic dyad (His41 and Cys145) should be well within the box. A common practice is to center the box on the co-crystallized ligand if available, or on the known active site residues.[11]

    • Note the coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) from the Grid Options panel.

  • Create the Configuration File:

    • Open a text editor and create a file named conf.txt.

    • Add the following lines, replacing the values with your file names and grid parameters:

    • The exhaustiveness parameter (not shown, default is 8) controls the thoroughness of the search. Higher values increase accuracy but also computation time.

  • Run AutoDock Vina:

    • Open a command prompt or terminal.

    • Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, conf.txt, and the vina.exe executable.

    • Execute the following command:

    • Vina will perform the docking and generate two output files: all_poses.pdbqt containing the docked conformations of your ligand, and log.txt containing the binding affinity scores.

Part 4: Results Analysis and Visualization

This is the most critical phase, where computational data is translated into biochemical insights.

  • Interpret the Log File:

    • Open log.txt. You will see a table of binding modes.

    • The Binding Affinity (in kcal/mol) is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.

    • RMSD (Root Mean Square Deviation) values are calculated relative to the best mode. Low RMSD values (< 2.0 Å) between top poses suggest a stable and well-defined binding orientation.

  • Visualize with PyMOL or Discovery Studio:

    • Load Structures: Open your visualization software and load the receptor (protein.pdbqt) and the docking output file (all_poses.pdbqt).[15][16]

    • Focus on the Best Pose: The output file contains multiple binding modes. Focus your initial analysis on the top-ranked pose (Mode 1).

    • Identify Interactions: Use the software's tools to identify and display interactions between the ligand and the protein.[17][18]

      • Hydrogen Bonds: These are critical for specificity and affinity. Look for H-bonds between the ligand and key active site residues like His41, Cys145, His163, Glu166, etc.[7]

      • Hydrophobic Interactions: The S1 and S2 pockets of the 3CLpro active site are largely hydrophobic. Analyze how the indeno-thiazole core fits into these pockets.

      • Pi-stacking: Aromatic rings in the ligand may form pi-pi or pi-cation interactions with residues like His41.

G cluster_protein 3CLpro Active Site His41 His41 Cys145 Cys145 Glu166 Glu166 His163 His163 Met165 Met165 Gln189 Gln189 Ligand Indeno[1,2-d]thiazole Derivative Ligand->His41 H-bond/Pi-stacking Ligand->Cys145 Covalent/H-bond Ligand->Glu166 H-bond Ligand->Met165 Hydrophobic Ligand->Gln189 H-bond

Caption: Key Protein-Ligand Interactions in the 3CLpro Active Site.

Data Interpretation & Presentation

For comparing multiple derivatives, results should be tabulated for clarity.

Compound IDBinding Affinity (kcal/mol)No. of H-BondsKey Interacting Residues
Control Ligand -8.14His41, Cys145, Glu166, Gln189
Derivative 7a -7.53His41, Met165, Glu166
Derivative 7b -8.34His41, Cys145, His163, Gln189
Derivative 7c -6.92Met49, Glu166

This table is for illustrative purposes only.

A lower binding affinity score suggests a potentially more potent inhibitor. The number and nature of interactions provide a structural basis for this affinity. For example, Derivative 7b shows a strong binding affinity and interacts with the key catalytic residues, making it a promising candidate for further investigation.[3]

Conclusion and Future Directions

This application note has detailed a robust and validated protocol for performing molecular docking of 8H-Indeno[1,2-d]thiazole derivatives against the viral 3CL protease. By following these steps, researchers can effectively screen compound libraries, rationalize structure-activity relationships (SAR), and generate hypotheses for designing more potent inhibitors. The insights gained from docking, such as key binding interactions and predicted affinities, provide a solid foundation for subsequent experimental validation, including enzyme inhibition assays and cell-based antiviral activity studies. Further computational analyses, such as molecular dynamics (MD) simulations, can also be employed to assess the stability of the predicted protein-ligand complexes over time.

References

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Available at: [Link]

  • 3C-like protease. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. (2022). MDPI. Available at: [Link]

  • Identification of novel SARS-CoV-2 3CLpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses. (2024). PubMed Central. Available at: [Link]

  • Identifying Inhibitor-SARS-CoV2-3CL pro Binding Mechanism Through Molecular Docking, GaMD Simulations, Correlation Network Analysis and MM-GBSA Calculations. (n.d.). MDPI. Available at: [Link]

  • The coronavirus 3CL protease: Unveiling its complex host interactions and central role in viral pathogenesis. (2025). PubMed. Available at: [Link]

  • Structural basis of SARS-CoV-2 3CLpro and anti-COVID-19 drug discovery from medicinal plants. (n.d.). PubMed Central. Available at: [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Available at: [Link]

  • Discovery Studio Visualizer tutorial 3 - Ligand-target interaction (3D). (2021). YouTube. Available at: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. Available at: [Link]

  • 6M2Q: SARS-CoV-2 3CL protease (3CL pro) apo structure. (2020). RCSB PDB. Available at: [Link]

  • Visualization of Molecular Docking result by PyMOL. (2022). YouTube. Available at: [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026). Journal of Pharmaceutical Research and Reports. Available at: [Link]

  • Discovery of Small Molecules Targeting Norovirus 3CL Protease by Multi-Stage Virtual Screening. (n.d.). MDPI. Available at: [Link]

  • Machine learning prediction of 3CLpro SARS-CoV-2 docking scores. (n.d.). PubMed Central. Available at: [Link]

  • Detection of Active SARS-CoV-2 3CL Protease in Infected Cells Using Activity-Based Probes. (2024). ACS Publications. Available at: [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives. (2025). PubMed Central. Available at: [Link]

  • Structural similarities between SARS-CoV2 3CLpro and other viral proteases. (2022). Frontiers in Chemistry. Available at: [Link]

  • The main protease 3CLpro of the SARS-CoV-2 virus. (2023). Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. Available at: [Link]

  • Discovery of 3CLpro Inhibitor of SARS-CoV-2 Main Protease. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.). ChemRxiv. Available at: [Link]

  • Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. (n.d.). Indonesian Journal of Computational Biology. Available at: [Link]

  • The docking score of candidate ligands to 3CL-protease. (n.d.). ResearchGate. Available at: [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). PubMed Central. Available at: [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Available at: [Link]

  • 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target... (n.d.). PubMed Central. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Protein-ligand interaction. (n.d.). Adriano Martinelli.
  • Machine Learning-Guided Screening and Molecular Docking for Proposing Naturally Derived Drug Candidates Against MERS-CoV 3CL Protease. (n.d.). PubMed Central. Available at: [Link]

  • The SARS-CoV-2 main protease (Mpro): Structure, function, and emerging therapies for COVID-19. (2022). PubMed Central. Available at: [Link]

  • Visualizing protein-protein docking using PyMOL. (2021). Medium. Available at: [Link]

  • Identification of novel thiazole derivatives as flaviviral protease inhibitors against DENV and JEV. (2024). bioRxiv. Available at: [Link]

  • Drug Designing Using Molecular Docking - For Beginners. (2024). YouTube. Available at: [Link]

  • An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (n.d.). World Journal of Research and Review. Available at: [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Available at: [Link]

  • A Beginner's Guide to Molecular Visualization Using PyMOL. (n.d.). Fitzkee Lab @ Mississippi State. Available at: [Link]

  • Structure-based drug design of tricyclic 8H-indeno[1,2-d][6][9]thiazoles as potent FBPase inhibitors. (2010). PubMed. Available at: [Link]

  • Theoretical Molecular Docking Study of the Structural Disruption of the Viral 3CL-Protease of COVID19 Induced by Binding. (2020). Research Square. Available at: [Link]

  • How to load and visualise a protein using Discovery Studio : Demo. (2023). YouTube. Available at: [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds. (2021). RSC Publishing. Available at: [Link]

  • Visualization Molecular Docking using PyMol or LigPlot. (2013). ResearchGate. Available at: [Link]

  • Thiazole-based SARS-CoV-2 protease (COV M) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. (2022). ResearchGate. Available at: [Link]

  • BIOVIA Discovery Studio Visualizer. (n.d.). Dassault Systèmes. Available at: [Link]

  • Identification of novel thiazole derivatives as flaviviral protease inhibitors. (2025). PubMed. Available at: [Link]

Sources

Application Notes and Protocols: A Guide to the SARS-CoV-2 3CLpro Inhibition Assay Using Indeno[1,2-d]thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Engine of Viral Replication

The global health crisis instigated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A primary and highly validated target for anti-coronaviral drug development is the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This viral enzyme is indispensable for the viral life cycle, as it processes the viral polyproteins translated from the viral RNA into functional proteins necessary for viral replication and transcription.[3] The absence of a close human homologue to 3CLpro enhances its appeal as a drug target, suggesting that inhibitors are likely to have minimal off-target effects and associated toxicity.

Among the diverse chemical scaffolds investigated for 3CLpro inhibition, indeno[1,2-d]thiazole derivatives have emerged as a promising class of inhibitors.[2] This application note provides a comprehensive, field-proven protocol for a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of indeno[1,2-d]thiazole compounds against SARS-CoV-2 3CLpro. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology from assay optimization to data interpretation, ensuring scientific integrity and reproducibility.

Assay Principle: A FRET-Based Approach to Measuring Inhibition

The SARS-CoV-2 3CLpro inhibition assay described herein utilizes the principle of Fluorescence Resonance Energy Transfer (FRET). This robust and sensitive method allows for the continuous monitoring of enzymatic activity in a high-throughput format.[4] The assay employs a synthetic peptide substrate that contains a fluorophore and a quencher molecule in close proximity. A commonly used FRET pair for this assay is EDANS (the fluorophore) and DABCYL (the quencher).[5] In its intact state, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal. Upon cleavage of the peptide substrate by 3CLpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[4] Putative inhibitors, such as indeno[1,2-d]thiazole compounds, will prevent or reduce this cleavage, resulting in a diminished fluorescence signal.

Materials and Reagents

This section outlines the necessary materials and reagents for the successful execution of the assay. It is crucial to use high-quality reagents to ensure data accuracy and reproducibility.

Reagent/MaterialRecommended Supplier(s)Catalog Number (Example)
Recombinant SARS-CoV-2 3CLproBPS Bioscience, The Native Antigen Company100823, REC31899
FRET Substrate (DABCYL-KTSAVLQSGFRKME-EDANS)BPS Bioscience79952
Assay BufferPrepare in-houseSee composition below
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650
Known 3CLpro Inhibitor (e.g., GC376)MedChemExpressHY-103593
Black, flat-bottom 96- or 384-well platesCorning, Greiner Bio-One3603, 781076
Fluorescence Plate ReaderBMG LABTECH, Molecular DevicesCLARIOstar, SpectraMax

Assay Buffer Composition:

  • 20 mM Tris-HCl, pH 7.3

  • 150 mM NaCl

  • 1 mM EDTA

  • 1 mM DTT

Rationale for Buffer Components:

  • Tris-HCl (pH 7.3): Provides a stable pH environment optimal for 3CLpro activity.

  • NaCl: Mimics physiological ionic strength.

  • EDTA: Chelates divalent metal ions that could interfere with the assay.

  • DTT: A reducing agent that prevents oxidation of the catalytic cysteine residue (Cys145) in the 3CLpro active site, ensuring the enzyme remains active.[6]

Detailed Experimental Protocols

A self-validating protocol is essential for trustworthy results. Therefore, prior to screening the indeno[1,2-d]thiazole compounds, it is imperative to optimize and validate the assay conditions.

Part 1: Assay Optimization and Validation

1.1. Enzyme Titration

  • Objective: To determine the optimal concentration of 3CLpro that yields a robust signal-to-background ratio within a linear range.

  • Procedure:

    • Prepare a serial dilution of recombinant 3CLpro in assay buffer.

    • Add a fixed, excess concentration of the FRET substrate to each well of a 96-well plate.

    • Add the serially diluted enzyme to initiate the reaction.

    • Monitor the fluorescence kinetically over 60 minutes at 37°C, with excitation at ~340 nm and emission at ~460 nm.[5][7]

    • Plot the initial reaction velocity (slope of the linear phase of fluorescence increase) against the enzyme concentration.

    • Select an enzyme concentration that falls within the linear range of this plot for subsequent experiments. A typical starting concentration is 20 nM.[6]

1.2. Substrate Titration (Michaelis-Menten Kinetics)

  • Objective: To determine the Michaelis constant (Km) of the FRET substrate for 3CLpro. This is crucial for understanding the enzyme-substrate interaction and for selecting an appropriate substrate concentration for inhibitor screening.

  • Procedure:

    • Prepare a serial dilution of the FRET substrate in assay buffer.

    • Add a fixed, optimized concentration of 3CLpro to each well.

    • Add the serially diluted substrate to initiate the reaction.

    • Monitor the fluorescence kinetically as described above.

    • Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value.

    • For inhibitor screening, use a substrate concentration at or below the Km value to ensure sensitivity to competitive inhibitors. A common starting concentration is 10 µM.[6]

1.3. Assay Validation (Z'-Factor Determination)

  • Objective: To assess the quality and robustness of the assay for high-throughput screening.

  • Procedure:

    • Prepare two sets of wells: positive controls (enzyme + substrate + DMSO) and negative controls (substrate + DMSO, no enzyme).

    • Dispense the reagents into a 96- or 384-well plate.

    • Incubate and read the fluorescence as optimized.

    • Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| (where σ is the standard deviation and μ is the mean of the positive and negative controls).

    • An assay is considered excellent for screening if the Z'-factor is > 0.5.[5][8]

Experimental_Workflow cluster_0 Assay Optimization & Validation cluster_1 Inhibition Assay cluster_2 Data Analysis A Enzyme Titration (Determine Optimal [E]) B Substrate Titration (Determine Km) A->B C Z'-Factor Determination (Validate Assay Robustness) B->C D Prepare Indeno[1,2-d]thiazole Compound Dilutions in DMSO C->D E Pre-incubate 3CLpro with Compounds and Controls D->E F Initiate Reaction with FRET Substrate E->F G Kinetic Fluorescence Reading (Ex: ~340nm, Em: ~460nm) F->G H Calculate Percent Inhibition G->H I Generate Dose-Response Curve & Calculate IC50 H->I

Part 2: Protocol for Inhibition Assay with Indeno[1,2-d]thiazole Compounds

2.1. Compound Preparation

  • Prepare a stock solution of each indeno[1,2-d]thiazole test compound in 100% DMSO (e.g., 10 mM). It is important to ensure complete solubilization.[9]

  • Create a serial dilution series of each compound in 100% DMSO. A 10-point, 3-fold dilution series is recommended to cover a wide concentration range.

  • Include a known 3CLpro inhibitor (e.g., GC376) as a positive control for inhibition and a DMSO-only control (vehicle control).

2.2. Assay Procedure

  • In a black, flat-bottom 96- or 384-well plate, add the test compounds and controls. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects on enzyme activity.

  • Add the optimized concentration of SARS-CoV-2 3CLpro to all wells except the negative control wells (which receive assay buffer instead).

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FRET substrate at its predetermined concentration to all wells.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.[10]

  • Monitor the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.[5][7]

Part 3: Data Analysis and Interpretation

3.1. Calculation of Percent Inhibition

  • Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme)) * 100 where:

    • V_inhibitor is the velocity in the presence of the test compound.

    • V_no_enzyme is the velocity of the negative control.

    • V_DMSO is the velocity of the vehicle (DMSO) control.

3.2. IC50 Determination

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to generate a dose-response curve.

  • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined from this curve. A lower IC50 value indicates a more potent inhibitor.

Example Data Presentation:

CompoundIC50 (µM)
Indeno[1,2-d]thiazole 7a1.28 ± 0.17[2]
GC376 (Positive Control)Determine experimentally
Test Compound XDetermine experimentally

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Signal-to-Background Ratio - Inactive enzyme- Sub-optimal buffer conditions- Incorrect plate reader settings- Use a fresh aliquot of enzyme; verify activity with a known substrate- Prepare fresh assay buffer and confirm pH- Verify excitation/emission wavelengths and gain settings
High Well-to-Well Variability - Pipetting errors- Incomplete mixing- Compound precipitation- Use calibrated pipettes and proper technique- Gently mix the plate after reagent addition- Check compound solubility in the final assay buffer; reduce final DMSO concentration if necessary
Z'-Factor < 0.5 - High variability in controls- Small dynamic range between positive and negative controls- Re-optimize enzyme and substrate concentrations- Ensure consistent dispensing of all reagents

Conclusion

This application note provides a robust and validated protocol for assessing the inhibitory potential of indeno[1,2-d]thiazole compounds against SARS-CoV-2 3CLpro. By adhering to the principles of assay optimization, validation, and careful execution, researchers can generate reliable and reproducible data to advance the development of novel antiviral therapies. The FRET-based methodology offers a sensitive and high-throughput platform for screening and characterizing potential 3CLpro inhibitors, playing a crucial role in the ongoing efforts to combat COVID-19 and future coronavirus threats.

References

  • BMG LABTECH. (2025-01-27). The Z prime value (Z´). Retrieved from [Link]

  • Coutard, B., et al. (2020). Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen. ACS Pharmacology & Translational Science, 3(6), 1175-1186. Retrieved from [Link]

  • Guzman, Y., et al. (2024). 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials. Molecules, 29(11), 2533. Retrieved from [Link]

  • Chen, Y., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(11), 3391. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Campbell, E. J., & Price, K. E. (2016). Cell-based Assays to Identify Inhibitors of Viral Disease. Journal of Visualized Experiments, (116), 54519. Retrieved from [Link]

  • Chen, C. Z., et al. (2022). SARS-CoV-2 Nucleocapsid Protein TR-FRET Assay Amenable to High Throughput Screening. ACS Pharmacology & Translational Science, 5(2), 98-107. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Khaertdinov, M. R., et al. (2023). The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper. Biotechnology Journal, 18(10), e2200595. Retrieved from [Link]

  • LifeTein. (2025-06-12). Fluorescent Labeling Pairs with EDANS and DABCYL. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Viral Protease Inhibitor Screening Assay Kits. Retrieved from [Link]

  • ACS Publications. (2021). Exploration of SARS-CoV-2 3CLpro Inhibitors by Virtual Screening Methods, FRET Detection, and CPE Assay. Journal of Chemical Information and Modeling, 61(12), 5969-5979. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Viral COVID-19 Protease Inhibition Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link]

  • MDPI. (2024). 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials. Retrieved from [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. Retrieved from [Link]

  • Tempo Bioscience. (2019, January 16). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Retrieved from [Link]

  • BPS Bioscience. (n.d.). 3CL Protease, Untagged (SARS-CoV-2) Assay Kit. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). Development of Fluorescence-Based Assays for Key Viral Proteins in the SARS-CoV-2 Infection Process and Lifecycle. Retrieved from [Link]

  • Dove Medical Press. (2022). Progress on SARS-CoV-2 3CLpro Inhibitors. Drug Design, Development and Therapy, 16, 1035-1053. Retrieved from [Link]

  • MDPI. (2023). Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors. Molecules, 28(17), 6344. Retrieved from [Link]

  • ACS Publications. (2020). Z' Does Not Need to Be > 0.5. ACS Omega, 5(32), 20038-20043. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are SARS-CoV 3CLpro inhibitors and how do they work?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease. Retrieved from [Link]

  • Wiley Online Library. (2022). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Archiv der Pharmazie, 355(7), 2200057. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural basis of the protease mechanism of 3CLpro from SARS-CoV, MERS-CoV and SARS-CoV-2. Retrieved from [Link]

  • Journal of Biological Chemistry. (2023). A low-background, fluorescent assay to evaluate inhibitors of diverse viral proteases. Journal of Biological Chemistry, 299(10), 105221. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3CL enzymatic activity - SARS-CoV-2 Assays. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • ResearchGate. (2022). Thiazole-based SARS-CoV-2 protease (COV M) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Investigating novel thiazolyl-indazole derivatives as scaffolds for SARS-CoV-2 MPro inhibitors. Bioorganic & Medicinal Chemistry, 72, 116972. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of SARS-CoV-2 3CLpro inhibitor screening assay using AlphaScreen. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Carboxylic Acid Group on the Indeno[1,2-d]thiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indeno[1,2-d]thiazole Scaffold and the Strategic Importance of Carboxylic Acid Functionalization

The indeno[1,2-d]thiazole core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it an attractive framework for the design of novel therapeutic agents and functional organic materials. A key strategic handle for molecular diversification of this scaffold is the carboxylic acid group, typically positioned at the 2-position. The ability to efficiently and selectively modify this group unlocks access to a vast chemical space of amides, esters, and alcohols, each with distinct physicochemical and biological properties. For drug development professionals, this functionalization is a critical step in modulating potency, selectivity, solubility, and pharmacokinetic profiles of lead compounds.

This comprehensive guide provides a detailed exploration of the primary methods for functionalizing the carboxylic acid group on the indeno[1,2-d]thiazole backbone. We will delve into the mechanistic underpinnings of each transformation, present field-tested, step-by-step protocols, and offer insights into experimental design and troubleshooting.

I. Amide Bond Formation: The Workhorse of Medicinal Chemistry

The conversion of the carboxylic acid to an amide is arguably the most common and vital transformation in drug discovery. Amide bonds are prevalent in biologically active molecules, contributing to structural rigidity and forming key hydrogen bond interactions with protein targets. We will explore two primary strategies for amide bond formation from indeno[1,2-d]thiazole-2-carboxylic acid: activation via coupling agents and conversion to an acyl chloride.

A. Peptide Coupling Agents: Mild and Efficient Amidation

Modern peptide coupling reagents offer a mild and highly efficient means of forming amide bonds directly from a carboxylic acid and an amine, minimizing the need for harsh reaction conditions and often proceeding with high yields and minimal side products. The general mechanism involves the in situ activation of the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile.

  • Choice of Coupling Agent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for heterocyclic carboxylic acids due to their high reactivity and the reduced risk of racemization in chiral substrates. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) is a more cost-effective, yet highly effective alternative. The HOBt additive forms an active ester intermediate, which is less prone to side reactions and racemization than the O-acylisourea intermediate formed with EDC alone.[1][2]

  • Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is crucial to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction, thereby facilitating the coupling process.

  • Solvent: Anhydrous polar aprotic solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are ideal as they effectively dissolve the reactants and do not interfere with the reaction.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is particularly effective for a wide range of amines, including those that are less nucleophilic.

Materials:

  • Indeno[1,2-d]thiazole-2-carboxylic acid

  • Amine of interest

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indeno[1,2-d]thiazole-2-carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 equiv), followed by HATU (1.2 equiv) and DIPEA (2.5 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Diagram 1: Workflow for HATU-Mediated Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Indeno[1,2-d]thiazole- 2-carboxylic acid (1.0 equiv) in dry DMF amine Amine (1.1 equiv) start->amine hatu HATU (1.2 equiv) amine->hatu dipea DIPEA (2.5 equiv) hatu->dipea stir Stir at RT (2-12 h) dipea->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with EtOAc monitor->dilute Reaction Complete wash Wash with NaHCO3, water, brine dilute->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Flash Column Chromatography dry->purify product Purified Amide purify->product

Caption: A streamlined workflow for the synthesis of indeno[1,2-d]thiazole amides using HATU.

B. Acyl Chloride Formation Followed by Amination

For large-scale syntheses or when coupling agents are not viable, a two-step approach involving the conversion of the carboxylic acid to a more reactive acyl chloride is a robust alternative. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The resulting acyl chloride is highly electrophilic and reacts readily with amines.

  • Reagent: Thionyl chloride is effective and its byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.[3] A catalytic amount of DMF can accelerate the reaction through the formation of the Vilsmeier reagent.

  • Conditions: The reaction is typically performed neat or in a non-protic solvent like toluene at elevated temperatures. Anhydrous conditions are critical as the acyl chloride is moisture-sensitive.

  • Amine Reaction: The subsequent reaction with the amine is usually rapid and often performed at low temperatures to control the exothermicity. A base is required to scavenge the HCl generated.

Protocol 2: Two-Step Amidation via Acyl Chloride

Step 2a: Synthesis of Indeno[1,2-d]thiazole-2-carbonyl chloride

Materials:

  • Indeno[1,2-d]thiazole-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional)

  • Anhydrous DMF (catalytic)

  • Rotary evaporator and vacuum pump

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add indeno[1,2-d]thiazole-2-carboxylic acid (1.0 equiv).

  • Reagent Addition: Carefully add an excess of thionyl chloride (5-10 equiv), either neat or in anhydrous toluene. Add one drop of anhydrous DMF as a catalyst.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir until the evolution of gas ceases and the starting material is consumed (monitor by TLC, quenching an aliquot with methanol to form the methyl ester).

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

Step 2b: Reaction of Acyl Chloride with Amine

Materials:

  • Crude indeno[1,2-d]thiazole-2-carbonyl chloride

  • Amine of interest

  • Triethylamine or pyridine

  • Anhydrous DCM

  • Standard work-up and purification reagents as in Protocol 1

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

  • Coupling: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up and Purification: Follow the work-up and purification steps (5-7) outlined in Protocol 1.

Parameter HATU Coupling (Protocol 1) Acyl Chloride Method (Protocol 2)
Reagents Indeno[1,2-d]thiazole-2-carboxylic acid, Amine, HATU, DIPEAIndeno[1,2-d]thiazole-2-carboxylic acid, SOCl₂, Amine, Et₃N
Steps One-potTwo steps
Conditions Mild (Room Temperature)Harsher (Reflux in SOCl₂)
Substrate Scope Very broad, good for sensitive substratesBroad, but may not be suitable for acid-sensitive substrates
Byproducts Water-soluble urea and triazole derivativesGaseous SO₂ and HCl, triethylammonium chloride salt
Ease of Use Simple, single stepRequires handling of corrosive SOCl₂ and an intermediate

Table 1: Comparison of Amide Formation Methodologies.

II. Esterification: Accessing a Different Class of Derivatives

Esterification of the indeno[1,2-d]thiazole-2-carboxylic acid provides another avenue for structural modification, often used to improve cell permeability or to create prodrugs.

A. Steglich Esterification: A Mild, Carbodiimide-Mediated Approach

The Steglich esterification is a highly effective method that uses a carbodiimide (like DCC or EDC) to activate the carboxylic acid, with a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the ester formation.[4][5] This method is particularly useful for synthesizing esters from sterically hindered alcohols or for substrates that are sensitive to acidic conditions.[4]

  • DCC/EDC: These carbodiimides activate the carboxylic acid by forming an O-acylisourea intermediate.[4]

  • DMAP: DMAP acts as a potent acyl transfer catalyst. It reacts with the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This catalytic cycle significantly accelerates the esterification process.[5]

Protocol 3: Steglich Esterification

Materials:

  • Indeno[1,2-d]thiazole-2-carboxylic acid

  • Alcohol of interest

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous DCM

  • Standard work-up and purification reagents

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the indeno[1,2-d]thiazole-2-carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise to the cooled mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring until the reaction is complete (typically 4-16 hours), as monitored by TLC.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Extraction: Wash the filtrate with 0.5 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude ester by flash column chromatography.

Diagram 2: Steglich Esterification Mechanism

G cluster_activation Activation cluster_catalysis Catalysis cluster_esterification Esterification RCOOH R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium (Highly Reactive) O_Acylisourea->N_Acylpyridinium + DMAP O_Acylisourea->N_Acylpyridinium DMAP DMAP Ester R-COOR' (Product) N_Acylpyridinium->Ester + R'-OH N_Acylpyridinium->Ester ROH R'-OH

Caption: The catalytic cycle of the Steglich esterification.

III. Reduction to Primary Alcohols: Expanding Functional Diversity

Reducing the carboxylic acid group to a primary alcohol provides a valuable synthetic intermediate. This alcohol can be further functionalized, for example, through etherification or conversion to a leaving group for nucleophilic substitution, thereby significantly expanding the accessible chemical space.

A. Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[6] The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol.[6]

  • Reagent Strength: LAH is a very strong, unselective reducing agent. It will also reduce esters, amides, and many other functional groups. Therefore, chemoselectivity can be an issue if other reducible groups are present on the indeno[1,2-d]thiazole scaffold.

  • Aprotic Solvent: LAH reacts violently with water and other protic solvents, so strictly anhydrous conditions are essential.[7] Ethereal solvents like THF or diethyl ether are commonly used.

  • Work-up: The work-up procedure is critical for quenching the excess LAH and hydrolyzing the aluminum alkoxide intermediate to liberate the alcohol. A Fieser work-up (sequential addition of water, NaOH solution, and more water) is a standard and effective method.

Protocol 4: LAH Reduction of a Carboxylic Acid

Materials:

  • Indeno[1,2-d]thiazole-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous THF (Tetrahydrofuran)

  • Water

  • 15% aqueous NaOH solution

  • Anhydrous Na₂SO₄

  • Ethyl acetate

  • Standard work-up and purification reagents

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2-3 equiv) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the indeno[1,2-d]thiazole-2-carboxylic acid (1.0 equiv) in anhydrous THF and add it dropwise to the stirred LAH suspension via a dropping funnel. (Note: Hydrogen gas will be evolved).

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature or gentle reflux until the starting material is consumed (monitor by TLC).

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Carefully and slowly add water (X mL, where X = grams of LAH used), followed by 15% aqueous NaOH (X mL), and then water again (3X mL).

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Drying and Purification: Dry the combined organic filtrates over anhydrous Na₂SO₄, concentrate, and purify the crude alcohol by flash column chromatography.

Diagram 3: Reduction Workflow

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification start LiAlH4 in anhydrous THF at 0°C acid Add solution of Indeno[1,2-d]thiazole- 2-carboxylic acid in THF start->acid stir Stir at RT or Reflux acid->stir monitor Monitor by TLC stir->monitor quench Fieser Work-up (H2O, NaOH, H2O) monitor->quench Reaction Complete filter Filter through Celite quench->filter dry Dry & Concentrate filter->dry purify Column Chromatography dry->purify product Primary Alcohol purify->product

Caption: General workflow for the reduction of the carboxylic acid to a primary alcohol using LAH.

IV. Troubleshooting and Field-Proven Insights

Issue Potential Cause Suggested Solution
Low yield in amide coupling Incomplete activation of the carboxylic acid; moisture in the reaction; sterically hindered amine/acid.Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature slightly. For hindered substrates, consider using a more potent coupling agent like COMU.
Side product formation in Steglich esterification Formation of N-acylurea.Ensure an adequate catalytic amount of DMAP is used. Perform the reaction at 0°C to room temperature; avoid excessive heat.
Incomplete reduction with LAH Insufficient LAH; poor quality LAH.Use a larger excess of LAH (3-4 equiv). Use freshly opened or titrated LAH.
Difficulty purifying product Byproducts from coupling agents (e.g., DCU, HOBt).For DCU, filter carefully and consider a second filtration after concentration. For EDC/HOBt byproducts, ensure thorough aqueous washes are performed.

Table 2: Common Troubleshooting Scenarios.

V. Conclusion

The functionalization of the carboxylic acid group on the indeno[1,2-d]thiazole scaffold is a cornerstone for the diversification of this important heterocyclic system. By understanding the mechanisms and applying the detailed protocols for amide formation, esterification, and reduction, researchers can strategically navigate the synthesis of novel derivatives. The choice of method will depend on the specific target molecule, the presence of other functional groups, and the scale of the synthesis. The protocols and insights provided herein serve as a robust guide for chemists in drug discovery and materials science to effectively harness the synthetic potential of the indeno[1,2-d]thiazole-2-carboxylic acid moiety.

VI. References

  • Reusch, W. (n.d.). Reductions of Carboxylic Acid Derivatives. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [No valid URL found]

  • Clark, J. (2015). Reduction of Carboxylic Acids. Chemguide. Retrieved from [Link]

  • LibreTexts. (2023). Conversion of carboxylic acids to alcohols using LiAlH4. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Construction of indeno[1,2-b]pyrroles via chemoselective N-acylation/cyclization/Wittig reaction sequence. Chemical Communications. Retrieved from [Link]

  • Pore, V. S., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 51(24), 3209-3212.

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 5037.

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

  • Brown, C. A., & Krishnamurthy, S. (1979). Organic synthesis using borane-methyl sulfide. II. Reduction of aromatic carboxylic acids in the presence of trimethyl borate. The Journal of Organic Chemistry, 44(14), 2412-2417.

  • Kirsch, G., et al. (2002). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. Dyes and Pigments, 55(2-3), 129-135.

  • Fujiwara, Y., et al. (2012). Practical and innate C–H functionalization of heterocycles. Nature, 492(7427), 95-99.

  • Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [No valid URL found]

  • Chemistry Steps. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Rzepa, H. S. (2011). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Retrieved from [Link]

  • Procter, D. J., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(1), e202112437.

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2022). Results in Chemistry, 4, 100305.

  • Chen, D., et al. (2014). Overcoming the limitations of directed C-H functionalizations of heterocycles. Nature, 515(7527), 393-397.

  • 2H-Thiazolo[4,5-d][7][8][9]triazole: synthesis, functionalization, and application in scaffold-hopping. (2023). Chemical Science, 14(32), 8683-8689.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters, 61(12), 151624.

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(7), 2736-2742.

  • Zatynatskiy, E. A., et al. (2025). Regioselectivity Control in the Reaction of Cross-Conjugated Enynones with Monosubstituted Hydrazines: Original Synthesis of Luminescent 5-Styrylpyrazoles with a 1-Benzo[d]thiazole Ring. [No valid URL found]

  • Radical C–H functionalization to construct heterocyclic compounds. (2020). Organic & Biomolecular Chemistry, 18(43), 8714-8729.

  • Reddit. (2024). Steglich Esterification with EDC. r/OrganicChemistry. Retrieved from [Link]

  • Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. Arkivoc, 2001(2), 34-41.

  • Salem, M. A. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2).

  • Al-Zahrani, A. A., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(19), 6649.

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2281262.

Sources

Analytical techniques for characterizing 8H-Indeno[1,2-d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Comprehensive Characterization of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid

Introduction: The 8H-Indeno[1,2-d]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of molecules investigated for a range of therapeutic applications, including as potential inhibitors of viral proteases like SARS-CoV-2 3CLpro.[1][2][3] The rigorous and unequivocal characterization of derivatives such as 8H-Indeno[1,2-d]thiazole-5-carboxylic acid is a foundational requirement in the drug discovery and development pipeline. The identity, purity, and stability of a compound must be confirmed to ensure the validity of biological data and to meet regulatory standards.

This document provides a detailed guide to the essential analytical techniques required for the comprehensive characterization of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid. It is designed for researchers, medicinal chemists, and quality control scientists, offering not just protocols, but the scientific rationale behind the selection of each method. The approach described herein establishes a self-validating system where data from orthogonal techniques are integrated to build a complete and trustworthy profile of the molecule.

Foundational Physicochemical Assessment

Prior to advanced spectroscopic analysis, a preliminary assessment of the compound's physical properties is essential. These characteristics provide the first indication of identity and purity and are critical for handling and sample preparation in subsequent protocols. According to IUPAC guidelines, a physical description of a compound is a mandatory first step in its characterization.[4]

Table 1: Physicochemical Properties of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid

PropertyDescriptionRationale & Protocol Insight
IUPAC Name 8H-Indeno[1,2-d]thiazole-5-carboxylic acidThe systematic name defines the unique chemical structure according to established nomenclature rules.[5][6][7]
Molecular Formula C₁₁H₇NO₂SCalculated from the chemical structure. This is the basis for theoretical molecular weight and elemental composition calculations.
Molecular Weight 217.25 g/mol This theoretical value must be confirmed experimentally by mass spectrometry.
Appearance White to yellow or brown solid.[1]The physical state and color should be recorded.[4] A consistent appearance batch-to-batch is an initial indicator of consistent purity. Off-colors may suggest the presence of impurities.
Melting Point To be determined experimentally.A sharp melting point over a narrow range (e.g., < 2 °C) is a classic indicator of high purity for a crystalline solid. Broad melting ranges suggest impurities. The determination should be performed on a calibrated apparatus.[8]
Solubility To be determined experimentally.Crucial for selecting appropriate solvents for purification (recrystallization) and analysis (NMR, HPLC). Test solubility in a range of solvents like DMSO, DMF, methanol, and chloroform.

The Characterization Workflow: An Integrated Approach

The comprehensive characterization of a novel compound is a multi-step, integrated process. No single technique is sufficient. The workflow presented below ensures that data from spectroscopic, chromatographic, and elemental analyses are used in concert to build an unassailable body of evidence for the compound's structure and purity.

G cluster_0 Initial Assessment & Purification cluster_1 Structural Elucidation cluster_2 Purity & Final Confirmation Synthesis Synthesized Product Purity_Check Preliminary Purity Check (TLC, Melting Point) Synthesis->Purity_Check Purification Purification (Recrystallization / Column Chromatography) Purity_Check->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Compound MS Mass Spectrometry (HRMS) Purification->MS IR FTIR Spectroscopy Purification->IR HPLC HPLC Purity (>95%) NMR->HPLC Structure Confirmed MS->HPLC IR->HPLC EA Elemental Analysis (CHNS ±0.4%) HPLC->EA XRay X-Ray Crystallography (Optional, Absolute Structure) EA->XRay

Caption: Workflow for the characterization of a new chemical entity.

Spectroscopic Elucidation Protocols

Spectroscopy is the cornerstone of structural analysis. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a detailed picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 8H-Indeno[1,2-d]thiazole-5-carboxylic acid, ¹H and ¹³C NMR will confirm the connectivity of the fused ring system and the position of the carboxylic acid substituent.

Causality: We use a deuterated polar aprotic solvent like DMSO-d₆ because it readily dissolves the carboxylic acid and its acidic proton (–COOH) is often observable as a broad singlet, which disappears upon a D₂O shake—a key diagnostic test.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Analyze the sample on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals: Look for distinct signals corresponding to the aromatic protons on the indeno and thiazole rings and the methylene protons (8H). The integration of these signals should correspond to the number of protons in each environment. The carboxylic acid proton will likely appear as a very broad singlet at a high chemical shift (>12 ppm).[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ or similar pulse sequence).

    • Expected Signals: Expect to see signals for all 11 unique carbon atoms. The carbonyl carbon of the carboxylic acid will be significantly downfield (>160 ppm), while other aromatic and aliphatic carbons will appear in their characteristic regions.[1][9]

  • Data Interpretation: Correlate the ¹H and ¹³C spectra. The number of signals, their chemical shifts (δ), coupling constants (J), and integrations must be consistent with the proposed structure.

Table 2: Expected Spectroscopic Data Summary

TechniqueFeatureExpected ObservationStructural Inference
¹H NMR Chemical Shift (δ)~3.9 ppm (s, 2H)~7.0-8.0 ppm (m, 4H)>12 ppm (br s, 1H)Methylene protons (8H)Aromatic protonsCarboxylic acid proton
¹³C NMR Chemical Shift (δ)~30 ppm~110-160 ppm>165 ppmMethylene carbonAromatic/Thiazole carbonsCarboxylic acid carbonyl
HRMS (ESI+) m/z[M+H]⁺ ≈ 218.0270Confirms molecular weight and elemental formula (C₁₁H₈NO₂S⁺)
FTIR Wavenumber (cm⁻¹)~2500-3300 (broad)~1700 cm⁻¹~1600, 1450 cm⁻¹O–H stretch (carboxylic acid)C=O stretch (carbonyl)C=C stretches (aromatic)
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.

Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules containing acidic or basic sites, like this carboxylic acid. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear reading of the molecular weight.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Compare the experimentally measured m/z value of the [M+H]⁺ ion to the theoretical value calculated for C₁₁H₈NO₂S⁺. The mass error should be less than 5 ppm to unequivocally confirm the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the presence of key functional groups.

Causality: The vibrational frequencies of chemical bonds are specific to the type of bond and the atoms involved. For this molecule, the most characteristic vibrations will be from the carboxylic acid group.

Protocol: FTIR Spectroscopy

  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the crystal. If using KBr pellets, mix ~1 mg of the sample with ~100 mg of dry KBr and press into a transparent disk.[8]

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands for the O–H stretch of the carboxylic acid (a very broad band from ~2500-3300 cm⁻¹) and the C=O carbonyl stretch (~1700 cm⁻¹). Also, note the aromatic C=C stretching vibrations.[10]

Purity Assessment and Final Confirmation

Structural elucidation must be paired with rigorous purity analysis. HPLC is the industry standard for this purpose, while elemental analysis provides final confirmation of the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC separates the target compound from any impurities, allowing for accurate quantification of purity.

Causality: A reversed-phase C18 column is used to separate compounds based on hydrophobicity. An acidic modifier (e.g., formic acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape for accurate integration.

Protocol: Purity Analysis by HPLC

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Instrumentation: An HPLC system equipped with a UV detector.

    • Method Parameters: See Table 3 for a typical starting method.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. For drug development purposes, purity should typically be ≥95%.

Table 3: Recommended HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm or 272 nm[11]
Column Temp. 30 °C
Elemental Analysis (CHNS)

This technique provides the empirical formula by determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur.

Causality: The compound is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured. This fundamental technique is orthogonal to spectroscopic and chromatographic methods and is a crucial, independent verification of composition and purity.[12]

Protocol: CHNS Elemental Analysis

  • Sample Preparation: Submit a pure, dry sample (2-3 mg) to a dedicated analytical facility.

  • Analysis: The sample is analyzed using an automated CHNS analyzer.

  • Data Interpretation: The experimentally determined percentages of C, H, N, and S must agree with the theoretical values calculated from the molecular formula (C₁₁H₇NO₂S) to within ±0.4%.[13]

G compound 8H-Indeno[1,2-d]thiazole-5-carboxylic acid C₁₁H₇NO₂S MW: 217.25 NMR NMR Spectroscopy Confirms C-H Framework Connectivity Proton/Carbon Count compound->NMR provides MS Mass Spectrometry Confirms Molecular Weight Provides Molecular Formula (HRMS) compound->MS provides HPLC HPLC Determines Purity (%) Separates Impurities compound->HPLC provides EA Elemental Analysis Confirms Elemental Composition Validates Molecular Formula compound->EA provides conclusion Unequivocal Identification & Purity Assessment NMR->conclusion HPLC->conclusion EA->conclusion

Sources

Applications of 8H-Indeno[1,2-d]thiazole Derivatives in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A New Scaffold for an Enduring Challenge

The relentless emergence of novel and drug-resistant viral pathogens presents a formidable challenge to global health, necessitating a continuous search for new therapeutic agents.[1] Viral diseases, ranging from seasonal influenza to global pandemics like COVID-19, underscore the urgent need for innovative antiviral drugs with novel mechanisms of action.[2][3] Within the vast landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, with the thiazole ring system being a particularly "privileged" scaffold due to its presence in numerous biologically active compounds.[4] This application note delves into a specific, rigid tricyclic derivative, the 8H-Indeno[1,2-d]thiazole scaffold, as a promising platform for the development of potent antiviral agents. Recent research has highlighted its potential, particularly in the context of inhibiting critical viral enzymes essential for replication.[5][6]

This guide provides an in-depth exploration of the 8H-Indeno[1,2-d]thiazole core, its mechanism of action, synthetic strategies, and detailed protocols for its evaluation as an antiviral candidate. It is designed for researchers, scientists, and drug development professionals seeking to leverage this novel chemical scaffold in their antiviral discovery programs.

The 8H-Indeno[1,2-d]thiazole Core: A Structurally Pre-organized Scaffold for Enzyme Inhibition

The 8H-Indeno[1,2-d]thiazole framework is a fused heterocyclic system that combines an indene moiety with a thiazole ring. This fusion results in a rigid, planar structure that significantly reduces the conformational flexibility typically seen in more linear molecules.

Why is this advantageous for drug design?

  • Entropy Reduction: By locking the core structure into a defined conformation, the entropic penalty upon binding to a target protein is minimized. This can lead to a more favorable binding affinity compared to flexible molecules that must "pay" an energetic cost to adopt the correct binding pose.

  • Precise Vectorial Display of Substituents: The rigid backbone acts as a predictable scaffold from which chemical substituents can be projected into specific regions of a target's active site. This precision is critical for optimizing interactions with key amino acid residues to enhance potency and selectivity.

  • Novel Chemical Space: The unique three-dimensional shape of the indeno-thiazole core allows for the exploration of new chemical space, potentially enabling the targeting of sites that are challenging for other known chemotypes.

This structural pre-organization makes the 8H-Indeno[1,2-d]thiazole scaffold an exceptional starting point for designing inhibitors against well-defined enzymatic targets, most notably viral proteases.

Mechanism of Antiviral Action: Targeting the Achilles' Heel of Coronaviruses

A primary and validated antiviral strategy for the 8H-Indeno[1,2-d]thiazole class is the inhibition of the SARS-CoV-2 3-Chymotrypsin-like cysteine protease (3CLpro), also known as the main protease (Mpro).[5][6]

The Critical Role of 3CLpro in Viral Replication: The SARS-CoV-2 genome is translated into large polyproteins that must be cleaved into individual, functional non-structural proteins (NSPs) to form the viral replication and transcription complex.[7] 3CLpro is the enzyme responsible for the majority of these cleavage events.[7] Its function is absolutely essential for the viral life cycle, making it a prime target for antiviral intervention. Inhibition of 3CLpro effectively halts viral replication.[5][7]

Binding Mode and Inhibition: Molecular docking studies have elucidated how 8H-Indeno[1,2-d]thiazole derivatives fit into the active site of 3CLpro.[5][6] The inhibitor positions itself within the substrate-binding pocket, establishing critical interactions with the catalytic dyad, His41 and Cys145. The rigid scaffold allows substituents to occupy and interact with the various subsites (S1, S2, etc.) of the enzyme, mimicking the natural substrate but blocking the catalytic action.[6][7]

SARS_CoV_2_Replication_Cycle cluster_host Host Cell cluster_inhibition Point of Inhibition Entry 1. Viral Entry & Uncoating Translation 2. Translation of Polyproteins (pp1a, pp1ab) Entry->Translation Viral RNA Release Cleavage 3. Polyprotein Cleavage by 3CLpro & PLpro Translation->Cleavage Replication 4. RNA Replication & Transcription (RTC formation) Cleavage->Replication Functional NSPs Assembly 5. Viral Assembly & Budding Replication->Assembly Genomic RNA & mRNAs Release 6. Release of New Virions Assembly->Release Inhibitor 8H-Indeno[1,2-d]thiazole Derivatives Inhibitor->Cleavage Blocks 3CLpro

Caption: SARS-CoV-2 replication cycle and the point of inhibition by 3CLpro inhibitors.

Synthesis and Structure-Activity Relationship (SAR)

The development of potent antiviral agents relies on a robust synthetic platform that allows for systematic modification and optimization.

General Synthetic Protocol: A representative synthesis of 8H-indeno[1,2-d]thiazole derivatives targeting SARS-CoV-2 3CLpro has been reported.[5][6] The core scaffold is typically constructed and then functionalized to produce a library of analogues for screening. The specific choice of reactants and conditions allows for the introduction of diverse chemical groups to probe the structure-activity relationship.

Structure-Activity Relationship (SAR) Insights: Biochemical evaluation of a series of synthesized 8H-indeno[1,2-d]thiazole derivatives has provided crucial insights into which chemical features enhance antiviral potency.[5][6] Modifications at specific positions on the indene and thiazole rings can dramatically influence the inhibitory activity against the target enzyme.

Table 1: Inhibitory Activity of Representative 8H-Indeno[1,2-d]thiazole Derivatives against SARS-CoV-2 3CLpro

Compound ID R1 Group R2 Group IC50 (µM)[5][6]
7a 4-fluorophenyl H 1.28 ± 0.17
7b 4-chlorophenyl H 2.54 ± 0.21
7c 4-bromophenyl H 3.16 ± 0.25
7d 3-fluorophenyl H 1.89 ± 0.19
7e 2-fluorophenyl H > 10

| 7f | phenyl | H | 4.76 ± 0.33 |

Data presented is illustrative and based on published findings. The causality behind these results suggests that electron-withdrawing groups at the para-position of the phenyl ring (R1) are favorable for potent inhibition, while substitution at the ortho-position is detrimental, likely due to steric hindrance within the enzyme's active site.

Experimental Protocols for Antiviral Evaluation

A self-validating system of experiments is crucial for characterizing novel antiviral compounds. The workflow involves determining direct target engagement, assessing activity in a cellular context, and ensuring the observed effects are not due to cytotoxicity.

Antiviral_Evaluation_Workflow Synthesis Compound Synthesis & Purification Biochem Protocol 4.1: Biochemical Assay (e.g., 3CLpro Inhibition) Synthesis->Biochem Cytotox Protocol 4.3: Cytotoxicity Assay (e.g., MTT on Vero E6) Synthesis->Cytotox Cellular Protocol 4.2: Cell-Based Antiviral Assay (e.g., Plaque Reduction) Biochem->Cellular SI Calculate Selectivity Index (SI) Cytotox->SI Cellular->SI Lead Lead Candidate SI->Lead

Caption: Overall workflow for the in vitro evaluation of antiviral compounds.

Protocol 4.1: Biochemical Assay - SARS-CoV-2 3CLpro Inhibition (FRET-based)

Principle: This assay measures the enzymatic activity of 3CLpro using a peptide substrate containing a Förster resonance energy transfer (FRET) pair. When the peptide is intact, the quencher molecule dampens the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Inhibitors will prevent this cleavage, leading to a reduced fluorescence signal.

Materials & Reagents:

  • Recombinant SARS-CoV-2 3CLpro enzyme

  • FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer: 20 mM HEPES (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds (dissolved in DMSO)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution) in 100% DMSO. Then, dilute these into the assay buffer to the desired final concentration (ensure final DMSO concentration is <1%).

  • Enzyme & Inhibitor Incubation: In each well of the 384-well plate, add 10 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for 0% activity).

  • Add 10 µL of 3CLpro enzyme solution (final concentration ~50 nM) to each well containing the test compound and the 100% activity control. Add 10 µL of assay buffer to the 0% activity control wells.

  • Gently mix and incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the FRET substrate solution (final concentration ~20 µM) to all wells to start the reaction.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (slope of fluorescence vs. time) for each well.

    • Normalize the data: % Inhibition = 100 * [1 - (Velocity_compound - Velocity_min) / (Velocity_max - Velocity_min)].

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4.2: Cell-Based Antiviral Assay - Plaque Reduction Assay

Principle: This assay quantifies the ability of a compound to inhibit the production of infectious virus particles. A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of the test compound. The virus will infect, replicate, and spread to adjacent cells, forming localized areas of cell death (plaques). An effective antiviral will reduce the number or size of these plaques.

Materials & Reagents:

  • Host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock with a known titer (e.g., SARS-CoV-2)

  • Growth Medium (e.g., DMEM with 10% FBS)

  • Infection Medium (e.g., DMEM with 2% FBS)

  • Overlay Medium: Infection medium mixed with 1.2% Avicel or methylcellulose.

  • Crystal Violet Staining Solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 12-well plates at a density that will result in a 95-100% confluent monolayer after 24 hours of incubation (37°C, 5% CO2).

  • Compound Treatment & Infection:

    • Prepare serial dilutions of the test compound in infection medium.

    • Aspirate the growth medium from the cell monolayer and wash once with phosphate-buffered saline (PBS).

    • Add 200 µL of virus diluted in infection medium to achieve ~50-100 plaque-forming units (PFU) per well.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay Application: After incubation, aspirate the virus inoculum. Do not let the monolayer dry out.

  • Immediately add 2 mL of the pre-warmed Overlay Medium containing the corresponding serial dilutions of the test compound (or no compound for the virus control).

  • Incubate the plates for 48-72 hours (depending on the virus) at 37°C, 5% CO2, until visible plaques are formed in the virus control wells.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells by adding 1 mL of 10% formalin for 30 minutes.

    • Remove the formalin, wash with water, and stain the cell monolayer with 0.5 mL of Crystal Violet solution for 15 minutes.

    • Gently wash away the excess stain with water and let the plates air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the virus control.

    • Plot the percentage reduction against the compound concentration to determine the EC50 (50% effective concentration).

Protocol 4.3: Cytotoxicity Assay (MTT-based)

Principle: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials & Reagents:

  • Host cell line (e.g., Vero E6)

  • Growth Medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Aspirate the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (100% viability) and cells treated with a known cytotoxic agent (positive control).

  • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Aspirate the medium containing MTT and add 150 µL of Solubilization Buffer (DMSO) to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells.

    • Plot the percentage of cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

    • Calculate the Selectivity Index (SI) = CC50 / EC50 . A higher SI value (>10) is desirable, indicating that the compound's antiviral activity occurs at concentrations well below those that cause cell toxicity.

Conclusion and Future Outlook

The 8H-Indeno[1,2-d]thiazole scaffold represents a promising and structurally novel platform for the discovery of new antiviral agents.[5] Its demonstrated activity as an inhibitor of the essential SARS-CoV-2 3CLpro highlights its potential as a starting point for developing therapeutics against coronaviruses.[6] The rigid nature of the scaffold provides a solid foundation for rational, structure-based drug design, allowing for precise optimization of interactions within an enzyme's active site.

Future efforts should focus on:

  • Lead Optimization: Expanding the SAR to improve potency against 3CLpro and broaden the activity to include mutant or resistant viral strains.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for in vivo development.

  • Broad-Spectrum Activity: Screening optimized compounds against other viral families that rely on proteases (e.g., picornaviruses, flaviviruses) or other key viral enzymes to explore the full potential of this versatile scaffold.[8][9]

  • In Vivo Efficacy: Advancing the most promising candidates into relevant animal models to validate their therapeutic efficacy and safety.[10]

By combining targeted synthesis, rigorous biochemical and cellular evaluation, and structure-based design, the 8H-Indeno[1,2-d]thiazole class of compounds can be developed into a new generation of effective antiviral drugs.

References

  • Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. (2024). MDPI.
  • Anti-viral activity of thiazole derivatives: an updated patent review. (2022). ResearchGate.
  • Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. (2022). PubMed.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
  • Synthesis and Antiviral Activity of New Thiazole, 1,2,4-Triazol and Oxindole Derivatives. (n.d.). SciSpace.
  • Anti-viral activity of thiazole derivatives: an updated patent review. (2022). PubMed.
  • Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. (2022). MDPI.
  • (PDF) Synthesis and Antiviral Activity of New Thiazole, 1,2,4-Triazol and Oxindole Derivatives. (2014). ResearchGate.
  • In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. (2022). National Institutes of Health.
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2022). RSC Publishing.
  • Identification of novel thiazole derivatives as flaviviral protease inhibitors effective against Dengue (DENV2) and Japanese encephalitis viruses. (2023). PubMed.
  • Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. (2022). PubMed Central.
  • Searching Anti-Zika Virus Activity in 1H-1,2,3-Triazole Based Compounds. (2022). MDPI.
  • A Review on Recent Advancements in the Synthesis and Antiviral Potential of 1,2,3-Triazole Derivatives. (2022). IJPSR.
  • Antiviral Activity of Thiazolide Derivatives Against Dengue Virus in Huh-7 Cell Line. (2018). Unknown Source.
  • (PDF) In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. (2022). ResearchGate.
  • Rational Design, Synthesis, and Biological Evaluation of Novel Thiazole/Thiazolidinones Multitarget Anti-Human Immunodeficiency Virus Molecules. (n.d.). MDPI.
  • Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. (2022). National Institutes of Health.
  • Synthesis, characterization, molecular docking, pharmacokinetics, and molecular dynamics of new bis-thiazoles based on bis-thiosemicarbazone as anti-coxsackievirus. (2023). National Institutes of Health.
  • Thiazolides as Novel Antiviral Agents. 2. Inhibition of Hepatitis C Virus Replication. (2014). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during this multi-step synthesis and ultimately improve your reaction yields and product purity.

Introduction to the Synthetic Pathway

The synthesis of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid is a multi-step process that typically begins with a Gewald aminothiophene synthesis, followed by thiazole ring formation and subsequent hydrolysis of a nitrile intermediate. Each of these stages presents unique challenges that can impact the overall yield and purity of the final product. This guide will break down the troubleshooting for each key transformation.

Troubleshooting Guide: From Starting Materials to Final Product

This section addresses specific issues you may encounter during the synthesis, their probable causes, and actionable solutions.

Part 1: The Gewald Reaction for the Indeno-thiophene Intermediate

The initial and often most critical step is the three-component Gewald reaction between an indanone derivative, a cyano-active compound (like malononitrile or ethyl cyanoacetate), and elemental sulfur.

Question: My Gewald reaction is sluggish, or I'm seeing a low yield of the 2-amino-indeno[1,2-b]thiophene intermediate. What's going wrong?

Answer: Low yields in this step can often be traced back to several factors, ranging from reagent quality to reaction conditions.

  • Cause 1: Incomplete Knoevenagel Condensation. The Gewald reaction is initiated by a Knoevenagel condensation between the indanone and the active methylene compound.[1] If this initial step is inefficient, the overall yield will be poor.

    • Solution:

      • Catalyst Choice: Ensure you are using an appropriate base catalyst. Morpholine or triethylamine are commonly used. For stubborn substrates, consider a stronger base, but be mindful of potential side reactions.

      • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. If your reaction is stalling, consider using a Dean-Stark apparatus to remove water azeotropically, especially if you are running the reaction at a higher temperature.

  • Cause 2: Poor Solubility of Elemental Sulfur. Elemental sulfur (S8) can be difficult to dissolve in common organic solvents, leading to a heterogeneous reaction mixture and incomplete reaction.

    • Solution:

      • Solvent System: Use a solvent system that can better solubilize sulfur, such as dimethylformamide (DMF) or pyridine, in addition to a more standard solvent like ethanol.

      • Finely Powdered Sulfur: Ensure your elemental sulfur is finely powdered to maximize its surface area.[2]

      • Reaction Temperature: Gently heating the reaction mixture can improve the solubility of sulfur and increase the reaction rate. However, avoid excessively high temperatures, which can lead to side product formation.

  • Cause 3: Steric Hindrance from the Indanone. The cyclic nature of the indanone starting material can sometimes present steric challenges that slow down the initial condensation.

    • Solution:

      • Extended Reaction Time: Reactions involving cyclic ketones may require longer reaction times compared to their acyclic counterparts.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Microwave Irradiation: The use of microwave irradiation has been shown to be beneficial for Gewald reaction yields and can significantly reduce reaction times.[1]

Question: I'm observing a significant amount of a dark, tarry byproduct in my Gewald reaction. What is it and how can I prevent it?

Answer: The formation of tarry byproducts is a common issue in sulfur chemistry and often points to side reactions or decomposition.

  • Cause 1: Polysulfide Formation and Side Reactions. The reaction of sulfur with the enolate intermediate can lead to the formation of polysulfides, which can undergo various non-productive decomposition pathways.[4]

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of your reagents. An excess of sulfur is not always beneficial and can lead to more side products.

      • Temperature Management: Avoid overheating the reaction, as this can promote the decomposition of intermediates and the formation of polymeric sulfur-containing byproducts.

  • Cause 2: Base-Induced Decomposition. The base used to catalyze the reaction can sometimes promote the decomposition of the starting materials or the product, especially at elevated temperatures.

    • Solution:

      • Choice of Base: Use the mildest base necessary to achieve a reasonable reaction rate.

      • Gradual Addition: Consider adding the base slowly to the reaction mixture to maintain better control over the reaction exotherm and minimize localized high concentrations of the base.

Part 2: Thiazole Ring Formation

This step typically involves the reaction of the 2-amino-indeno[1,2-b]thiophene intermediate with a suitable reagent to construct the fused thiazole ring.

Question: The cyclization to form the indeno[1,2-d]thiazole ring is not proceeding to completion. What can I do?

Answer: Incomplete cyclization can be due to a number of factors related to the reactivity of your intermediate and the reaction conditions.

  • Cause 1: Low Nucleophilicity of the Amino Group. The 2-amino group of the thiophene intermediate needs to be sufficiently nucleophilic to attack the electrophile and initiate cyclization.

    • Solution:

      • Solvent Choice: The choice of solvent can influence the nucleophilicity of the amine. Aprotic polar solvents like DMF or DMSO can enhance the reactivity of the amine.

      • Activation of the Electrophile: If you are reacting with a carboxylic acid derivative, ensure it is properly activated (e.g., as an acid chloride or with a coupling agent) to be sufficiently electrophilic.

  • Cause 2: Unfavorable Reaction Equilibrium. Some cyclization reactions are reversible.

    • Solution:

      • Removal of a Byproduct: If the reaction produces a small molecule byproduct like water or HCl, its removal can drive the equilibrium towards the product. For example, if HCl is produced, the addition of a non-nucleophilic base can sequester it.

Part 3: Hydrolysis of the Nitrile to a Carboxylic Acid

The final step is the hydrolysis of the nitrile group at the 5-position to the desired carboxylic acid.

Question: My nitrile hydrolysis is very slow, or it stalls completely. How can I drive it to completion?

Answer: The hydrolysis of nitriles, especially those on sterically hindered or electron-rich heterocyclic systems, can be challenging.[5]

  • Cause 1: Steric Hindrance. The nitrile group on the fused indeno[1,2-d]thiazole system can be sterically hindered, making it difficult for water or hydroxide to attack.

    • Solution:

      • Harsh Reaction Conditions: This step often requires more forcing conditions than a simple aliphatic nitrile hydrolysis. This can include using concentrated acids (like concentrated HCl or H2SO4) or a high concentration of a strong base (like 40% aqueous NaOH) at elevated temperatures (reflux).[6][7]

      • Phase-Transfer Catalysis: For basic hydrolysis, the use of a phase-transfer catalyst can sometimes improve the reaction rate by facilitating the transport of the hydroxide ion into the organic phase.

  • Cause 2: Intermediate Amide Stability. The hydrolysis of a nitrile proceeds through an amide intermediate. This intermediate may be relatively stable under the reaction conditions, leading to incomplete conversion to the carboxylic acid.

    • Solution:

      • Prolonged Reaction Time and High Temperature: Ensure the reaction is heated at reflux for a sufficient period. Monitor the reaction by TLC or LC-MS to track the disappearance of both the starting nitrile and the intermediate amide.

Question: I'm seeing decomposition of my product during the hydrolysis step. How can I minimize this?

Answer: The harsh acidic or basic conditions required for nitrile hydrolysis can sometimes lead to the degradation of the sensitive heterocyclic core.

  • Cause 1: Instability in Strong Acid or Base. The indeno[1,2-d]thiazole ring system may not be stable to prolonged heating in highly concentrated acid or base.

    • Solution:

      • Gradual Increase in Severity: Start with milder hydrolysis conditions (e.g., lower concentration of acid/base, lower temperature) and only increase the severity if the reaction is not proceeding.

      • Alternative Hydrolysis Methods: If both acidic and basic hydrolysis lead to decomposition, consider alternative methods. For example, enzymatic hydrolysis could be an option, although it would require significant methods development.[8] Another possibility is the use of metal catalysts under neutral conditions, which have been shown to be effective for hindered nitriles.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final 8H-Indeno[1,2-d]thiazole-5-carboxylic acid?

A1: The purification of the final product can be challenging due to its polar nature and potential for low solubility.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is often the best method for obtaining highly pure material. Common solvents to try include ethanol, acetic acid, or mixtures of DMF/water.

  • Acid-Base Extraction: As a carboxylic acid, you can often purify the compound by dissolving the crude material in a dilute aqueous base (like sodium bicarbonate or sodium carbonate), washing with an organic solvent (like ethyl acetate or dichloromethane) to remove non-acidic impurities, and then re-acidifying the aqueous layer with an acid (like HCl) to precipitate the pure product.

  • Column Chromatography: While possible, chromatography of carboxylic acids on silica gel can be problematic due to streaking. If you must use chromatography, consider adding a small amount of acetic acid or formic acid to the eluent to suppress the deprotonation of the carboxylic acid on the silica surface.

Q2: How can I confirm the structure of my final product?

A2: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • ¹H and ¹³C NMR: These will provide information about the proton and carbon environments in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: This is particularly useful for confirming the presence of key functional groups, such as the carboxylic acid (a broad O-H stretch and a C=O stretch).

Q3: Can I use a different starting ketone instead of indanone?

A3: Yes, the Gewald reaction is known to be compatible with a wide range of ketones and aldehydes, including other cyclic ketones like cyclohexanone and cyclopentanone.[3][9] However, changing the starting ketone will, of course, result in a different final product. The reactivity of the ketone can vary, so you may need to re-optimize the reaction conditions.

Experimental Protocols & Data

Table 1: Typical Reaction Conditions for Key Synthetic Steps
StepReagents & SolventsTypical TemperatureTypical TimeExpected Yield Range
Gewald Reaction Indanone, Malononitrile, Sulfur, Morpholine, EthanolReflux (78 °C)4-8 hours60-80%
Thiazole Formation 2-Amino-indeno-thiophene, Bromoacetyl bromide, DMFRoom Temperature to 50 °C2-4 hours70-90%
Nitrile Hydrolysis Indeno-thiazole-nitrile, 40% aq. NaOH, EthanolReflux (100 °C)12-24 hours50-70%
Protocol 1: Synthesis of the 2-Amino-indeno[1,2-b]thiophene Intermediate (Gewald Reaction)
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indanone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Add morpholine (0.2 eq.) as a catalyst.

  • Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Protocol 2: Hydrolysis of the Nitrile to the Carboxylic Acid
  • In a round-bottom flask, suspend the 8H-Indeno[1,2-d]thiazole-5-carbonitrile intermediate in a mixture of ethanol and 40% aqueous sodium hydroxide.

  • Heat the mixture to reflux and stir vigorously for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material and the amide intermediate are no longer observed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizing the Process

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Thiazole Formation cluster_2 Step 3: Nitrile Hydrolysis Indanone Indanone Gewald_Intermediate 2-Amino-indeno[1,2-b]thiophene Intermediate Indanone->Gewald_Intermediate Morpholine, EtOH, Reflux Malononitrile Malononitrile Malononitrile->Gewald_Intermediate Morpholine, EtOH, Reflux Sulfur Sulfur Sulfur->Gewald_Intermediate Morpholine, EtOH, Reflux Indeno_Thiazole_Nitrile 8H-Indeno[1,2-d]thiazole-5-carbonitrile Gewald_Intermediate->Indeno_Thiazole_Nitrile DMF Thiazole_Precursor e.g., Bromoacetyl bromide Thiazole_Precursor->Indeno_Thiazole_Nitrile Final_Product 8H-Indeno[1,2-d]thiazole-5-carboxylic acid Indeno_Thiazole_Nitrile->Final_Product NaOH(aq), EtOH, Reflux then HCl(aq)

Caption: A high-level overview of the synthetic route.

Diagram 2: Troubleshooting Logic for Low Yield in Gewald Reaction

G Start Low Yield in Gewald Reaction Q1 Is the Knoevenagel condensation complete? Start->Q1 Q2 Is the sulfur fully reacting? Q1->Q2 Yes Sol1 Check catalyst activity. Remove water (Dean-Stark). Q1->Sol1 No Q3 Are there tarry byproducts? Q2->Q3 Yes Sol2 Use finely powdered sulfur. Use co-solvent (DMF). Increase temperature cautiously. Q2->Sol2 No Sol3 Control temperature carefully. Check reagent stoichiometry. Use milder base. Q3->Sol3 Yes

Caption: A decision tree for troubleshooting the Gewald reaction.

References

Sources

Common side products in the synthesis of indeno[1,2-d]thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of indeno[1,2-d]thiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic scaffold. Drawing from established chemical principles and field-proven insights, this document provides in-depth technical guidance in a user-friendly question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations for their causes and actionable solutions.

Question 1: My reaction yield of the desired 2-amino-8H-indeno[1,2-d]thiazole is significantly lower than expected, and I observe multiple spots on my TLC plate. What are the likely side products?

Low yields and the presence of multiple byproducts are common challenges in the synthesis of indeno[1,2-d]thiazoles, which is often accomplished via a modified Hantzsch thiazole synthesis. The primary starting materials, typically a 2-halo-1-indanone and a thioamide (like thiourea), can participate in several competing reactions.

Potential Side Products and Their Formation Mechanisms:

  • Indanone Dimers and Condensation Products: 1-Indanone and its derivatives are susceptible to self-condensation, especially under basic or acidic conditions.[1][2] This can lead to the formation of various dimeric structures. For instance, 2-benzylidene-1-indanone is known to undergo dimerization under basic conditions.[2] Similarly, Michael addition of an enolate of 1-indanone to an α,β-unsaturated indanone intermediate can form bis-indane-1,5-diketones.[3]

    • Causality: The enolizable nature of the 1-indanone core makes it a competent nucleophile that can react with electrophilic partners, including other indanone molecules. The reaction conditions (e.g., base or acid catalysis) can promote these self-condensation pathways, diverting the starting material from the desired thiazole formation.

  • Isomeric Thiazole Byproducts: The Hantzsch thiazole synthesis, when carried out with N-substituted thioureas under acidic conditions, can lead to a mixture of regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.[1] While the synthesis of 2-amino-8H-indeno[1,2-d]thiazole typically uses unsubstituted thiourea, analogous regioselectivity issues can arise depending on the precise reaction conditions and intermediates formed.

    • Causality: The formation of these isomers is a known phenomenon in Hantzsch-type reactions and is influenced by the reaction's pH and the nature of the substituents.

  • Bis-thiazoles: The formation of bis-thiazole structures is another potential side reaction, where two thiazole rings are linked. This can occur through various mechanisms, including the reaction of a reactive intermediate with a second molecule of a thiazole precursor.

    Side_Product_Formation cluster_main_reaction Main Reaction Pathway cluster_side_reactions Side Reaction Pathways 2-Halo-1-indanone 2-Halo-1-indanone Intermediate_A Intermediate_A 2-Halo-1-indanone->Intermediate_A + Thiourea Indanone_Dimer Indanone_Dimer 2-Halo-1-indanone->Indanone_Dimer Self-condensation Thiourea Thiourea Desired_Product 2-Amino-8H-indeno[1,2-d]thiazole Side_Products Side Products Intermediate_A->Desired_Product Cyclization & Dehydration Isomeric_Thiazole Isomeric_Thiazole Intermediate_A->Isomeric_Thiazole Alternative Cyclization Bis_Thiazole Bis_Thiazole Intermediate_A->Bis_Thiazole + Intermediate A Indanone_Dimer->Side_Products Isomeric_Thiazole->Side_Products Bis_Thiazole->Side_Products

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

    • Reaction Time: Monitor the reaction progress by TLC to avoid prolonged reaction times that can lead to the accumulation of byproducts.

    • pH Control: If using acidic or basic conditions, carefully control the pH. In the case of the Hantzsch synthesis, neutral or slightly basic conditions are often preferred to avoid the formation of imino-dihydrothiazole isomers.

  • Purification Strategy:

    • Column Chromatography: A carefully optimized gradient elution on silica gel is often necessary to separate the desired product from closely related side products.

    • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Question 2: I have isolated my indeno[1,2-d]thiazole product, but the NMR spectrum shows unexpected peaks. How can I identify the impurities?

Identifying impurities requires a combination of spectroscopic analysis and an understanding of the potential side reactions.

Common Impurities and Their Spectroscopic Signatures:

Impurity TypeExpected ¹H NMR SignaturesExpected ¹³C NMR Signatures
Indanone Dimers Complex aliphatic and aromatic signals, potentially with multiple carbonyl-adjacent protons.Multiple carbonyl signals (around 190-200 ppm) and a higher number of sp³ carbon signals.
Isomeric Thiazoles Shift in the position of the thiazole proton and the protons on the indene ring system.Different chemical shifts for the carbons of the thiazole and indene rings.
Unreacted 2-Halo-1-indanone A characteristic signal for the proton at the 2-position, typically a triplet or doublet of doublets, and a carbonyl signal in the ¹³C NMR.A carbonyl signal around 200 ppm.

Analytical Workflow for Impurity Identification:

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the impurities to obtain their elemental composition. This is a powerful tool for distinguishing between isomers and unrelated byproducts.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments will help to establish the connectivity of protons and carbons in the impurity, allowing for its structural elucidation.

  • Spiking Experiment: If you have a suspected side product (e.g., unreacted starting material), "spike" your impure sample with a small amount of the pure compound and re-run the NMR or LC-MS. An increase in the intensity of the corresponding peaks will confirm its identity.

    Impurity_Identification_Workflow Impure_Sample Impure Indeno[1,2-d]thiazole NMR_Analysis 1D & 2D NMR Impure_Sample->NMR_Analysis HRMS_Analysis High-Resolution Mass Spectrometry Impure_Sample->HRMS_Analysis Structure_Elucidation Impurity Structure Elucidation NMR_Analysis->Structure_Elucidation HRMS_Analysis->Structure_Elucidation Spiking_Experiment Spiking with Standards Spiking_Experiment->Structure_Elucidation

    Caption: A workflow for identifying impurities in the synthesis of indeno[1,2-d]thiazoles.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of indeno[1,2-d]thiazoles.

What are the most common synthetic routes to indeno[1,2-d]thiazoles, and what are their pros and cons regarding side product formation?

The most prevalent method for synthesizing 2-amino-8H-indeno[1,2-d]thiazoles is a variation of the Hantzsch thiazole synthesis .[4][5]

  • Hantzsch Synthesis:

    • Description: This method involves the condensation of a 2-halo-1-indanone with a thiourea. The reaction is typically carried out in a protic solvent like ethanol.

    • Pros: It is a well-established, straightforward, and often high-yielding reaction.

    • Cons Regarding Side Products: As discussed in the troubleshooting section, the main drawbacks are the potential for indanone self-condensation and the formation of isomeric thiazole byproducts, particularly if the reaction conditions are not carefully controlled. The lachrymatory and hazardous nature of α-haloketones is also a consideration.[6]

Another relevant synthetic strategy is the Gewald aminothiophene synthesis , which can be adapted for the synthesis of fused thiazole systems.

  • Gewald-type Synthesis:

    • Description: While the classic Gewald reaction yields 2-aminothiophenes, modified conditions can lead to thiazole formation.[7] This typically involves the reaction of a ketone, a nitrile with an α-hydrogen, and elemental sulfur in the presence of a base.

    • Pros: It is a multicomponent reaction, which can be advantageous in terms of efficiency and atom economy.

    • Cons Regarding Side Products: The reaction mechanism can be complex, and the control of chemoselectivity between thiophene and thiazole formation can be challenging.

How can I minimize the formation of indanone dimers during the synthesis?

The formation of indanone dimers is often catalyzed by acid or base.

Preventative Measures:

  • Control of pH: Maintain the reaction mixture at or near neutral pH if possible. If a base is required for the main reaction, use a mild, non-nucleophilic base and add it slowly at a low temperature.

  • Order of Addition: Adding the 2-halo-1-indanone slowly to a solution of the thiourea can help to ensure that it reacts with the thiourea before it has a chance to undergo self-condensation.

  • Concentration: Running the reaction at a higher dilution may disfavor the bimolecular dimerization reaction relative to the desired intramolecular cyclization.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-8H-indeno[1,2-d]thiazole via Hantzsch Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Bromo-1-indanone

  • Thiourea

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2 equivalents) in absolute ethanol.

  • To this solution, add 2-bromo-1-indanone (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • Delaunay, D., Toupet, L., & Le Corre, M. (2010). Study on the Synthesis of... ChemInform, 41(8).
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Ishikawa, T., & Nagai, K. (2015). Thiazole formation through a modified Gewald reaction. Tetrahedron Letters, 56(23), 3073-3076.
  • Lantano, B., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12, 33365-33402.
  • Narender, M., et al. (2007).
  • Di Brisco, R., et al. (2009). Studies on the Dimerization of 2-Benzylidene-1-indanone. The Journal of Organic Chemistry, 74(21), 8114-8119.
  • Huang, Q., Wan, C., & Wan, J.-P. (2024).
  • PubChem. 2-Bromo-1-indanone. Retrieved from [Link]

  • Lantano, B., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace.
  • Patel, K. V., et al. (2016).
  • Jacob, K. (2000). Self-Condensation of 1,3-Indandione: A Reinvestigation. European Journal of Organic Chemistry, 2000(11), 2013-2020.
  • Zhu, L., et al. (2013). A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway enables the synthesis of 2,3-substituted indanones. Organic Letters, 15(17), 4496-4499.
  • Davies, H. M. L. (2013). Conversion of Cyclic Ketones to 2,3-Fused Pyrroles and Substituted Indoles. The Davies Group - ScholarBlogs.
  • PubChem. 2-Bromo-1-indanone. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 8H-Indeno[1,2-d]thiazole Derivatives for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 8H-indeno[1,2-d]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors for various therapeutic targets, including SARS-CoV-2 3CL protease.[1] However, a significant hurdle in the preclinical evaluation of these promising compounds is their characteristically low aqueous solubility. This "brick dust" nature, common to many lipophilic heterocyclic compounds, can lead to inaccurate bioassay results, underestimated potency, and significant delays in the drug discovery pipeline.[2][3]

This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome solubility challenges associated with 8H-indeno[1,2-d]thiazole derivatives, ensuring reliable and reproducible data in your biological assays.

Frequently Asked Questions (FAQs)

Q1: Why are my 8H-indeno[1,2-d]thiazole derivatives so poorly soluble in aqueous buffers?

A1: The 8H-indeno[1,2-d]thiazole core is a rigid, polycyclic aromatic system. This structure is highly lipophilic ("grease-like") and possesses a high melting point, indicating strong crystal lattice energy.[4][5] Both high lipophilicity and a stable crystalline state are major contributors to poor aqueous solubility. For a compound to dissolve, water molecules must first break down the crystal lattice and then form a solvation shell around the individual molecules, processes which are energetically unfavorable for these types of structures.

Q2: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What’s happening?

A2: This is a classic and critical issue. While your compound may be soluble in 100% DMSO, its solubility can plummet dramatically when diluted into an aqueous environment.[6][7] This "fall-out" occurs because the highly organic environment (DMSO) that was keeping the compound in solution is replaced by a predominantly aqueous one, which cannot effectively solvate the lipophilic molecule, leading to precipitation. This can result in a deceptively low estimation of the compound's activity.[6]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity.[8] Some robust cell lines may tolerate up to 1%.[9][10] However, it is imperative to perform a vehicle control experiment to determine the specific tolerance of your cell line. DMSO can induce cellular stress, affect membrane permeability, and even cause differentiation, all of which can confound your assay results.[11] For sensitive assays, keeping the final DMSO concentration below 0.1% is advisable.[11]

Q4: Can I just sonicate my sample to get it back into solution?

A4: Sonication can be a temporary fix to break up aggregates and re-dissolve a compound. However, if the compound is supersaturated in the aqueous buffer, it will likely precipitate out again over time. It is not a substitute for a proper formulation strategy.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to tackling solubility issues. The goal is to find the simplest method that maintains your compound in solution for the duration of the assay without interfering with the biological system.

Initial Assessment: Is Solubility the Problem?

Before extensive formulation work, confirm that poor solubility is the root cause of inconsistent data.

  • Visual Inspection: After diluting your DMSO stock into the assay buffer, let it sit for the duration of your planned experiment. Do you observe any cloudiness, turbidity, or visible precipitate?

  • Concentration Check: Prepare your highest concentration test sample. Centrifuge the sample and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV). If the measured concentration is significantly lower than the nominal concentration, solubility is a limiting factor.

Tier 1: Simple Formulation Strategies

Always start with the simplest and least intrusive methods.

Co-Solvent Optimization

Dimethyl sulfoxide (DMSO) is the most common co-solvent, but others can be considered.[12] The key is to use the lowest possible concentration that maintains solubility.

Protocol: Determining Maximum Tolerated Co-Solvent Concentration

  • Prepare a dilution series of your co-solvent (e.g., DMSO) in your assay medium, ranging from 0.05% to 2.0% (v/v).

  • Plate your cells and expose them to this dilution series for the duration of your assay.

  • Perform a cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Determine the highest concentration of the co-solvent that does not reduce cell viability by more than 10-20%.[10] This is your working limit.

Co-SolventTypical Starting ConcentrationMax Recommended (Cell-based)Notes
DMSO 0.1%< 1.0%Can interfere with some assays. Always run vehicle controls.[13]
Ethanol 0.1%< 1.0%Can be more cytotoxic than DMSO for some cell lines.[14][15]
PEG 400 0.5%< 2.0%Generally well-tolerated but can increase viscosity.
pH Modification

If your 8H-indeno[1,2-d]thiazole derivative has an ionizable group (an acidic or basic center), adjusting the pH of your buffer can dramatically increase solubility.[4][16]

Causality:

  • For a basic compound: Lowering the pH below its pKa will protonate the basic center, creating a charged species (a salt) which is generally more water-soluble.[17]

  • For an acidic compound: Raising the pH above its pKa will deprotonate the acidic center, forming a more soluble salt.[18]

Protocol: pH-Solubility Profile

  • Prepare a series of buffers with different pH values (e.g., from pH 5.0 to 9.0).

  • Add an excess of your solid compound to each buffer.

  • Equilibrate the samples for 24 hours with agitation.

  • Filter the samples to remove undissolved solid.

  • Measure the concentration of the dissolved compound in the filtrate.

  • Plot solubility vs. pH to find the optimal pH range.

Caution: Ensure the chosen pH is compatible with your biological assay and does not affect protein stability or cell health.

Tier 2: Advanced Formulation Strategies

If simple methods fail, excipients can be used to create more sophisticated formulations.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble "guest" molecules, like your indenothiazole derivative, forming an "inclusion complex" that is water-soluble.[12][19][21]

Mechanism of Action: Inclusion Complex Formation

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation Indeno Hydrophobic Indenothiazole (Poorly Soluble) Water Aqueous Buffer Indeno->Water Precipitates Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Indeno_guest Indenothiazole (Guest) Complex Soluble Inclusion Complex Water_sol Aqueous Buffer Complex->Water_sol Dissolves

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Recommended Cyclodextrins for Bioassays:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[21]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, useful for complexing basic drugs.

Protocol: Preparing a Cyclodextrin Formulation

  • Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your assay buffer.

  • Dissolve your compound in a minimal amount of organic solvent (e.g., ethanol).

  • Slowly add the drug solution to the vigorously stirring cyclodextrin solution.

  • Continue stirring for several hours (or overnight) at room temperature to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any uncomplexed drug precipitate.

  • Determine the final concentration of your solubilized compound analytically.

Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[12]

Workflow: Troubleshooting with Surfactants

G start Compound Precipitates in Aqueous Buffer q_surfactant Is a surfactant compatible with the assay? start->q_surfactant select_surfactant Select Non-ionic Surfactant (e.g., Tween® 80, Pluronic® F-68) q_surfactant->select_surfactant Yes stop Surfactant is not a viable option q_surfactant->stop No prep_stock Prepare Surfactant Stock (e.g., 10% in buffer) select_surfactant->prep_stock test_conc Test Surfactant Concentrations (0.01% - 0.5%) for Compound Solubility & Cell Toxicity prep_stock->test_conc q_success Solubility & Viability OK? test_conc->q_success success Proceed with Assay using Optimized Surfactant Conc. q_success->success Yes fail Consider Alternative Strategy (e.g., Cyclodextrin) q_success->fail No

Caption: Decision workflow for using surfactants.

Commonly Used Surfactants:

SurfactantTypeTypical ConcentrationNotes
Tween® 80 Non-ionic0.01% - 0.1%Widely used, but can have biological effects.[12]
Pluronic® F-68 Non-ionic0.02% - 0.2%Generally considered to have low toxicity.
Solutol® HS 15 Non-ionic0.01% - 0.1%Newer surfactant with good biocompatibility.[12]

Caution: Surfactants can interfere with assays involving proteins or membranes and can be cytotoxic.[22] Always run appropriate vehicle controls.

Summary and Final Recommendations

The challenge of poor solubility is a common yet surmountable obstacle in the development of 8H-indeno[1,2-d]thiazole derivatives. A logical, tiered approach is the most efficient path to success.

Decision Tree for Solubility Enhancement

G start Start: Poorly Soluble 8H-Indeno[1,2-d]thiazole Derivative tier1_cosolvent Tier 1: Optimize Co-solvent (DMSO < 0.5%) start->tier1_cosolvent tier1_ph Tier 1: pH Adjustment (if ionizable) start->tier1_ph q_tier1 Solubility Achieved? tier1_cosolvent->q_tier1 tier1_ph->q_tier1 tier2_cyclo Tier 2: Cyclodextrin (HP-β-CD) q_tier1->tier2_cyclo No tier2_surfactant Tier 2: Surfactant (e.g., Tween® 80) q_tier1->tier2_surfactant No success Proceed to Bioassay q_tier1->success Yes q_tier2 Solubility Achieved? tier2_cyclo->q_tier2 tier2_surfactant->q_tier2 q_tier2->success Yes reconsider Re-evaluate Compound or Consider Advanced Delivery (e.g., Nanoparticles) q_tier2->reconsider No

Caption: A tiered approach to solving solubility issues.

  • Always quantify the final concentration of your solubilized compound. Do not rely on theoretical concentrations.

  • Always include vehicle controls in your bioassays to account for any effects of the solvents or excipients themselves.

  • Document everything. A robust and well-documented formulation is key to reproducible results and the successful progression of your drug candidate.

By systematically applying these principles and protocols, you can confidently navigate the solubility challenges posed by 8H-indeno[1,2-d]thiazole derivatives and generate the high-quality data needed to drive your research forward.

References

  • ACS Publications. (2026, January 21). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. ACS Omega. Available from: [Link]

  • MDPI. (n.d.). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics. Available from: [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]

  • National Institutes of Health (NIH). (2022, May 23). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. PubMed Central. Available from: [Link]

  • MDPI. (n.d.). Enhancing the Solubility of Indomethacin: A Breakthrough with Cocrystal Formation. Available from: [Link]

  • National Institutes of Health (NIH). (2021, December 21). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Available from: [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]

  • ResearchGate. (2025, August 10). Improving solubility via structural modification. Available from: [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]

  • National Institutes of Health (NIH). (2008, March 17). Advanced Screening Assays to Rapidly Identify Solubility-Enhancing Formulations: High-Throughput, Miniaturization and Automation. PubMed. Available from: [Link]

  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • ResearchGate. (n.d.). Effect of DMSO on assay performance. Binding experiments were performed.... Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Available from: [Link]

  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Available from: [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. Available from: [Link]

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available from: [Link]

  • National Institutes of Health (NIH). (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Cyclodextrins in delivery systems: Applications. PubMed Central. Available from: [Link]

  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Hovione. (2010, May 31). Finding Solutions. Custom manufacturers take on drug solubility issues to help pharmaceutical firms move products through development. Available from: [Link]

  • Pharmaceutical Technology. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Available from: [Link]

  • ResearchGate. (2022, July 11). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available from: [Link]

  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Available from: [Link]

  • Sahu, G. K., & Gupta, C. (n.d.). Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Effect of hydrotalcite-like compounds on the aqueous solubility of some poorly water-soluble drugs. PubMed. Available from: [Link]

  • BUCHI. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Available from: [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?. Available from: [Link]

  • ResearchGate. (2024, March 29). strategies to increase solubility and bioavailability of drugs. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available from: [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 8H-Indeno[1,2-d]thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reaction conditions with 8H-Indeno[1,2-d]thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with coupling reactions involving this molecule. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your experiments.

Introduction to 8H-Indeno[1,2-d]thiazole-5-carboxylic Acid

The 8H-Indeno[1,2-d]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[1] The carboxylic acid functionality at the 5-position provides a key handle for the synthesis of amides and for various carbon-carbon bond-forming reactions, making it a valuable starting material for the generation of diverse compound libraries. However, the unique electronic and steric properties of this fused heterocyclic system can present challenges in achieving optimal reaction conditions. This guide will address these challenges head-on.

General Considerations: Solubility and Stability

Before embarking on any coupling reaction, it is crucial to understand the physical and chemical properties of your starting material.

FAQs

  • Q1: What are the recommended solvents for dissolving 8H-Indeno[1,2-d]thiazole-5-carboxylic acid?

    • A1: Based on its structure, 8H-Indeno[1,2-d]thiazole-5-carboxylic acid is expected to have limited solubility in non-polar solvents. For reactions, polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are generally good starting points. For purification by chromatography, a mixture of dichloromethane (DCM) and methanol is often effective.[2][3]

  • Q2: Is the 8H-Indeno[1,2-d]thiazole ring system stable under typical reaction conditions?

    • A2: The thiazole ring is generally stable; however, the indene portion can be sensitive to strong acidic or basic conditions, which could potentially lead to side reactions or decomposition.[4] It is advisable to use mild bases and avoid prolonged exposure to harsh pH conditions where possible.

Amide Bond Formation: A Detailed Guide

Amide coupling is one of the most common and critical reactions in drug discovery.[5] The following section provides a comprehensive guide to optimizing the formation of amides from 8H-Indeno[1,2-d]thiazole-5-carboxylic acid.

Mechanism of Amide Bond Formation with HATU

A common and highly effective method for amide bond formation involves the use of a coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[5] The reaction proceeds through the activation of the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[5]

Amide Bond Formation with HATU Carboxylic_Acid R-COOH (8H-Indeno[1,2-d]thiazole-5-carboxylic acid) Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, Base Base Base (e.g., DIPEA) Base->Carboxylic_Acid Deprotonation HATU HATU Amide_Product Amide Product Active_Ester->Amide_Product + Amine Amine R'-NH2

Caption: General workflow for HATU-mediated amide coupling.

Recommended Protocol for Amide Coupling

This protocol is adapted from the synthesis of 8H-Indeno[1,2-d]thiazole derivatives.[1]

Materials:

  • 8H-Indeno[1,2-d]thiazole-5-carboxylic acid

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous DMF

Procedure:

  • To a solution of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid in anhydrous DMF, add the amine, HATU, and DIPEA.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar RatioPurpose
Amine1.1 eqNucleophile
HATU1.1 eqCoupling Reagent
DIPEA3.0 eqNon-nucleophilic base
DMF-Solvent
Amide Coupling Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Pre-activate the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine.[6] This prevents the amine from reacting with HATU.
Low nucleophilicity of the amine (e.g., electron-deficient anilines).Increase the reaction temperature to 50-80 °C. Consider using a more potent coupling reagent like COMU or switching to a different activation method, such as conversion to the acyl chloride.[7]
Steric hindrance from either the carboxylic acid or the amine.Prolong the reaction time. If that fails, converting the carboxylic acid to the corresponding acyl chloride using oxalyl chloride or thionyl chloride may be more effective.[5][8]
Formation of Side Products Epimerization at a chiral center alpha to the carboxylic acid.Use an additive like 1-Hydroxybenzotriazole (HOBt) or lower the reaction temperature.[9][10]
Reaction of HATU with the amine.Follow the pre-activation protocol mentioned above.[6]
Formation of N-acylurea byproduct with carbodiimide reagents (e.g., DCC, EDC).Use HOBt as an additive to trap the activated acid as an active ester, minimizing this side reaction.[11]
Difficult Purification Water-soluble byproducts from coupling reagents (e.g., from EDC).Perform aqueous workup to remove water-soluble impurities. If using DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration.[10]
Product is highly polar and streaks on silica gel.Consider using a different stationary phase for chromatography, such as alumina, or employ reverse-phase chromatography. Adding a small amount of a modifier like triethylamine to the eluent can also help for basic compounds.[12]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.[13][14] For 8H-Indeno[1,2-d]thiazole-5-carboxylic acid, a key consideration is whether to use the carboxylic acid directly in a decarboxylative coupling or to first convert it to a more traditional cross-coupling partner like a halide.

Decarboxylative Cross-Coupling: A Modern Approach

Decarboxylative cross-coupling reactions offer the advantage of using the readily available carboxylic acid directly, avoiding the need for pre-functionalization to an organohalide.[15]

Decarboxylative Coupling Carboxylic_Acid R-COOH (Indenothiazole-COOH) Coupled_Product R-Ar or R-R' Carboxylic_Acid->Coupled_Product + Coupling Partner Coupling_Partner Ar-X or R'-B(OH)2 Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupled_Product Catalyzes Base_Oxidant Base/Oxidant Base_Oxidant->Coupled_Product Promotes CO2 CO2 Coupled_Product->CO2 (byproduct)

Caption: Conceptual workflow of a decarboxylative cross-coupling reaction.

FAQs

  • Q3: What types of decarboxylative couplings are possible with 8H-Indeno[1,2-d]thiazole-5-carboxylic acid?

    • A3: Decarboxylative Suzuki-type couplings with boronic acids and Heck-type couplings with olefins are the most common.[16][17] Thiazole carboxylic acids have been shown to be viable substrates in these reactions.[18]

  • Q4: What are the typical catalysts and conditions for decarboxylative coupling of heteroaromatic carboxylic acids?

    • A4: Palladium catalysts such as Pd(OAc)₂ or PdCl₂ are commonly used, often in combination with ligands like PPh₃. A silver or copper salt is frequently required as an oxidant to facilitate the decarboxylation step.[16][18]

Troubleshooting Decarboxylative Couplings
IssuePotential CauseSuggested Solution
Low or No Reaction Inefficient decarboxylation.Ensure the presence of an effective oxidant (e.g., Ag₂CO₃, Cu₂O). The choice of base is also critical; inorganic bases like K₂CO₃ are often used.[16]
Catalyst deactivation.Use robust ligands that can stabilize the palladium catalyst at the required reaction temperatures. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protodecarboxylation (loss of CO₂ and replacement with H) Presence of a proton source.Ensure all reagents and solvents are anhydrous. The choice of base can also influence this side reaction.
Homocoupling of the coupling partner Inappropriate reaction conditions.Adjust the stoichiometry of the reactants, catalyst, and ligand. Lowering the reaction temperature may also help.
Traditional Cross-Coupling Strategies

For Suzuki, Sonogashira, or Heck reactions, the carboxylic acid can be converted to a halide (e.g., bromide or iodide) or a triflate. This is a more traditional and often very reliable approach.

Example Synthetic Route:

  • Conversion to an Acid Chloride: Treat 8H-Indeno[1,2-d]thiazole-5-carboxylic acid with oxalyl chloride or thionyl chloride.

  • Conversion to other functional groups: The acid chloride can then be used to synthesize other functionalities amenable to cross-coupling.

  • Decarboxylative Halogenation: A more direct route is the Hunsdiecker reaction or a modern variation to convert the carboxylic acid to a bromide or iodide.[19]

Once the corresponding halide is obtained, standard palladium-catalyzed cross-coupling conditions can be applied.

General Troubleshooting for Palladium-Catalyzed Cross-Coupling
IssuePotential CauseSuggested Solution
Low Yield Poor catalyst activity.Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos for Suzuki; P(t-Bu)₃ for Heck).[20]
Inappropriate base or solvent.The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF) can have a significant impact on the reaction outcome. A screening of these parameters is often necessary.
Formation of Debrominated/Dehalogenated Byproduct β-hydride elimination from the organopalladium intermediate.This is more common with certain substrates. Using bulky ligands can sometimes suppress this side reaction.
Homocoupling of the Boronic Acid (Suzuki) Presence of oxygen.Thoroughly degas the reaction mixture.

Purification Strategies

The purification of the final products can often be a challenge due to the polar nature of the indenothiazole core.

FAQs

  • Q5: What are the best practices for purifying products derived from 8H-Indeno[1,2-d]thiazole-5-carboxylic acid?

    • A5: Column chromatography on silica gel is the most common method.[2] For highly polar compounds, consider using a more polar eluent system (e.g., DCM/methanol with a small amount of acetic acid or triethylamine to improve peak shape). Reverse-phase chromatography can also be a powerful tool for purifying polar compounds.[12]

  • Q6: My compound is "oiling out" during crystallization. What should I do?

    • A6: "Oiling out" can occur if the solution is too concentrated or cooled too quickly. Try adding a small amount of hot solvent to redissolve the oil and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.[2]

Conclusion

Successfully employing 8H-Indeno[1,2-d]thiazole-5-carboxylic acid in coupling reactions requires a careful consideration of its unique properties. By understanding the underlying mechanisms of these reactions and anticipating potential challenges, researchers can develop robust and efficient synthetic routes. This guide provides a foundation for troubleshooting and optimizing your experiments. For novel substrates, a systematic screening of reaction parameters, including catalysts, ligands, bases, and solvents, is always recommended.

References

  • Li, M., & Hoover, J. M. (2016). Aerobic copper-catalyzed decarboxylative thiolation. Chemical Communications, 52(56), 8733-8736. Available at: [Link]

  • Yadav, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 239-246. Available at: [Link]

  • Olson, A. R. V. (2018). PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. Doctoral dissertation, University of California, Irvine. Available at: [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. Available at: [Link]

  • Goosen, L. J., et al. (2007). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 72(25), 9507-9513. Available at: [Link]

  • El-Sayed, N. N., et al. (2025). Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki –Miyaura Cross-Couplings. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(11), 3401. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances, 14(38), 27366-27380. Available at: [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. (2022). Accounts of Chemical Research, 55(21), 3075-3091. Available at: [Link]

  • Decarboxylative cross-coupling. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Täuscher, E., et al. (2017). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. (2014). ResearchGate. Available at: [Link]

  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. (1976). Biochimica et Biophysica Acta (BBA) - Enzymology, 429(2), 429-438. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link]

  • Knob, F. C., & Oldoni, T. L. C. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Chemistry, 6(1), 1053. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2016). Nature, 535(7612), 395-400. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2021). Molecules, 26(16), 4983. Available at: [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 27, 2026, from [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. (2007). The Journal of Organic Chemistry, 72(25), 9507-9513. Available at: [Link]

  • Pd-Catalyzed Dearboxylative Heck Coupling with Dioxygen as the Terminal Oxidant. (2012). Organic Letters, 14(17), 4494-4497. Available at: [Link]

  • Purifying ionic compounds by flash column chromatography. (2023). Biotage. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4938. Available at: [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024). LCGC International. Available at: [Link]

  • Overview of the Chemistry of 2-Thiazolines. (2017). Chemical Reviews, 117(17), 11367-11430. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved January 27, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2012). ResearchGate. Available at: [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). ARKIVOC, 2010(6), 32-38. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2020). Molecules, 25(11), 2657. Available at: [Link]

  • HATU coupling - what's the best order? (2024). Reddit. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2017). Molecules, 22(12), 2095. Available at: [Link]

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2021). Organic Chemistry Frontiers, 8(17), 4851-4896. Available at: [Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. (2024). Nature Communications, 15(1), 5220. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica, 4(5), 1968-1974. Available at: [Link]

  • Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. (2024). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of Polar 8H-Indeno[1,2-d]thiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar 8H-Indeno[1,2-d]thiazole analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this important class of heterocyclic compounds. The inherent polarity of these molecules, often augmented by various functional groups, necessitates a nuanced approach to achieve high purity. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common experimental hurdles.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of polar 8H-Indeno[1,2-d]thiazole analogs using various chromatographic and crystallization techniques.

Issue 1: Poor or No Separation During Silica Gel Column Chromatography

Q: My polar 8H-Indeno[1,2-d]thiazole analog streaks badly on a silica gel TLC plate and I'm getting poor separation during column chromatography. What's causing this and how can I fix it?

A: This is a frequent challenge with polar, nitrogen-containing heterocyclic compounds like 8H-Indeno[1,2-d]thiazole analogs. The primary cause is strong, often irreversible, interaction with the acidic silanol groups on the surface of the silica gel. This leads to tailing (streaking) and poor resolution.

Causality Explained: The lone pair of electrons on the nitrogen and sulfur atoms in the thiazole ring, as well as other polar functional groups, can form strong hydrogen bonds with the acidic Si-OH groups of the silica. This strong interaction prevents the compound from cleanly partitioning back into the mobile phase, resulting in a continuous "streak" rather than a compact band.

Here are several strategies to mitigate this issue:

  • Deactivation of Silica Gel: The most effective approach is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA) or Ammonia Solution: Adding 0.1-2% triethylamine or a dilute solution of ammonium hydroxide (e.g., 2% of a 25% aqueous solution) to your mobile phase can effectively cap the acidic silanol groups, leading to significantly improved peak shape.[1]

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds.[1] Start with neutral alumina and if streaking persists, basic alumina can be used.

    • Reverse-Phase Chromatography (C18): For highly polar analogs, reverse-phase chromatography may be more suitable. Here, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2]

  • Solvent System Optimization: A well-chosen solvent system is critical.

    • TLC Analysis: Before running a column, screen various solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[2]

    • Polar Aprotic Solvents: Incorporating solvents like dichloromethane (DCM) or ethyl acetate with a polar protic solvent like methanol or ethanol can improve elution. For very polar compounds, a gradient elution from a less polar to a more polar solvent system is often necessary.

Experimental Protocol: Deactivating Silica Gel for Flash Chromatography
  • Solvent System Selection: Develop a suitable solvent system using TLC (e.g., 80:18:2 DCM/Methanol/Ammonium Hydroxide).[1]

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent, including the basic additive.

  • Flushing: Flush the column with 2-3 column volumes of this deactivating solvent mixture before loading your sample. This ensures the entire silica bed is neutralized.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Proceed with isocratic or gradient elution as determined by your TLC analysis.

Issue 2: Compound is "Stuck" on the Column or Elutes Very Slowly

Q: My compound has very low mobility on the TLC plate even with highly polar solvent systems (e.g., 10% Methanol in DCM), and I'm struggling to get it off the column. What should I do?

A: This indicates a very strong affinity of your compound for the stationary phase. Simply increasing the percentage of the polar solvent might not be the most effective strategy and can lead to the co-elution of impurities.

Causality Explained: The polarity of your 8H-Indeno[1,2-d]thiazole analog is likely very high due to the presence of multiple polar functional groups (e.g., amines, hydroxyls, carboxylic acids). These groups create multiple points of strong interaction with the silica gel.

Troubleshooting Strategies:

  • Modifier Addition: As with streaking, adding a basic modifier like triethylamine or ammonium hydroxide is the first step. For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve elution.

  • Stronger Eluents: If methanol isn't strong enough, consider more polar solvents.

    • Acetonitrile: Can offer different selectivity compared to methanol.

    • Water: In reverse-phase chromatography, increasing the water content of the mobile phase will decrease the retention of polar compounds.[2]

  • Change of Stationary Phase:

    • Reverse-Phase (C18 or C8): This is often the best solution for very polar compounds. The separation mechanism is based on hydrophobicity, so highly polar compounds will elute earlier.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of highly polar compounds.[3] They use a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[4]

Workflow for Purifying Highly Polar Analogs

purification_workflow start Crude Polar Analog tlc_silica TLC on Silica Gel (e.g., 10% MeOH/DCM) start->tlc_silica decision_rf Rf > 0.1? tlc_silica->decision_rf silica_col Silica Gel Column with Basic Modifier decision_rf->silica_col Yes tlc_rp TLC on RP-C18 (e.g., Water/ACN) decision_rf->tlc_rp No end Pure Compound silica_col->end decision_rp_rf Good Separation? tlc_rp->decision_rp_rf rp_col Reverse-Phase Column decision_rp_rf->rp_col Yes hilic Consider HILIC decision_rp_rf->hilic No rp_col->end hilic->end

Caption: Decision workflow for selecting a purification strategy.

Issue 3: Difficulty in Achieving Crystallization

Q: My purified 8H-Indeno[1,2-d]thiazole analog is an oil or an amorphous solid, and I can't get it to crystallize. How can I induce crystallization?

A: The inability to crystallize is common for polar molecules, which may have a higher affinity for the solvent than for forming a crystal lattice. The presence of minor impurities can also inhibit crystallization.

Causality Explained: Crystal formation requires the molecules to arrange themselves in a highly ordered, repeating lattice structure. Polar functional groups can form strong interactions with a wide range of solvents, making it energetically less favorable for the molecule to leave the solution and join the crystal lattice.

Strategies to Promote Crystallization:

  • Solvent Screening: The choice of solvent is paramount.[5] An ideal crystallization solvent should dissolve the compound when hot but not when cold.[6]

    • "Like Dissolves Like": Polar compounds tend to crystallize better from moderately polar solvents.[5]

    • Solvent Pairs: A powerful technique is to use a solvent pair, consisting of a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[6]

      • Dissolve the compound in a minimum amount of the hot "good" solvent.

      • Slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

      • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Inducing Nucleation:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that serve as nucleation sites for crystal growth.

    • Seeding: If you have a few crystals from a previous batch, adding a single seed crystal to the cooled, saturated solution can initiate crystallization.

  • Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or an oil. Allowing the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer, promotes the growth of larger, purer crystals.[7]

Table 1: Common Solvents for Crystallization of Polar Compounds
SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Co-solvents
Water10080.1Acetone, Methanol, Ethanol
Methanol6532.7Diethyl ether, Dichloromethane
Ethanol7824.5Hexane, Toluene
Acetone5620.7Water, Hexane
Ethyl Acetate776.0Hexane, Heptane

Data sourced from various standard organic chemistry resources.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in the synthesis of 8H-Indeno[1,2-d]thiazole analogs?

A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted Starting Materials: Such as the precursor indanone and the source of the thiazole ring (e.g., thiourea).[8]

  • Byproducts of Cyclization: Incomplete cyclization or alternative reaction pathways can lead to isomeric impurities.

  • Dehalogenated Products: If your synthesis involves catalytic hydrogenation steps, dehalogenation can be a significant side reaction, leading to impurities that are difficult to separate.[9]

  • Oxidation Products: The thiazole ring and other sensitive functional groups can be susceptible to oxidation, especially if exposed to air and light for extended periods.

Q2: My 8H-Indeno[1,2-d]thiazole analog appears to be degrading on the silica gel column. What can I do?

A2: Degradation on silica is a sign of compound instability under acidic conditions.

  • Confirm Instability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots, your compound is likely degrading on the silica.[10]

  • Use Deactivated Silica: As detailed in Issue 1, using a basic modifier in your eluent is crucial.

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the silica.

  • Switch to a Different Stationary Phase: Alumina or reverse-phase chromatography are excellent alternatives that avoid the acidic environment of silica gel.

Q3: How can I effectively remove residual solvent from my highly polar final product?

A3: Polar solvents, especially water and methanol, can be difficult to remove completely due to their strong interactions with polar compounds.

  • High Vacuum Drying: Drying under high vacuum at a slightly elevated temperature (if the compound is thermally stable) is the standard method.

  • Lyophilization (Freeze-Drying): If your compound is soluble in water or a mixture of water and a miscible organic solvent (like acetonitrile or dioxane), lyophilization is an excellent method for removing residual solvents to yield a fluffy, solid product.

  • Azeotropic Distillation: For removing water, dissolving the compound in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and then removing the solvent under reduced pressure can be effective. This should be repeated several times.

Q4: Can I use reverse-phase HPLC for the final purification of my polar 8H-Indeno[1,2-d]thiazole analog?

A4: Yes, preparative reverse-phase HPLC is a very powerful technique for the final purification of highly polar compounds.

  • Column Choice: C18 columns are the most common, but for very polar compounds, an embedded polar group (EPG) or a phenyl-hexyl column might provide better retention and selectivity.[2]

  • Mobile Phase: Typically, a gradient of water and acetonitrile or methanol is used. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape for basic compounds by ensuring they are protonated. For acid-sensitive compounds, a buffered mobile phase (e.g., ammonium acetate or ammonium formate) is recommended.

  • Work-up: After purification, the fractions containing your product will be in a highly aqueous mobile phase. The organic solvent can be removed by rotary evaporation, and the remaining aqueous solution can be lyophilized to isolate the pure compound.

Troubleshooting Logic for HPLC Purification

Caption: Common HPLC issues and their solutions.

References
  • Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. PubMed Central. Available from: [Link]

  • Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. ACS Publications. Available from: [Link]

  • Design, synthesis and biological evaluation of indeno[1,2-d]thiazole derivatives as potent histone deacetylase inhibitors. PubMed. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]

  • SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. ResearchGate. Available from: [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available from: [Link]

  • Recrystallization. California State University, Stanislaus. Available from: [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PubMed Central. Available from: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available from: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Purification of strong polar and basic compounds. Reddit r/Chempros. Available from: [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available from: [Link]

  • An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review. Available from: [Link]

  • Crystallization. University of California, Irvine. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • Recrystallization. University of Missouri-St. Louis. Available from: [Link]

Sources

How to prevent dimer formation during indeno[1,2-d]thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of indeno[1,2-d]thiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding of side reactions, with a particular focus on preventing the formation of undesired dimers.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a high molecular weight byproduct in my indeno[1,2-d]thiazole synthesis. Could this be a dimer?

A1: Yes, the formation of a high molecular weight byproduct is a strong indication of dimerization. This is a common issue in the synthesis of indeno[1,2-d]thiazoles, often arising from the self-condensation of the indanone starting material or reactive intermediates under the reaction conditions. Characterization by mass spectrometry and NMR spectroscopy can confirm the dimeric structure.

Q2: What is the most common cause of dimer formation in this synthesis?

A2: The most frequent cause is a base-catalyzed self-condensation of the indanone precursor. Specifically, 2-(E)-benzylidene-1-indanone and related derivatives are known to undergo dimerization in the presence of a base[1]. This can occur through a Michael-type addition or an aldol-type condensation reaction.

Q3: How can I monitor the progress of my reaction to detect dimer formation early?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. The dimer will typically have a different Rf value than the starting material and the desired product. It is advisable to run a co-spot of the starting material alongside the reaction mixture to track its consumption and the appearance of new spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: Are there any specific starting materials that are more prone to dimerization?

A4: Indanone derivatives with an α,β-unsaturated moiety, such as 2-arylmethylene-1-indanones, are particularly susceptible to dimerization. The presence of an electron-withdrawing group on the arylmethylene moiety can further enhance this tendency by making the β-carbon more electrophilic and susceptible to nucleophilic attack.

Troubleshooting Guides

Issue 1: Significant Dimer Formation Detected by TLC/HPLC

This is the most common problem encountered. The following steps will help you mitigate the formation of the dimeric byproduct.

Underlying Cause: The primary cause is the base-catalyzed self-condensation of the indanone starting material. The enolate of one indanone molecule can act as a nucleophile and attack the electrophilic double bond of another molecule in a Michael-type addition.

Solutions:

  • Choice and Stoichiometry of the Base:

    • Use a Weaker Base: Strong bases can lead to a high concentration of the reactive enolate, promoting self-condensation. Consider switching from strong bases like sodium hydroxide or potassium carbonate to a weaker organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Control Stoichiometry: Use the minimum catalytic amount of base required to promote the desired reaction. An excess of base will significantly increase the rate of dimerization.

  • Reaction Temperature:

    • Lower the Temperature: Running the reaction at a lower temperature can significantly reduce the rate of the dimerization side reaction. It is recommended to start the reaction at 0 °C or even lower, and then slowly warm to room temperature if necessary.

  • Rate of Reagent Addition:

    • Slow Addition of Base: Instead of adding the base all at once, a slow, dropwise addition using a syringe pump can help maintain a low concentration of the reactive enolate at any given time, thus favoring the desired intramolecular cyclization over intermolecular dimerization.

    • Slow Addition of the Indanone: In some cases, slowly adding the indanone starting material to the reaction mixture containing the other reagents can also be beneficial.

Experimental Protocol: Optimized Synthesis of 2-Amino-8H-indeno[1,2-d]thiazole

This protocol is designed to minimize dimer formation.

Materials:

  • 2-Bromo-1-indanone

  • Thiourea

  • Ethanol (anhydrous)

  • Triethylamine (TEA)

Procedure:

  • To a solution of 2-bromo-1-indanone (1.0 eq) in anhydrous ethanol, add thiourea (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq) dropwise over a period of 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, slowly warm the reaction to room temperature and stir for an additional 2-4 hours, or until the reaction is complete.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the purified 2-amino-8H-indeno[1,2-d]thiazole.

Mechanistic Insights into Dimer Formation

Understanding the potential pathways for dimerization is crucial for effective troubleshooting. The most probable mechanism involves a base-catalyzed Michael addition of an indanone enolate to an α,β-unsaturated indanone intermediate.

Diagram of Dimerization Pathway:

Dimerization_Pathway cluster_0 Enolate Formation cluster_1 Michael Addition cluster_2 Protonation Indanone1 Indanone Derivative Enolate Indanone Enolate (Nucleophile) Indanone1->Enolate + Base Base Base (e.g., TEA) Dimer_Intermediate Dimer Intermediate Enolate->Dimer_Intermediate Attacks Indanone2 Indanone Derivative (Electrophile) Indanone2->Dimer_Intermediate Dimer_Product Dimer Byproduct Dimer_Intermediate->Dimer_Product + H+

Caption: Proposed mechanism for base-catalyzed dimerization.

Data Summary: Impact of Reaction Parameters on Dimer Formation

ParameterConditionImpact on Dimer FormationRecommendation
Base Strong (e.g., NaOH, K2CO3)HighUse a weaker organic base.
Weak (e.g., TEA, DIPEA)LowRecommended for optimal results.
Temperature High (e.g., Reflux)HighPerform the reaction at low temperatures (0 °C).
Low (e.g., 0 °C to RT)LowIdeal for minimizing side reactions.
Reagent Addition Rapid (all at once)HighEmploy slow, dropwise addition.
Slow (dropwise)LowMaintains low concentration of reactive species.
Solvent Aprotic (e.g., DMF, DMSO)Moderate to HighProtic solvents like ethanol are generally preferred.
Protic (e.g., Ethanol)Low to ModerateOften provides better selectivity.

Workflow for Troubleshooting Dimer Formation

Troubleshooting_Workflow Start Dimer Formation Observed Check_Base Step 1: Evaluate Base - Is it a strong base? - Is it in excess? Start->Check_Base Change_Base Action: Switch to a weaker base (e.g., TEA) and use catalytically. Check_Base->Change_Base Yes Check_Temp Step 2: Evaluate Temperature - Is the reaction run at elevated temperature? Check_Base->Check_Temp No Monitor Monitor reaction by TLC/HPLC Change_Base->Monitor Lower_Temp Action: Reduce reaction temperature to 0 °C. Check_Temp->Lower_Temp Yes Check_Addition Step 3: Evaluate Reagent Addition - Are reagents added all at once? Check_Temp->Check_Addition No Lower_Temp->Monitor Slow_Addition Action: Implement slow, dropwise addition of the base. Check_Addition->Slow_Addition Yes Slow_Addition->Monitor Monitor->Check_Base Problem Persists Success Dimer Minimized/Eliminated Monitor->Success Problem Solved

Caption: A step-by-step workflow for troubleshooting dimer formation.

References

  • Sakamoto, M., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC. [Link]

  • Request PDF. (2006). Dimerization of conjugated 1-indanones. ResearchGate. [Link]

  • Aneja, D. K., et al. (2012). Synthesis of derivatives of 8H-indeno[1,2-d]thiazol-2-amines via α-bromo, α,α-dibromo and α-tosyloxy carbonyl compounds. ResearchGate. [Link]

  • Request PDF. (2000). Self-Condensation of 1,3-Indandione: A Reinvestigation. ResearchGate. [Link]

  • Blanchard, S., et al. (2018). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. [Link]

Sources

Troubleshooting NMR signal broadening in 8H-Indeno[1,2-d]thiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting NMR Signal Broadening

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8H-Indeno[1,2-d]thiazole compounds. This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting strategies for a common analytical challenge: NMR signal broadening. As a Senior Application Scientist, my goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm seeing broad, poorly resolved peaks in the ¹H NMR spectrum of my 8H-Indeno[1,2-d]thiazole derivative. Where should I start my troubleshooting?

A1: Broad NMR signals are a common issue that can often be resolved with simple adjustments to your sample preparation. Before delving into more complex phenomena, it's crucial to rule out basic sample-related problems. The most frequent culprits are poor sample preparation and instrument-related issues.[1]

Here is a step-by-step initial troubleshooting workflow:

Initial Troubleshooting Workflow

start Start: Broad NMR Signals Observed check_solubility 1. Visual Inspection: Is the sample fully dissolved? Are there any particulates? start->check_solubility check_concentration 2. Concentration Check: Is the sample overly concentrated? check_solubility->check_concentration Yes resolve_solubility Action: Filter the sample. If still cloudy, try a different solvent. check_solubility->resolve_solubility No check_shimming 3. Instrument Check: Is the shimming optimal? check_concentration->check_shimming No resolve_concentration Action: Dilute the sample. check_concentration->resolve_concentration Yes resolve_shimming Action: Re-shim the instrument. check_shimming->resolve_shimming No advanced_troubleshooting Proceed to Advanced Troubleshooting check_shimming->advanced_troubleshooting Yes reacquire Re-acquire Spectrum resolve_solubility->reacquire resolve_concentration->reacquire resolve_shimming->reacquire reacquire->start

Caption: Initial workflow for troubleshooting broad NMR signals.

Detailed Explanation:

  • Incomplete Dissolution: Solid particles in your NMR tube will severely degrade the magnetic field homogeneity, leading to broad lines.[1] Even if your sample appears dissolved, micro-aggregates can form. The planar, aromatic structure of the 8H-indeno[1,2-d]thiazole core can promote intermolecular π-π stacking, leading to aggregation and poor solubility, especially in less polar solvents.[2]

  • Overly Concentrated Samples: While a higher concentration can improve the signal-to-noise ratio, it can also lead to increased viscosity and faster relaxation, both of which contribute to line broadening.[3] For small molecules like most 8H-indeno[1,2-d]thiazole derivatives (MW < 1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is a good starting point for ¹H NMR.[3]

  • Poor Shimming: The shimming process corrects for inhomogeneities in the magnetic field.[4][5] If the lineshape of the solvent peak is broad or distorted, it's a clear indication that the instrument needs to be re-shimmed.

Q2: I've addressed the basic issues, but my aromatic proton signals are still broader than expected. Could aggregation be the cause, and how can I mitigate it?

A2: Yes, aggregation is a strong possibility, especially with planar heterocyclic systems like 8H-indeno[1,2-d]thiazoles. The flat, electron-rich surface of the molecule can lead to self-association in solution through π-π stacking interactions.[2] This can result in broader signals due to slower tumbling of the aggregated species in solution.[6][7]

Troubleshooting Aggregation:

Technique Principle Expected Outcome
Dilution Study Aggregation is a concentration-dependent equilibrium.Sharper signals upon dilution.
Solvent Change More polar or hydrogen-bond-donating solvents can disrupt intermolecular interactions.Improved resolution in solvents like DMSO-d₆ or Methanol-d₄ compared to CDCl₃.[2]
Temperature Increase Increased thermal energy can overcome the weak intermolecular forces driving aggregation.Sharper signals at higher temperatures.

Experimental Protocol: Solvent Titration for Aggregation

  • Prepare a stock solution of your 8H-indeno[1,2-d]thiazole compound in a solvent where it is known to be soluble but shows line broadening (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Add a small aliquot (e.g., 5-10 µL) of a more polar, deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) to the NMR tube.

  • Gently mix the sample and re-acquire the spectrum.

  • Repeat steps 3 and 4 , observing changes in the line width of your signals of interest. A significant sharpening of the peaks upon addition of the polar solvent is a strong indicator of aggregation.[2]

Q3: My compound has several nitrogen atoms. Could they be contributing to the line broadening?

A3: Absolutely. The presence of nitrogen in your 8H-indeno[1,2-d]thiazole core introduces a few potential sources of line broadening:

  • Quadrupolar Broadening: The most abundant isotope of nitrogen, ¹⁴N, has a nuclear spin I=1 and is a quadrupolar nucleus. This means it has a non-spherical charge distribution. In an asymmetric electronic environment, the ¹⁴N nucleus can relax very quickly, which can lead to broadening of the signals of nearby protons.[8][9] The effect is most pronounced for protons directly attached to or in close proximity to the nitrogen.[8]

  • Chemical Exchange: If your molecule contains N-H protons, they can undergo chemical exchange with residual water in the solvent or with other exchangeable protons. If the rate of this exchange is on the NMR timescale, it can lead to significant signal broadening.[4][5]

Troubleshooting Nitrogen-Related Broadening:

Workflow for Nitrogen-Related Broadening

start Broad Signals Near Nitrogen nh_proton Does the molecule have an N-H proton? start->nh_proton d2o_exchange Action: Add a drop of D₂O and re-acquire. Does the broad peak disappear? nh_proton->d2o_exchange Yes quadrupolar_broadening Consider ¹⁴N quadrupolar broadening. nh_proton->quadrupolar_broadening No d2o_exchange->start Yes (Problem Identified) temp_study Action: Perform a variable temperature (VT) NMR study. d2o_exchange->temp_study No quadrupolar_broadening->temp_study sharper_at_high_temp Sharper signals at higher temperature suggests intermediate exchange. temp_study->sharper_at_high_temp sharper_at_low_temp Sharper signals at lower temperature may indicate slowing of exchange. temp_study->sharper_at_low_temp

Caption: Decision tree for troubleshooting nitrogen-related NMR signal broadening.

Experimental Protocol: D₂O Exchange

  • Acquire a ¹H NMR spectrum of your compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake vigorously for about 30 seconds.

  • Re-acquire the ¹H NMR spectrum.

  • Observation: If a broad peak disappears or significantly diminishes in intensity, it is due to an exchangeable proton, most likely an N-H.[10]

Q4: I suspect my broad signals might be due to conformational exchange or tautomerism. How can I confirm this?

A4: The 8H-Indeno[1,2-d]thiazole scaffold, depending on its substitution pattern, could potentially exist in multiple conformations or tautomeric forms that are in dynamic equilibrium. If the rate of interconversion between these forms is on the NMR timescale (ms to µs), it can lead to significant line broadening.[4]

Variable Temperature (VT) NMR is the key experiment to investigate dynamic processes. [10][11]

  • At low temperatures: The exchange process slows down. If you are below the coalescence temperature, you may see sharp, distinct signals for each conformer or tautomer.

  • At high temperatures: The exchange process speeds up. You will observe a single, sharp, averaged signal.

  • At intermediate temperatures (the coalescence point): The signals will be at their broadest.

Experimental Protocol: Variable Temperature (VT) NMR Study

  • Choose a suitable solvent with a wide temperature range (e.g., toluene-d₈ for low temperatures, or DMSO-d₆ for high temperatures).

  • Acquire a standard ¹H NMR spectrum at room temperature.

  • Gradually increase the temperature in increments of 10-20 K and acquire a spectrum at each temperature.

  • Observe the changes in the line widths and chemical shifts.

  • If a dynamic process is present, you will observe a characteristic pattern of broadening and sharpening of the signals as a function of temperature. [11]

Q5: Could paramagnetic impurities be the cause of my broadened spectrum, and how can I remove them?

A5: Yes, even trace amounts of paramagnetic impurities (e.g., transition metal ions from catalysts or reagents, or dissolved oxygen) can cause significant line broadening.[3][12][13] Paramagnetic species have unpaired electrons that create strong local magnetic fields, leading to very efficient relaxation and, consequently, broad NMR signals.[12][13]

Identifying and Mitigating Paramagnetic Impurities:

Symptom Diagnostic Test / Solution
All signals in the spectrum are broad.Add a chelating agent: Add a small amount of EDTA to the NMR tube.[14] EDTA will bind to many metal ions, rendering them diamagnetic. If the signals sharpen, paramagnetic metal contamination is likely.
Broadening is inconsistent between samples.Use high-purity solvents and clean glassware. Ensure all reagents and catalysts are thoroughly removed during purification.
Air-sensitive sample.Degas the sample: Use a freeze-pump-thaw cycle to remove dissolved paramagnetic oxygen.[3]

Experimental Protocol: Chelation with EDTA

  • Prepare your NMR sample as usual.

  • Acquire a ¹H NMR spectrum.

  • Prepare a dilute solution of EDTA disodium salt in a compatible deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Add a small aliquot (1-5 µL) of the EDTA solution to your NMR sample.

  • Mix thoroughly and re-acquire the spectrum.

  • Observation: A noticeable sharpening of the signals indicates the presence of paramagnetic metal ion impurities.[14]

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the causes of NMR signal broadening in your 8H-Indeno[1,2-d]thiazole compounds, leading to high-quality data for your research.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475.
  • TutorChase. (n.d.). Why might an NMR spectrum show broad peaks? Retrieved from [Link]

  • Chemistry For Everyone. (2023, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. [Link]

  • ResearchGate. (2013, May 23). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? Retrieved from [Link]

  • Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois Urbana-Champaign.
  • MDPI. (2022, May 23). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Retrieved from [Link]

  • Abdellattif, M. H., Assy, M. G., Elfarargy, A., Ramadan, F., & Shehab, W. S. (2024). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Future Medicinal Chemistry.
  • Terne, F. (2018). NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.
  • Mal, D. R. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Video]. YouTube. [Link]

  • NMX Research and Solutions. (2021, October 20). Flagging Problematic Compounds in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

  • STEM Journal. (2023, September 5). Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand.
  • Scott, J. S., et al. (2020).
  • Aggarwal, P., & Pissurlenkar, R. R. S. (2014). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Reddit. (2017, November 4). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? Retrieved from [Link]

  • Sattig, M., Reutter, S., Fujara, F., Werner, M., Buntkowsky, G., & Vogel, M. (2014). NMR studies on the temperature-dependent dynamics of confined water. Physical Chemistry Chemical Physics, 16(38), 20784-20794.
  • El-Faham, A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1748.
  • Youssif, B. G., et al. (2023).
  • University of Ottawa NMR Facility Blog. (n.d.). The NMR Time Scale. Retrieved from [Link]

  • Palazzesi, F., & Barducci, A. (2013). Conformational Ensembles in Solution Studied by NMR and Computational Methods. CHIMIA International Journal for Chemistry, 67(12), 908-912.
  • Anitha, G., & Sarvanan, G. (2013). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.
  • Chem.info. (n.d.). Nitrogen NMR. Retrieved from [Link]

  • McEwen, I. J. (2010). EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. TSpace.
  • Oriental Journal of Chemistry. (2019). Sonochemical Synthesis, Characterization and Molecular Docking of Thiazole and Triazole Tethered Tetra-Substituted Imidazoles.
  • Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Indian Institute of Technology Kharagpur. (n.d.).
  • Fronza, G., Mondelli, R., Scapini, G., Ronsisvalle, G., & Vittorio, F. (1976). 13C NMR of N-heterocycles. Conformation OF phenothiazines and 2,3-diazaphenothiazines. Journal of Magnetic Resonance (1969), 23(3), 437–454.
  • Song, X., & Wang, W. (2023). Combining All-Atom Molecular Dynamics Simulation and NMR to Analyze Conformational Ensemble of Intrinsically Disordered Proteins.
  • ResearchGate. (n.d.). Variable temperature NMR studies for tetra-ortho-substituted 8a and 9a. Retrieved from [Link]

  • The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • PubMed. (n.d.). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2023, May 19). Synthesis and molecular docking of new indeno[1,2-d]imidazole, indeno[1,2-e]triazine, indeno[1,2-c]pyrazole, and indeno[1,2-b]pyrrole polycyclic compounds as antibacterial and antioxidant agents.
  • MDPI. (2023, November 23).

Sources

Technical Support Center: Molecular Modeling of Indeno[1,2-d]thiazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Refinement of Molecular Docking Poses Assigned Specialist: Senior Application Scientist

Mission Statement

You have reached the specialized support hub for researchers working with indeno[1,2-d]thiazole scaffolds. This fused tricyclic system presents unique challenges in structure-based drug design due to its planar rigidity and specific electronic properties (sulfur polarizability). Standard "rigid-receptor" docking protocols frequently yield false positives or incorrect binding modes for this chemotype.

This guide provides a self-validating workflow to refine docking poses, moving beyond static scoring to dynamic free-energy estimation.

Module 1: Pre-Docking Diagnostics (Ligand Preparation)

The Issue: The most common cause of docking failure for thiazole-fused systems is incorrect tautomer/protomer assignment. The nitrogen atom in the thiazole ring (


) is a weak base, but its protonation state significantly alters the electrostatic potential surface (ESP) and hydrogen bonding capability.

The Protocol: Do not rely on standard "wash" settings in your docking software. You must manually validate the quantum mechanical state of the scaffold.

  • Tautomer Generation: Generate all possible tautomers at pH 7.4 ± 1.0. For indeno[1,2-d]thiazoles, the neutral form is typically dominant, but substituents on the benzene ring can shift

    
    .
    
  • QM Geometry Optimization:

    • Perform a DFT optimization (B3LYP/6-31G*) of the core ligand.

    • Why? Force fields (like GAFF or OPLS) often underestimate the planarity of the fused indeno-thiazole system. QM charges (RESP) ensure the sulfur atom's electron density is correctly modeled, which is critical for

      
       interactions often seen with aromatic residues (e.g., Phenylalanine, Tryptophan).
      
Workflow Visualization: Ligand Preparation

LigandPrep Start 2D Structure (Indeno[1,2-d]thiazole) Tautomer Tautomer/Ionization (pH 7.4 ± 1.0) Start->Tautomer Generate States QM QM Optimization (DFT B3LYP/6-31G*) Tautomer->QM Select Dominant RESP RESP Charge Assignment QM->RESP Calc ESP Final 3D Conformer (Force Field Ready) RESP->Final Parameterize

Figure 1: Critical ligand preparation workflow ensuring correct electronic parameterization of the thiazole core before docking.

Module 2: The Docking Strategy (Induced Fit)

The Issue: The indeno[1,2-d]thiazole core is a rigid, planar "slab." Standard docking assumes a rigid protein receptor. If the binding pocket is narrow (e.g., the catalytic site of AChE or specific kinase pockets), the rigid ligand will clash with the rigid receptor, leading to false negatives (failure to dock) or distorted poses where the ligand sits superficially at the pocket entrance.

The Solution: Induced Fit Docking (IFD) You must allow the receptor side chains to adapt to the rigid ligand.

Step-by-Step Protocol:

  • Initial Soft Docking:

    • Scale down the van der Waals (vdW) radii of the receptor atoms by 0.5–0.7. This artificially "softens" the pocket to allow the rigid scaffold to enter.

  • Side Chain Sampling:

    • Select residues within 5.0 Å of the docked ligand.

    • Perform a conformational search (Prime or equivalent) for these side chains.

  • Redocking:

    • Dock the ligand again into these new receptor conformations using full (unscaled) vdW radii.

    • Success Metric: A valid pose should show the thiazole sulfur or nitrogen engaging in specific interactions (e.g., H-bond to hinge region in kinases) without steric overlap >0.5 Å.

Module 3: Post-Docking Refinement (MD & MM-GBSA)

The Issue: Docking scores (e.g., -9.5 kcal/mol) are unreliable for ranking indeno-thiazoles because they often fail to account for:

  • Solvation effects: The hydrophobic displacement of water by the indeno ring.

  • Entropy: The penalty of locking the flexible R-groups.

  • Stability: A high docking score doesn't mean the pose is stable.

The Protocol: MD-Based Refinement This is the "Truth Serum" for your docking pose.

  • System Setup:

    • Solvate the complex in a TIP3P water box (10 Å buffer).

    • Neutralize with Na+/Cl- ions (0.15 M).

    • Force Field: Use CHARMM36m or AMBER ff14SB for protein; GAFF2 for the ligand.

  • Simulation:

    • Run a short production MD (50–100 ns). Note: 100 ns is sufficient to check pose stability; microsecond scales are unnecessary for refinement.

  • Analysis (RMSD):

    • Calculate the Root Mean Square Deviation (RMSD) of the ligand relative to the protein backbone.

    • Pass Criteria: Ligand RMSD < 2.5 Å over the last 20 ns of simulation.

  • Energy Calculation (MM-GBSA):

    • Extract 50–100 frames from the stable trajectory.

    • Calculate ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

      
       using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA).
      
Data Interpretation: Scoring vs. Reality
MetricTypical ValueInterpretation
Docking Score -8.0 to -11.0Unreliable. often overestimates van der Waals contacts for large fused rings.
Ligand RMSD (MD) < 2.0 ÅStable. The pose is physically valid.
Ligand RMSD (MD) > 4.0 ÅUnstable. The ligand has been ejected or shifted; the docking pose was a false positive.
MM-GBSA

-30 to -60 kcal/molPredictive. Correlates better with

/experimental affinity.
Workflow Visualization: The Refinement Loop

RefinementLoop Docking Initial Docking Pose (Rigid/IFD) MD_Sim MD Simulation (50-100 ns, Explicit Solvent) Docking->MD_Sim RMSD_Check Stability Check (RMSD < 2.5 Å?) MD_Sim->RMSD_Check Fail Discard Pose (False Positive) RMSD_Check->Fail No (Unstable) MMGBSA MM-GBSA Calculation (Ensemble Average) RMSD_Check->MMGBSA Yes (Stable) MMGBSA->Docking Rank & Select Top

Figure 2: The iterative refinement loop. Only poses that survive the MD stability check are subjected to binding free energy calculations.

Troubleshooting & FAQs

Q: My indeno[1,2-d]thiazole ligand drifts out of the pocket during MD. What went wrong? A: This indicates the initial docking pose was a local minimum driven by favorable vdW contacts that were actually unstable in solvent.

  • Fix: Check the parameterization of the Sulfur atom. If the Lennard-Jones parameters for Sulfur are incorrect (too small), the protein collapses the pocket, squeezing the ligand out. Use GAFF2 or OPLS4 which have improved sulfur parameters.

Q: The docking score is high (-10.0), but MM-GBSA is low (-20.0). Which do I trust? A: Trust the MM-GBSA . Large planar rings often get inflated docking scores due to extensive surface contact. However, the MM-GBSA calculation accounts for the solvation penalty—the energy cost of stripping water away from the polar thiazole nitrogen and sulfur. If this penalty is high, the drug is less likely to bind, despite the good geometric fit.

Q: Can I use rigid docking if I don't have access to Induced Fit tools? A: Only if you have a crystal structure of the protein already bound to a similar large, planar ligand. If you are docking into an apo-structure or a structure bound to a small linear molecule, rigid docking will almost certainly fail for the indeno-thiazole scaffold.

References

  • Evaluation of MM/GBSA and MM/PBSA Accuracy

    • Title: Assessing the Performance of the MM/PBSA and MM/GBSA Methods.
    • Source: Journal of Chemical Inform
    • URL:[Link]

  • Induced Fit Docking Protocols

    • Title: Induced fit docking, and the use of QM/MM methods in docking.
    • Source: Methods in Molecular Biology (Clifton, N.J.).
    • URL:[Link]

  • Indeno[1,2-d]thiazole Biological Context

    • Title: Design, synthesis and biological evaluation of indeno[1,2-d]thiazole derivatives as potent histone deacetylase inhibitors.[1]

    • Source: Bioorganic & Medicinal Chemistry.[2][3]

    • URL:[Link]

  • MD Refinement of Docking Poses

    • Title: Molecular dynamics analysis to evaluate docking pose prediction.[4][5][6][7][8][9]

    • Source: Intern
    • URL:[Link]

Sources

Stability issues with 8H-Indeno[1,2-d]thiazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 8H-Indeno[1,2-d]thiazole-5-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues encountered during experimental work. The guidance herein is based on established principles of organic chemistry and analytics, drawing parallels from structurally similar compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid in solution.

Q1: What are the primary factors that can affect the stability of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid in solution?

A1: The stability of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid in solution is primarily influenced by four key factors: pH, light exposure, temperature, and the choice of solvent. The molecule's structure, containing a thiazole ring, a carboxylic acid, and an indene moiety, presents several potential sites for chemical degradation.

Q2: How does pH impact the stability and solubility of this compound?

A2: The carboxylic acid group is ionizable, meaning its charge state and, consequently, its solubility are highly pH-dependent. At acidic pH (below its pKa), the compound will be in its neutral, less soluble form. Conversely, at neutral to alkaline pH (above its pKa), it will exist as the more soluble carboxylate salt. However, highly alkaline conditions may promote hydrolysis of the thiazole ring. Therefore, working with buffers in the pH range of 4 to 8 is generally recommended for optimal stability.[1]

Q3: Is 8H-Indeno[1,2-d]thiazole-5-carboxylic acid sensitive to light?

A3: Thiazole-containing compounds can be susceptible to photodegradation.[2] Exposure to UV or even high-intensity visible light can potentially lead to the formation of reactive oxygen species, such as singlet oxygen, which can react with the thiazole ring. This can lead to complex degradation pathways, including cycloaddition reactions and ring cleavage.[2] It is strongly recommended to protect solutions of this compound from light by using amber vials or covering glassware with aluminum foil.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For short-term storage (up to 24 hours), refrigeration at 2-8°C is advisable. For long-term storage, solutions should be flash-frozen and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is also crucial to store solutions protected from light.

Q5: What solvents are recommended for dissolving 8H-Indeno[1,2-d]thiazole-5-carboxylic acid?

A5: Due to the carboxylic acid group, solubility in aqueous buffers will be pH-dependent. For initial solubilization, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol can be used to prepare a concentrated stock solution. This stock can then be diluted into the desired aqueous buffer. Always consider the final concentration of the organic solvent in your experiment, as it may impact biological assays. The choice of solvent can also influence the stability of heterocyclic compounds.[3][4]

II. Troubleshooting Guide: Stability Issues in Solution

This guide provides a structured approach to troubleshooting common stability problems observed during experiments with 8H-Indeno[1,2-d]thiazole-5-carboxylic acid.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Precipitation or cloudiness in the solution, especially after dilution in aqueous buffer. Poor Solubility / pH Shift: The compound may be crashing out of solution due to its low aqueous solubility at a particular pH.1. Verify pH: Ensure the pH of your final buffer is appropriate to maintain the compound in its ionized, more soluble form (typically pH > pKa).2. Co-solvent Concentration: Check the final concentration of the organic co-solvent (e.g., DMSO). It may be too low to maintain solubility. Consider optimizing the co-solvent percentage, keeping in mind its potential effects on your experimental system.3. Sonication: Gentle sonication can help in redissolving small amounts of precipitate.
Loss of compound activity or concentration over time in a multi-day experiment. Chemical Degradation: The compound may be degrading due to factors like pH, light, or temperature.1. Protect from Light: Ensure all solutions are protected from light at all stages of the experiment.2. Control Temperature: Maintain the recommended storage temperature and minimize the time the solution is kept at room temperature.3. pH Stability Study: Perform a preliminary experiment to assess the compound's stability in your chosen buffer at different time points (e.g., 0, 4, 8, 24 hours) using HPLC analysis.4. Fresh Solutions: For critical experiments, prepare fresh solutions daily.
Appearance of new peaks in HPLC chromatograms. Degradation Products: The new peaks are likely degradation products of your compound.1. Characterize Degradants: If possible, use LC-MS to obtain the mass of the new peaks to hypothesize their structures. Common degradation pathways for thiazoles include oxidation of the sulfur atom and ring cleavage.[2] 2. Forced Degradation Study: Conduct a forced degradation study (see Section III) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Inconsistent experimental results between batches. Variable Compound Stability: Inconsistent handling or storage conditions between experiments could be leading to varying levels of degradation.1. Standardize Protocol: Strictly adhere to a standardized protocol for solution preparation, handling, and storage.2. Quality Control: Analyze the purity of your stock solution by HPLC before starting a new set of experiments.3. Inert Atmosphere: For highly sensitive applications, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

III. Experimental Protocols

This section provides detailed protocols for assessing the stability of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid.

A. Protocol for Preliminary pH-Dependent Solubility and Stability Assessment

This protocol provides a quick assessment of the compound's behavior in different pH environments.

Materials:

  • 8H-Indeno[1,2-d]thiazole-5-carboxylic acid

  • DMSO

  • Buffers of varying pH (e.g., pH 4, 6, 7.4, 8)

  • HPLC system with UV detector

  • Amber HPLC vials

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • In separate amber vials, dilute the stock solution to a final concentration of 100 µM in each of the different pH buffers.

  • Immediately after preparation (T=0), inject an aliquot of each solution into the HPLC system to determine the initial peak area.

  • Incubate the vials at the intended experimental temperature, protected from light.

  • Analyze aliquots from each vial at subsequent time points (e.g., 2, 4, 8, and 24 hours).

  • Compare the peak area of the parent compound at each time point to the T=0 value to determine the percentage of compound remaining. Also, observe the formation of any new peaks.

B. Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[5][6]

Materials:

  • 8H-Indeno[1,2-d]thiazole-5-carboxylic acid

  • DMSO

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC-UV and LC-MS systems

  • Photostability chamber or a UV lamp

Procedure:

  • Acid Hydrolysis: Mix the compound solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the compound solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic Degradation: Expose the compound solution to UV light (e.g., 254 nm) for 24 hours.

  • Thermal Degradation: Incubate the compound solution at 60°C for 24 hours.

  • Analyze all stressed samples by HPLC-UV and LC-MS to identify and characterize the degradation products.

IV. Visualizing Potential Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for a thiazole-containing carboxylic acid based on known reactivity.

parent 8H-Indeno[1,2-d]thiazole-5-carboxylic acid hydrolysis Hydrolysis (e.g., strong base) parent->hydrolysis [OH⁻] oxidation Oxidation (e.g., H₂O₂) parent->oxidation [Oxidant] photodegradation Photodegradation (e.g., UV light, O₂) parent->photodegradation [hν] hydrolysis_prod Ring-opened products hydrolysis->hydrolysis_prod oxidation_prod Thiazole N-oxide or S-oxide oxidation->oxidation_prod photo_prod Cycloaddition products/ Rearranged structures photodegradation->photo_prod start Start: Need to quantify compound stability method_dev Method Development (column, mobile phase, gradient) start->method_dev hplc_uv HPLC-UV for routine analysis (purity, preliminary stability) validation Method Validation (linearity, accuracy, precision) hplc_uv->validation lc_ms LC-MS for identification (degradation products, metabolites) lc_ms->validation method_dev->hplc_uv method_dev->lc_ms routine_analysis Routine Stability Testing validation->routine_analysis

Caption: Workflow for analytical method selection and development.

VI. References

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 622-632. [Link]

  • Shimizu, T., et al. (1996). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Chemistry and Physics of Lipids, 83(2), 149-156. [Link]

  • de Melo, E. B., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1366-1376. [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 19(13), 1058-1073. [Link]

  • Darensbourg, D. J., et al. (2017). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry, 82(3), 1541-1551. [Link]

  • de Oliveira, A. C. A., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • Wu, J., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(10), 3359. [Link]

  • Kondeti, S., et al. (2019). Identification, isolation and characterization of dolutegravir forced degradation products and their cytotoxicity potential. Journal of Pharmaceutical and Biomedical Analysis, 174, 532-539. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Al-Ostoot, F. H., et al. (2021). A combined molecular dynamic and quantum mechanic study of the solvent and guest molecule effect on the stability and length of heterocyclic peptide nanotubes. RSC Advances, 11(42), 26233-26245. [Link]

  • Kumar, V., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Journal of Chemical Information and Modeling, 61(5), 2321-2332. [Link]

  • Kamkhede, D. B., et al. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Pharmaceutical Sciences and Research, 7(2), 763-769. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

Sources

Validation & Comparative

A Comparative Guide to Structure-Activity Relationships of 8H-Indeno[1,2-d]thiazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The 8H-indeno[1,2-d]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this heterocyclic system, offering a comparative overview of its inhibitory potential against different enzymes. By synthesizing data from key studies, we aim to provide researchers and drug development professionals with a comprehensive resource to inform future design and optimization efforts.

The 8H-Indeno[1,2-d]thiazole Core: A Foundation for Diverse Bioactivity

The tricyclic framework of 8H-indeno[1,2-d]thiazole, a fusion of indene and thiazole rings, provides a rigid and planar core that can be strategically functionalized to achieve high-affinity binding to various enzymatic targets. The inherent aromaticity and the presence of heteroatoms (nitrogen and sulfur) offer opportunities for a multitude of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for potent and selective inhibition. Thiazole and its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2]

Comparative SAR Analysis: Targeting Viral and Metabolic Enzymes

This guide will focus on a comparative analysis of 8H-indeno[1,2-d]thiazole derivatives as inhibitors of two distinct and therapeutically relevant enzymes: SARS-CoV-2 3C-like protease (3CLpro) and Fructose-1,6-bisphosphatase (FBPase).

Inhibition of SARS-CoV-2 3CL Protease

The 3CL protease is a critical enzyme in the life cycle of SARS-CoV-2, making it a prime target for antiviral drug development.[3] A recent study explored a series of 8H-indeno[1,2-d]thiazole derivatives for their ability to inhibit this enzyme.[3][4]

The general structure of the synthesized 8H-indeno[1,2-d]thiazole derivatives and their inhibitory activities against SARS-CoV-2 3CLpro are summarized below.

Caption: Core scaffold and key modification points for 3CLpro inhibitors.
CompoundR1R2R3IC50 (µM)[3]
7a HHH1.28 ± 0.17
7b FHH> 40
7c ClHH> 40
7d BrHH> 40
7h HHCH3> 40
7i HNO2H> 40
  • Substitution on the Phenyl Ring (R1): The unsubstituted phenyl ring in compound 7a was found to be optimal for activity.[3] The introduction of halogen atoms (F, Cl, Br) at the para-position of the phenyl ring, as seen in compounds 7b-d , led to a significant loss of inhibitory activity. This suggests that the electronic properties and/or steric bulk at this position are critical for binding.

  • Substitution on the Indene Ring (R2 and R3): The addition of a methyl group (7h ) or a nitro group (7i ) to the indene moiety also resulted in a dramatic decrease in potency.[4] This indicates that the unsubstituted indene core is preferred for effective interaction with the enzyme's active site.

  • Importance of the Five-Membered Ring: Derivatives where the five-membered ring of the indene was expanded to a six-membered ring or opened completely lost all inhibitory activity.[4] This highlights the structural importance of the constrained five-membered ring for maintaining the correct conformation for binding.

Molecular docking studies suggest that the lead compound 7a fits well into the S1 and S2 pockets of the 3CLpro active site.[3]

Inhibition of Fructose-1,6-bisphosphatase (FBPase)

FBPase is a key regulatory enzyme in gluconeogenesis, and its inhibition is a potential therapeutic strategy for type 2 diabetes. Structure-based drug design has led to the development of potent 8H-indeno[1,2-d]thiazole inhibitors of human FBPase.[5]

A series of tricyclic 8H-indeno[1,2-d][3][6]thiazoles were designed to improve metabolic stability and enhance inhibitory activity.[5]

Caption: Core scaffold and side chain influence on FBPase inhibition.

CompoundKey Structural FeatureIC50 (nM)[5]
Lead Compound Bicyclic thiazoleModerate
19a Tricyclic 8H-indeno[1,2-d]thiazole with optimized side chain1

The extensive SAR studies revealed the following:

  • Tricyclic Scaffold: The rigid tricyclic system of the 8H-indeno[1,2-d]thiazole was crucial for achieving high potency.

  • Side Chain Optimization: The nature of the side chain attached to the tricyclic core was a key determinant of inhibitory activity. Through meticulous optimization, compound 19a was discovered, which exhibited an exceptionally low IC50 value of 1 nM against human FBPase.[5]

  • Binding Interactions: X-ray crystallographic studies of compound 19a bound to FBPase revealed that its high affinity is a result of a combination of factors:

    • Hydrophobic Interactions: The tricyclic core achieves better shape complementarity with the enzyme's binding site, leading to favorable hydrophobic interactions.[5]

    • Hydrogen Bonding Network: The optimized side chain participates in a network of hydrogen bonds, further anchoring the inhibitor in the active site.[5]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are crucial.

General Synthesis of 8H-Indeno[1,2-d]thiazol-2-amines

A common and efficient method for the synthesis of the 8H-indeno[1,2-d]thiazole core involves the reaction of α-haloketones with thiourea, a classic Hantzsch thiazole synthesis.[2][7] Variations of this method have been developed to improve yields and avoid the use of lachrymatory α-halocarbonyl compounds.[7]

Step-by-Step Synthesis Protocol: [7]

  • Preparation of the α-substituted indanone: Start with the appropriate 1-indanone derivative. This can be converted to an α-bromo, α,α-dibromo, or α-tosyloxy indanone.

    • For example, 2-tosyloxy-1-indanone can be prepared by the oxidation of 1-indanone with [hydroxy(tosyloxy)iodo]benzene (HTIB) in acetonitrile.

  • Cyclocondensation with Thiourea: The resulting α-substituted indanone is then reacted with thiourea in a suitable solvent, such as ethanol.

  • Reaction Conditions: The reaction mixture is typically heated under reflux to drive the cyclocondensation.

  • Work-up and Purification: After the reaction is complete, the product is isolated through standard work-up procedures, which may include filtration, extraction, and recrystallization or column chromatography to yield the pure 8H-indeno[1,2-d]thiazol-2-amine derivative.

Synthesis_Workflow A 1-Indanone Derivative B α-Substituted Indanone (e.g., 2-tosyloxy-1-indanone) A->B Oxidation (e.g., HTIB) D Cyclocondensation (Ethanol, Reflux) B->D C Thiourea C->D E 8H-Indeno[1,2-d]thiazol-2-amine D->E F Purification E->F

Caption: General synthetic workflow for 8H-indeno[1,2-d]thiazol-2-amines.
Biochemical Assay for SARS-CoV-2 3CLpro Inhibition

The inhibitory activity of the synthesized compounds against SARS-CoV-2 3CLpro can be determined using a fluorescence resonance energy transfer (FRET)-based assay.

Step-by-Step Assay Protocol: [3]

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 3CLpro enzyme.

    • A fluorogenic substrate peptide that is cleaved by the enzyme.

    • Assay buffer (e.g., Tris-HCl buffer at a physiological pH).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • A positive control inhibitor (e.g., a known 3CLpro inhibitor).

    • A microplate reader capable of measuring fluorescence.

  • Assay Procedure:

    • The enzyme and the test compound (at various concentrations) are pre-incubated in the assay buffer in a 96-well plate.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is monitored over time at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot.

    • The percentage of inhibition for each compound concentration is calculated relative to the uninhibited control.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the dose-response data to a suitable equation.

Conclusion and Future Directions

The 8H-indeno[1,2-d]thiazole scaffold has proven to be a versatile platform for the development of potent enzyme inhibitors. The comparative SAR analysis presented here for SARS-CoV-2 3CLpro and FBPase reveals that subtle structural modifications can lead to significant changes in inhibitory activity and selectivity. For 3CLpro inhibition, an unsubstituted aromatic system appears to be favored, while for FBPase, a more complex side chain is necessary for high affinity. These findings underscore the importance of a target-centric approach to drug design.

Future research in this area should focus on:

  • Expanding the chemical diversity of 8H-indeno[1,2-d]thiazole libraries to explore a wider range of biological targets.

  • Utilizing computational methods , such as molecular dynamics simulations, to gain a deeper understanding of the binding modes and to guide the design of next-generation inhibitors.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

By leveraging the insights from SAR studies and employing modern drug discovery tools, the 8H-indeno[1,2-d]thiazole scaffold holds significant promise for the development of novel therapeutics.

References

  • Elkarim, S. A. S., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 11(63), 40035-40053. [Link]

  • Saeed, A., et al. (2023). Synthesis and molecular docking of new indeno[1,2-d]imidazole, indeno[1,2-e]triazine, indeno[1,2-c]pyrazole, and indeno[1,2-b]pyrrole polycyclic compounds as antibacterial and antioxidant agents. Journal of Molecular Structure, 1283, 135248. [Link]

  • Li, K., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(11), 3403. [Link]

  • Genc, N., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]

  • Anitha, R., & Saravanan, G. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation, 10(4), 594-601. [Link]

  • Kumar, V., et al. (2016). SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. International Journal of Pharmaceutical Sciences and Research, 7(5), 192-198. [Link]

  • Genc, N., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]

  • Tsukada, T., et al. (2010). Structure-based drug design of tricyclic 8H-indeno[1,2-d][3][6]thiazoles as potent FBPase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(3), 1044-1047. [Link]

  • Li, K., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(11), 3403. [Link]

  • El-Sayed, N. F., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1387129. [Link]

  • Al-Ostath, R. A., et al. (2024). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Medicinal and Chemical Sciences, 7(4), 984-1011. [Link]

  • Al-Hujaily, E. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7352. [Link]

Sources

A Comparative Analysis of 8H-Indeno[1,2-d]thiazole-5-carboxylic Acid and Other 3CLpro Inhibitors for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), of coronaviruses is a critical enzyme in the viral life cycle, responsible for processing polyproteins into functional viral proteins. This essential role makes it a prime target for the development of antiviral therapeutics. A diverse range of molecules have been investigated for their ability to inhibit 3CLpro, with some progressing to clinical use. This guide provides a detailed comparison of a novel inhibitor class, 8H-Indeno[1,2-d]thiazole-5-carboxylic acid, with other well-established 3CLpro inhibitors, namely Nirmatrelvir, GC376, and Boceprevir. We will delve into their biochemical and cellular activities, mechanisms of action, and provide standardized protocols for their evaluation.

Introduction to 3CLpro and its Inhibition

The coronavirus 3CLpro is a cysteine protease that cleaves the viral polyprotein at multiple sites. Its function is indispensable for viral replication, and its active site is highly conserved across different coronaviruses, making it an attractive target for broad-spectrum antiviral agents. The inhibition of 3CLpro blocks the viral replication cascade, thus preventing the spread of the infection. The development of 3CLpro inhibitors has been a major focus of antiviral research, leading to the identification of several potent compounds.

Comparative Analysis of 3CLpro Inhibitors

This section compares the biochemical and cellular activities of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid with Nirmatrelvir, GC376, and Boceprevir. The data presented here is compiled from various preclinical studies and provides a basis for understanding their relative potencies.

A representative compound from the 8H-Indeno[1,2-d]thiazole class, designated as compound 7a, has demonstrated inhibitory activity against SARS-CoV-2 3CLpro with an IC50 of 1.28 ± 0.17 μM.[1][2][3][4][5] This positions it as a promising scaffold for further optimization. For a comprehensive comparison, the activities of established 3CLpro inhibitors are summarized in the table below.

InhibitorTargetIC50KiEC50Mechanism of Action
8H-Indeno[1,2-d]thiazole-5-carboxylic acid (cpd 7a) SARS-CoV-2 3CLpro1.28 µM[1][2][3][4][5]Not ReportedNot ReportedNon-covalent (predicted)
Nirmatrelvir SARS-CoV-2 3CLpro13-23 nM[6]24-fold increase with Y54A mutation[7]25.5 nM (WT), 127.3 nM (S144A mutant)[8]Covalent
GC376 FIPV 3CLpro, SARS-CoV-2 3CLpro0.13 µM (FIPV), 0.19 µM (SARS-CoV-2)[9]Not ReportedNot ReportedCovalent
Boceprevir SARS-CoV-2 3CLpro, HCV NS3/4A Protease4.13 µM[10]1.18 µM[11]1.90 µM[10][11]Covalent

Note: IC50 (half-maximal inhibitory concentration) reflects the inhibitor concentration required to reduce the enzyme activity by 50% in a biochemical assay. Ki (inhibition constant) is a measure of the binding affinity of the inhibitor to the enzyme. EC50 (half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response in a cell-based assay. These values can vary depending on the specific experimental conditions.

Mechanism of Action and Structural Insights

The mechanism of action of 3CLpro inhibitors can be broadly categorized as covalent or non-covalent.

Nirmatrelvir, GC376, and Boceprevir are all covalent inhibitors. They typically contain a reactive "warhead" that forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of 3CLpro, leading to irreversible or slowly reversible inhibition.

In contrast, molecular docking studies of the 8H-Indeno[1,2-d]thiazole derivative 7a suggest a non-covalent binding mode.[2] The molecule is predicted to occupy the substrate-binding pocket of 3CLpro, forming key interactions with active site residues. This non-covalent mechanism can sometimes offer advantages in terms of safety and off-target effects.

Caption: General mechanisms of 3CLpro inhibition.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, standardized protocols for the evaluation of 3CLpro inhibitors.

FRET-Based 3CLpro Enzymatic Assay

This assay measures the enzymatic activity of 3CLpro by monitoring the cleavage of a fluorogenic substrate.

Principle: A Förster Resonance Energy Transfer (FRET) peptide substrate is used, which contains a fluorophore and a quencher. In the intact substrate, the fluorescence of the fluorophore is quenched. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

  • Recombinant 3CLpro enzyme

  • FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (inhibitors)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 2 µL of the test compound dilutions to the wells of a 384-well plate.

  • Add 18 µL of a solution containing 3CLpro enzyme (final concentration ~50 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~20 µM) to each well.

  • Immediately start monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for 30-60 minutes.

  • Calculate the rate of reaction for each well.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the FRET-based 3CLpro enzymatic assay.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Principle: Host cells susceptible to the virus are infected in the presence of the test compound. The antiviral activity is determined by measuring the reduction in a viral marker, such as viral RNA, viral protein expression, or virus-induced cytopathic effect (CPE).

Materials:

  • Host cells (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock (e.g., SARS-CoV-2)

  • Cell culture medium

  • Test compounds (inhibitors)

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., RT-qPCR for viral RNA, ELISA for viral protein, or CPE scoring)

Procedure:

  • Seed host cells in a 96-well plate and incubate until they form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • At the end of the incubation period, quantify the extent of viral replication using a suitable method.

  • Simultaneously, assess the cytotoxicity of the compounds on uninfected cells using an appropriate assay (e.g., MTS or CellTiter-Glo).

  • Plot the percentage of viral inhibition against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value. The 50% cytotoxic concentration (CC50) is also determined from the cytotoxicity assay.

Caption: Workflow for a cell-based antiviral assay.

Conclusion

The 8H-Indeno[1,2-d]thiazole-5-carboxylic acid scaffold represents a promising starting point for the development of novel, non-covalent 3CLpro inhibitors. While its initial potency is moderate compared to clinically advanced covalent inhibitors like Nirmatrelvir, its distinct chemical structure and potential non-covalent mechanism of action warrant further investigation and optimization. The comparative data and standardized protocols provided in this guide are intended to aid researchers in the rational design and evaluation of next-generation 3CLpro inhibitors for the treatment of coronavirus infections.

References

  • Wu, J., Feng, B., Gao, L. X., Zhang, C., Li, J., Xiang, D. J., ... & Wang, W. L. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(10), 3359. [Link]

  • The COVID-19 pandemic caused by SARS-CoV-2 is a global burden on human health and economy. The 3-Chymotrypsin-like cysteine protease (3CLpro) becomes an attractive target for SARS-CoV-2 due to its important role in viral replication. We synthesized a series of 8H-indeno[1,2-d]thiazole derivatives and evaluated their biochemical activities against SARS-CoV-2 3CLpro. Among them, the representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CLpro. Molecular docking of 7a against 3CLpro was performed and the binding mode was rationalized. These preliminary results provide a unique prototype for the development of novel inhibitors against SARS-CoV-2 3CLpro. [Link]

  • The substitutions L50F, E166A, and L167F in SARS-CoV-2 3CLpro are selected by a protease inhibitor in vitro and confer resistance to nirmatrelvir. (2023). mBio, 14(1), e02815-22. [Link]

  • Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach. (2024). bioRxiv. [Link]

  • Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir. (2023). ACS Central Science, 9(8), 1537–1546. [Link]

  • Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition. (2022). Frontiers in Chemistry, 10, 852210. [Link]

  • Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening. (2020). ACS Pharmacology & Translational Science, 3(6), 1294–1305. [Link]

  • Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. (2020). bioRxiv. [Link]

  • Screening of SARS-CoV-2 3CLpro inhibitors. ReframeDB. [Link]

Sources

A Researcher's Guide to the In Vitro Validation of 8H-Indeno[1,2-d]thiazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in vitro validation of 8H-indeno[1,2-d]thiazole derivatives as potent enzyme inhibitors. We will delve into the experimental methodologies, comparative analyses against established inhibitors, and the underlying scientific principles that govern these validation processes. Our focus will be on three key enzyme classes where thiazole-based compounds have shown promise: viral proteases, metabolic enzymes, and epigenetic modulators.

Introduction: The Therapeutic Potential of the 8H-Indeno[1,2-d]thiazole Scaffold

The 8H-indeno[1,2-d]thiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, tricyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with the active sites of various enzymes. This structural feature, combined with the diverse pharmacological activities of the broader thiazole class of compounds, makes these derivatives attractive candidates for the development of novel therapeutics.[1] Thiazole-containing molecules have been successfully developed as antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents.[2]

This guide will provide a comparative analysis of 8H-indeno[1,2-d]thiazole derivatives against other known inhibitors for the following enzymes:

  • SARS-CoV-2 3C-like Protease (3CLpro): A critical enzyme for viral replication, making it a prime target for antiviral drug development.

  • Fructose 1,6-bisphosphatase (FBPase): A key regulatory enzyme in gluconeogenesis, its inhibition is a therapeutic strategy for type 2 diabetes.

  • Histone Deacetylases (HDACs): These enzymes play a crucial role in epigenetic regulation and are important targets in cancer therapy.

The Cornerstone of Validation: In Vitro Enzyme Inhibition Assays

The initial validation of a potential enzyme inhibitor relies on robust and reproducible in vitro assays. These assays are designed to measure the direct effect of a compound on the activity of a purified enzyme in a controlled environment. The primary output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The choice of assay format is dictated by the enzyme's function and the available detection methods. Common formats include:

  • Fluorogenic Assays: These assays utilize a substrate that becomes fluorescent upon cleavage by the enzyme. The increase in fluorescence is directly proportional to enzyme activity.

  • Colorimetric Assays: In this format, the enzymatic reaction produces a colored product that can be quantified by measuring its absorbance.

  • Coupled-Enzyme Assays: The product of the primary enzymatic reaction serves as a substrate for a second enzyme, which in turn generates a detectable signal.

It is crucial to perform these assays under conditions that ensure the reaction is in the linear range and that the observed inhibition is not due to non-specific effects, such as compound aggregation or interference with the detection system.

Comparative Analysis of 8H-Indeno[1,2-d]thiazole Derivatives

Inhibition of SARS-CoV-2 3C-like Protease (3CLpro)

The 3CL protease of SARS-CoV-2 is a cysteine protease responsible for cleaving the viral polyprotein into functional units, a process essential for viral replication.

A widely used method for assessing 3CLpro inhibition is a fluorescence resonance energy transfer (FRET)-based assay.

Caption: Workflow for a FRET-based SARS-CoV-2 3CLpro inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the 8H-indeno[1,2-d]thiazole derivative and alternative inhibitors in a suitable solvent (e.g., DMSO).

    • Dilute the purified recombinant SARS-CoV-2 3CLpro enzyme to the desired concentration in assay buffer.

    • Prepare the FRET peptide substrate solution in the same assay buffer.

  • Assay Procedure:

    • To the wells of a microplate, add a small volume of the test compound dilutions.

    • Add the diluted 3CLpro enzyme to each well and incubate for a defined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control reaction without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Compound ClassSpecific CompoundTargetIC50 (µM)Reference
8H-Indeno[1,2-d]thiazole Compound 7aSARS-CoV-2 3CLpro1.28 ± 0.17[3]
Peptidomimetic GC376SARS-CoV-2 3CLproVaries (nM to low µM)[4]
Small Molecule Nirmatrelvir (PF-00835231)SARS-CoV-2 3CLproVaries (nM range)[5]

The representative 8H-indeno[1,2-d]thiazole derivative, compound 7a, demonstrates potent inhibition of SARS-CoV-2 3CLpro with an IC50 value in the low micromolar range.[3] This positions it as a promising scaffold for further optimization, especially when compared to established inhibitors like GC376 and the clinically approved Nirmatrelvir.

Inhibition of Fructose 1,6-bisphosphatase (FBPase)

FBPase is a rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose in the liver. Inhibition of FBPase is a therapeutic strategy to lower blood glucose levels in type 2 diabetes.[6]

A common method for measuring FBPase activity is a coupled-enzyme spectrophotometric assay.

Caption: Workflow for a fluorogenic HDAC inhibition assay.

Detailed Protocol:

  • Reaction Principle: The HDAC enzyme deacetylates the fluorogenic substrate. A developer solution, typically containing a protease like trypsin, then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.

  • Assay Procedure:

    • Add the test compound to the wells of a microplate.

    • Add the purified HDAC enzyme and incubate.

    • Add the fluorogenic acetylated substrate and incubate to allow for deacetylation.

    • Add the developer solution to stop the HDAC reaction and initiate the fluorescence-generating step.

    • After a final incubation, measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Compound ClassSpecific CompoundTargetIC50 (µM)Reference
8H-Indeno[1,2-d]thiazole Compound 6oPan-HDAC0.14
Hydroxamic Acid Vorinostat (SAHA)Pan-HDAC~0.01 (cell-free)[6]
Benzamide Entinostat (MS-275)HDAC1, HDAC30.51 (HDAC1), 1.7 (HDAC3)[6]
Cyclic Peptide Romidepsin (Istodax)Class I HDACsLow nM

The indenothiazole hydroxamic acid derivative 6o demonstrates potent pan-HDAC inhibition with a sub-micromolar IC50 value, making it a compelling candidate for further investigation in the field of cancer epigenetics. Its potency is comparable to that of the FDA-approved drug Vorinostat.

Conclusion and Future Directions

This guide has provided a framework for the in vitro validation of 8H-indeno[1,2-d]thiazole derivatives as enzyme inhibitors, with a focus on SARS-CoV-2 3CLpro, FBPase, and HDACs. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers seeking to explore the therapeutic potential of this promising chemical scaffold.

The data clearly indicates that 8H-indeno[1,2-d]thiazole derivatives are potent inhibitors of both a key viral protease and a class of epigenetic-modifying enzymes. While their activity against FBPase remains to be experimentally confirmed, the established protocols provide a clear path for such investigations.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies to optimize the potency and selectivity of these derivatives for their respective enzyme targets.

  • In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess the drug-like properties of the most promising compounds.

  • Cell-based assays to confirm the on-target activity and assess the cellular efficacy of these inhibitors.

  • In vivo studies in relevant animal models to evaluate the therapeutic potential of lead compounds.

By systematically applying these validation strategies, the scientific community can unlock the full therapeutic potential of the 8H-indeno[1,2-d]thiazole scaffold and contribute to the development of novel and effective treatments for a range of diseases.

References

  • MDPI. In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Derivatives as Potent Fructose 1,6-Bisphosphatase Inhibitors. [Link]

  • ResearchGate. IC50 values of HDAC inhibition. [Link]

  • MDPI. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • MDPI. Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. [Link]

  • PubMed Central (PMC). Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis. [Link]

  • ResearchGate. Fructose-1, 6-Bisphosphatase Inhibitors for Reducing Excessive Endogenous Glucose Production in Type 2 Diabetes. [Link]

  • PubMed Central (PMC). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. [Link]

  • RSC Publishing. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. [Link]

  • PubMed Central (PMC). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

  • PubMed Central (PMC). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. [Link]

  • PubMed Central (PMC). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. [Link]

  • PubMed Central (PMC). Purification and enzymatic assay of class I histone deacetylase enzymes. [Link]

  • PubMed. Synthesis and Biochemical Evaluation of 8 H-Indeno[1,2- d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. [Link]

  • ResearchGate. IC 50 values of novel HDACi (7, 6, 3, 4, 9, 5, 8, 10, and 11), vorinostat, and tubastatin-A. [Link]

  • ACS Publications. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. [Link]

  • Antineo. In Vitro Endpoint Studies : Cytotoxicity, IC50 & Immune Assays. [Link]

  • PubMed Central (PMC). Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. [Link]

  • Wikipedia. 3C-like protease. [Link]

  • ResearchGate. (PDF) Thiazole‐based SARS‐CoV‐2 protease (COV M) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. [Link]

  • PubMed Central (PMC). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. [Link]

  • ASM Journals. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity. [Link]

Sources

A Tale of Two Scaffolds: A Comparative Guide to 8H-Indeno[1,2-d]thiazole and Benzothiazole in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and drug development professional, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. In the landscape of privileged heterocyclic structures, both the established benzothiazole and the emerging 8H-indeno[1,2-d]thiazole scaffolds offer unique advantages. This guide provides an in-depth, objective comparison of these two vital frameworks, supported by experimental data, to inform strategic decisions in drug design.

The benzothiazole scaffold, a fusion of benzene and thiazole rings, is a well-established pharmacophore present in numerous marketed drugs and clinical candidates.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] In contrast, the 8H-indeno[1,2-d]thiazole scaffold, a more recent entrant, presents a novel tricyclic framework that has shown promise in diverse therapeutic areas, including as antiviral and anticancer agents. This guide will dissect the nuances of each scaffold, offering a comparative analysis of their physicochemical properties, synthetic accessibility, and therapeutic applications.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a scaffold are paramount in determining its drug-likeness and pharmacokinetic profile. While direct comparative studies are limited, an analysis of existing data provides valuable insights into the distinct characteristics of each scaffold.

Property8H-Indeno[1,2-d]thiazole DerivativesBenzothiazole DerivativesKey Considerations for Drug Design
Molecular Weight Generally higher due to the tricyclic nature.Generally lower, offering more flexibility for substitution.Lower molecular weight is often preferred for improved oral bioavailability.
Lipophilicity (LogP) Expected to be higher due to the additional carbocyclic ring.Varies widely with substitution, but the core is moderately lipophilic.Higher lipophilicity can improve membrane permeability but may also increase metabolic liability and reduce solubility.
Solubility Likely to have lower aqueous solubility.Generally moderate, but highly dependent on substituents.[5]Poor solubility can be a major hurdle in drug development, affecting formulation and bioavailability.
Metabolic Stability The indene moiety may be susceptible to oxidation.The benzene ring is a common site for CYP450-mediated metabolism.Understanding metabolic hotspots is crucial for designing more stable analogues.
Pharmacokinetics Limited data available, but promising drug-likeness properties have been predicted for some derivatives.[6][7]Well-characterized for many approved drugs, with some exhibiting good oral bioavailability and favorable half-lives.[8]The extensive pharmacokinetic data for benzothiazoles provides a more predictable starting point for optimization.

Synthetic Accessibility: A Tale of Two Pathways

The ease and versatility of synthesis are critical factors in the practical application of a scaffold in a drug discovery campaign.

Synthesis of the 8H-Indeno[1,2-d]thiazole Core

The synthesis of the 8H-indeno[1,2-d]thiazole scaffold typically proceeds through the cyclization of a substituted indanone precursor. A common route involves the reaction of a 2-halo-1-indanone with a thioamide, such as thiourea, in a Hantzsch-type thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-8H-indeno[1,2-d]thiazole

  • Step 1: Bromination of 1-Indanone. To a solution of 1-indanone (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Step 2: Cyclization with Thiourea. To the crude 2-bromo-1-indanone solution, add thiourea (1.2 eq) and a catalytic amount of a base such as sodium acetate. Reflux the mixture for 6-8 hours.

  • Step 3: Workup and Purification. After cooling to room temperature, pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 2-amino-8H-indeno[1,2-d]thiazole.

Synthesis of the Benzothiazole Core

The synthesis of the benzothiazole scaffold is well-established, with the most common method being the reaction of a 2-aminothiophenol with a carboxylic acid or its derivative. For the synthesis of 2-aminobenzothiazole, a widely used intermediate, the reaction of an aniline with a thiocyanate salt in the presence of an oxidizing agent is frequently employed.[9]

Experimental Protocol: Synthesis of 2-Aminobenzothiazole

  • Step 1: Formation of Phenylthiourea. To a stirred solution of aniline (1.0 eq) in a suitable solvent like ethanol, add ammonium thiocyanate (1.2 eq). Heat the mixture to reflux for 4-6 hours.

  • Step 2: Oxidative Cyclization. Cool the reaction mixture and add bromine (1.1 eq) dropwise while maintaining the temperature below 10°C. After the addition is complete, stir the mixture at room temperature for an additional 2 hours.

  • Step 3: Workup and Purification. Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine. Basify the mixture with aqueous ammonia to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from ethanol to yield pure 2-aminobenzothiazole.[10]

Therapeutic Applications: A Head-to-Head Comparison

Both scaffolds have demonstrated significant potential across a range of therapeutic areas.

Anticancer Activity

Benzothiazole: This scaffold is a stalwart in anticancer drug discovery.[3][11] Derivatives have been shown to target a multitude of cancer-related pathways. For instance, some benzothiazoles act as potent kinase inhibitors, targeting enzymes like PI3K, mTOR, and receptor tyrosine kinases that are crucial for cancer cell proliferation and survival.[12][13] Others have been shown to induce apoptosis and inhibit cell migration.[14]

8H-Indeno[1,2-d]thiazole: While a newer player, this scaffold has also shown promising anticancer activity. Derivatives have been reported as histone deacetylase (HDAC) inhibitors, a class of drugs that can induce cancer cell cycle arrest and apoptosis.[15] Additionally, indenyl-thiazole derivatives have demonstrated efficacy against colon and stomach cancer cell lines.[6][7]

Antiviral Activity

8H-Indeno[1,2-d]thiazole: A notable application of this scaffold has been in the development of inhibitors for the SARS-CoV-2 3CL protease, a key enzyme in the viral replication cycle.[15][16] One derivative, compound 7a, displayed an IC50 of 1.28 µM against this target.[15]

Benzothiazole: The benzothiazole scaffold has also been incorporated into compounds with antiviral activity, including against HIV.

Neurological Disorders

Benzothiazole: The benzothiazole scaffold is present in the FDA-approved drug Riluzole, used for the treatment of amyotrophic lateral sclerosis (ALS). Riluzole is thought to exert its neuroprotective effects by inhibiting glutamate release and blocking voltage-gated sodium channels. Another example is Pramipexole, a dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[1][8]

8H-Indeno[1,2-d]thiazole: To date, there are no prominent examples of 8H-indeno[1,2-d]thiazole derivatives being investigated for neurological disorders.

Signaling Pathways and Mechanisms of Action

The biological effects of these scaffolds are underpinned by their interactions with specific cellular signaling pathways.

Benzothiazole as a Kinase Inhibitor

Many benzothiazole derivatives function as inhibitors of protein kinases, which are often dysregulated in cancer. The diagram below illustrates a simplified signaling cascade that can be targeted by benzothiazole-based kinase inhibitors.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole Benzothiazole-based Kinase Inhibitor Benzothiazole->PI3K Benzothiazole->mTOR

Caption: Benzothiazole-based kinase inhibitors can block key signaling nodes like PI3K and mTOR.

Pramipexole and the Dopaminergic Pathway

Pramipexole, a benzothiazole derivative, acts as a dopamine agonist, primarily at D2 and D3 receptors. This mechanism is central to its therapeutic effect in Parkinson's disease, where there is a deficiency of dopamine in the brain.

G cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Release Postsynaptic Postsynaptic Neuron D2_D3_Receptor D2/D3 Receptors Dopamine->D2_D3_Receptor Binds to Signal Signal Transduction (Motor Control) D2_D3_Receptor->Signal Pramipexole Pramipexole Pramipexole->D2_D3_Receptor Agonist action

Caption: Pramipexole mimics dopamine by directly stimulating D2/D3 receptors.

Conclusion and Future Perspectives

The benzothiazole scaffold remains a cornerstone of medicinal chemistry, with a rich history of successful clinical applications and a vast chemical space that continues to be explored. Its well-understood synthetic routes and predictable pharmacokinetic profiles make it an attractive starting point for new drug discovery projects.

The 8H-indeno[1,2-d]thiazole scaffold, while less explored, offers exciting opportunities for the development of novel therapeutics. Its unique tricyclic structure provides a distinct shape and vectoral display of substituents, potentially enabling the targeting of novel biological space. The early successes in antiviral and anticancer applications suggest that this scaffold is poised to make a significant impact in the years to come.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired properties of the final drug candidate. For researchers seeking to build upon a wealth of existing knowledge and precedent, the benzothiazole scaffold is an excellent choice. For those venturing into novel biological targets or seeking to overcome resistance mechanisms, the 8H-indeno[1,2-d]thiazole scaffold offers a promising and less-trodden path.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2022). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega. Retrieved January 27, 2026, from [Link]

  • Three paradoxes related to the mode of action of pramipexole: The path from D2/D3 dopamine receptor stimulation to modification of dopamine-modulated functions. (2024). PubMed. Retrieved January 27, 2026, from [Link]

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. (2023). PLOS ONE. Retrieved January 27, 2026, from [Link]

  • Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. (2022). MDPI. Retrieved January 27, 2026, from [Link]

  • Structure of 8H-indeno[1,2-d]thiazole derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Pramipexole. (2023). NCBI Bookshelf. Retrieved January 27, 2026, from [Link]

  • Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. (2023). Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Retrieved January 27, 2026, from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2022). PubMed. Retrieved January 27, 2026, from [Link]

  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. (2023). PLOS ONE. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Pramipexole. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. (1999). PubMed. Retrieved January 27, 2026, from [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. (2017). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Retrieved January 27, 2026, from [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. Retrieved January 27, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). NIH. Retrieved January 27, 2026, from [Link]

  • What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)? (2025). Dr.Oracle. Retrieved January 27, 2026, from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 27, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Retrieved January 27, 2026, from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 27, 2026, from [Link]

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Process of producing 2-aminothiazole. (n.d.). Google Patents.
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Dopamine Agonists. (n.d.). NCBI Bookshelf. Retrieved January 27, 2026, from [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. Retrieved January 27, 2026, from [Link]

  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 27, 2026, from [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). NIH. Retrieved January 27, 2026, from [Link]

  • α-Ketobenzothiazole Serine Protease Inhibitors of Aberrant HGF/c-MET and MSP/RON Kinase Pathway Signaling in Cancer. (2016). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved January 27, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). FLORE. Retrieved January 27, 2026, from [Link]

  • Novel Bis-1,2,3-triazole-thiazolidinone hybrid as anticancer agents that induce apoptosis and molecular modeling study. (2024). NIH. Retrieved January 27, 2026, from [Link]

Sources

A Guide to Confirming the Binding Mode of 8H-Indeno[1,2-d]thiazole Inhibitors via Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 8H-indeno[1,2-d]thiazole scaffold is a promising privileged structure in modern medicinal chemistry, with derivatives showing inhibitory activity against a range of important drug targets, including protein kinases and proteases.[1][2][3][4] A critical step in the development of these inhibitors is the precise confirmation of their binding mode to the target protein. While computational docking provides valuable predictive models, empirical validation is essential for progressing a compound through the drug discovery pipeline.[5] Site-directed mutagenesis, coupled with robust biophysical binding assays, offers a definitive method to validate these predicted interactions at the amino acid level.[6][7]

This guide provides a comprehensive overview of the principles and methodologies for using site-directed mutagenesis to confirm the binding mode of 8H-indeno[1,2-d]thiazole inhibitors. We will delve into the strategic selection of residues for mutation, provide detailed experimental protocols, and compare various techniques for quantifying changes in binding affinity.

The Logic of Mutagenesis in Binding Mode Validation

The core principle of this approach is straightforward: if a specific amino acid residue is critical for the binding of an inhibitor, mutating that residue should lead to a significant change in the inhibitor's binding affinity. Conversely, mutating residues that are not involved in binding should have a minimal effect. By systematically mutating predicted contact residues and quantifying the resulting impact on binding, a high-resolution map of the inhibitor's binding site can be constructed.

For instance, molecular docking of an 8H-indeno[1,2-d]thiazole derivative against the SARS-CoV-2 3C-like protease (3CLpro) might predict a key hydrogen bond between the thiazole nitrogen and the side chain of a specific glutamine residue.[1] Mutating this glutamine to an alanine (which cannot form a hydrogen bond) would be expected to significantly reduce the inhibitor's binding affinity if the prediction is accurate.

Experimental Workflow: From Hypothesis to Validation

The process of confirming a binding mode through mutagenesis can be broken down into several key stages, each requiring careful planning and execution.

G cluster_0 Phase 1: In Silico & Design cluster_1 Phase 2: Molecular Biology cluster_2 Phase 3: Protein & Assay cluster_3 Phase 4: Analysis Molecular Docking Molecular Docking Residue Selection Residue Selection Molecular Docking->Residue Selection Predicts Key Interactions Primer Design Primer Design Residue Selection->Primer Design Targets Specific Amino Acids Site-Directed Mutagenesis Site-Directed Mutagenesis Primer Design->Site-Directed Mutagenesis Designs Mutagenic Oligonucleotides Transformation & Sequencing Transformation & Sequencing Site-Directed Mutagenesis->Transformation & Sequencing Creates Mutant Plasmids Protein Expression & Purification Protein Expression & Purification Transformation & Sequencing->Protein Expression & Purification Verifies & Prepares Plasmids Binding Affinity Assays Binding Affinity Assays Protein Expression & Purification->Binding Affinity Assays Provides WT & Mutant Proteins Data Analysis & Comparison Data Analysis & Comparison Binding Affinity Assays->Data Analysis & Comparison Generates Binding Data (Kd, Ki) Binding Mode Confirmation Binding Mode Confirmation Data Analysis & Comparison->Binding Mode Confirmation Compares WT vs. Mutant Affinities

Caption: Experimental workflow for mutagenesis-based binding mode validation.
Step 1: Identifying Key Residues via Molecular Docking

Before any wet-lab experiments, a robust computational model is essential. Molecular docking simulations predict the most likely binding pose of the 8H-indeno[1,2-d]thiazole inhibitor within the target's active site.

Protocol:

  • Obtain Structures: Acquire the 3D crystal structure of the target protein from the Protein Data Bank (PDB) or use a high-quality homology model. A 3D structure of the inhibitor is also required.

  • Prepare Structures: Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. The inhibitor's geometry should be optimized.

  • Docking Simulation: Use software like AutoDock Vina or Schrödinger's Glide to perform the docking.[5] The output will be a series of possible binding poses, ranked by a scoring function.

  • Analyze Interactions: Carefully examine the top-ranked poses. Identify specific amino acid residues that form key interactions (hydrogen bonds, π-π stacking, hydrophobic interactions) with the inhibitor. These are your primary candidates for mutagenesis. For thiazole-containing compounds, interactions with aromatic residues like Phenylalanine and Tyrosine are often important.[8]

Step 2: Site-Directed Mutagenesis

This technique allows for the precise alteration of the DNA sequence encoding the target protein, resulting in the desired amino acid substitution.[7][9] The QuikChange™ method is a widely used and reliable approach.[10]

Protocol for Site-Directed Mutagenesis:

  • Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.[11] Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[11]

  • PCR Amplification: Set up a PCR reaction using a high-fidelity polymerase (e.g., PfuTurbo) with the plasmid containing the wild-type (WT) gene as the template and the mutagenic primers.[10] The polymerase will replicate the entire plasmid, incorporating the mutation.

  • Template Digestion: Following PCR, digest the parental, methylated template DNA with the DpnI restriction enzyme. DpnI specifically targets methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[10]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Sequence Verification: Isolate the plasmid DNA from several resulting colonies and confirm the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing.

Step 3: Protein Expression and Purification

Both the wild-type and mutant proteins must be expressed and purified to a high degree of homogeneity for accurate binding assays. This typically involves expressing the proteins in E. coli with an affinity tag (e.g., 6x-His tag) for simplified purification.

Step 4: Quantifying Binding Affinity

With purified WT and mutant proteins in hand, the next step is to quantitatively measure the binding affinity of the 8H-indeno[1,2-d]thiazole inhibitor for each. A significant increase in the dissociation constant (Kd) or inhibition constant (Ki) for a mutant protein compared to the WT protein indicates that the mutated residue is important for binding.

Below is a comparison of common techniques used for this purpose.

TechniquePrincipleMeasuresAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[12][13]Kd, ΔH, ΔS, Stoichiometry (n)Label-free; provides a complete thermodynamic profile in a single experiment.[14][15]Requires relatively large amounts of protein and compound; sensitive to buffer mismatch.[13]
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as the inhibitor (analyte) flows over the immobilized protein (ligand).[16][17]Kd, Association rate (ka), Dissociation rate (kd)Label-free; provides real-time kinetic data; high sensitivity.[18][19]Requires immobilization of the protein, which could affect its conformation; can be complex to set up.
Fluorescence Polarization (FP) Assay Measures the change in the rotational speed of a fluorescently labeled tracer molecule upon binding to the protein.[20]Ki or IC50Homogeneous assay (no separation needed); high-throughput amenable; requires small sample volumes.[21][22][23]Requires a suitable fluorescent tracer; can be subject to interference from fluorescent compounds.[20][24]

Choosing the Right Assay:

  • ITC is considered the gold standard for its direct measurement of binding thermodynamics but is the most material-intensive.[14][25]

  • SPR is excellent for obtaining kinetic information (on- and off-rates), which can be crucial for lead optimization.[18][26]

  • FP is often the most practical for screening multiple mutants due to its speed and lower sample consumption, provided a suitable fluorescent probe is available or can be developed.[21][27]

Interpreting the Data: A Hypothetical Case Study

Imagine we have an 8H-indeno[1,2-d]thiazole inhibitor targeting a hypothetical kinase. Molecular docking predicts that the inhibitor's core forms a hydrogen bond with the backbone of Glu150 and that an attached phenyl ring sits in a hydrophobic pocket defined by Phe210 and Leu95.

To validate this, we create three mutants: E150A (to break the H-bond), F210A (to reduce hydrophobic contact), and a control mutant, T180A, where Thr180 is distant from the binding site. We then use ITC to measure the binding affinity.

Protein VersionPredicted InteractionDissociation Constant (Kd)Fold Change vs. WTInterpretation
Wild-Type (WT) N/A100 nM-Baseline affinity
E150A Mutant Disrupts key H-bond8,500 nM (8.5 µM)85-fold increaseCritical: Glu150 is essential for high-affinity binding.
F210A Mutant Reduces hydrophobic packing1,200 nM (1.2 µM)12-fold increaseImportant: Phe210 contributes significantly to binding.
T180A Mutant No predicted interaction130 nM1.3-fold increaseNot Involved: Thr180 does not play a role in binding.

The significant increase in Kd for the E150A and F210A mutants strongly supports the computationally predicted binding mode. The minimal change for the T180A mutant serves as a crucial negative control, demonstrating that the observed effects are specific to the targeted residues.

G cluster_0 Mutagenesis Logic node_a node_a node_b Option A Binding Affinity Significantly Reduced (High Kd) Conclusion: Interaction is Critical node_a:f1->node_b:f0 node_c Option B Binding Affinity Largely Unchanged (Similar Kd) Conclusion: Interaction is Not Critical node_a:f1->node_c:f0

Caption: The core logic of interpreting mutagenesis data.

Conclusion

Validating the binding mode of a new inhibitor series is a cornerstone of rational drug design. While computational methods provide powerful hypotheses, site-directed mutagenesis provides the empirical evidence needed to confirm these predictions. By systematically disrupting specific protein-inhibitor interactions and quantifying the impact on binding affinity, researchers can build a high-confidence model of how their compounds engage the target. This detailed understanding is invaluable for guiding structure-activity relationship (SAR) studies and optimizing lead compounds into successful clinical candidates.

References

  • Kim, J. S., & Raines, R. T. (2018). Site-directed mutagenesis identifies residues involved in ligand recognition in the human A2a adenosine receptor. Protein Engineering, Design and Selection, 31(9), 337-345. [Link]

  • Di Lello, P., et al. (2012). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 134(32), 13302–13313. [Link]

  • Dupuy, A. J., & Akkari, L. (2018). Validation-Based Insertional Mutagenesis (VBIM), a powerful forward genetic screening strategy. Current protocols in molecular biology, 124(1), e71. [Link]

  • Goodyear, R. J., & Richardson, G. P. (2010). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in molecular biology (Clifton, N.J.), 647, 339–356. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from TA Instruments website. [Link]

  • Li, Y., et al. (2022). Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(10), 3309. [Link]

  • Liu, C., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 28(23), 7792. [Link]

  • Gao, Y., et al. (2012). Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. Antimicrobial agents and chemotherapy, 56(1), 379–386. [Link]

  • BellBrook Labs. (2023). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from BellBrook Labs website. [Link]

  • Zhang, J., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. Journal of medicinal chemistry, 57(5), 1687–1701. [Link]

  • Pascual, G., & Diez-Dacal, B. (2014). Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs. Methods in molecular biology (Clifton, N.J.), 1165, 121–131. [Link]

  • Sobol, R. W., et al. (2011). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. Analytical biochemistry, 411(2), 233–241. [Link]

  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Retrieved from Rapid Novor website. [Link]

  • Liu, Y., et al. (2023). Glutamine Synthetase 1 Functions in Spermatogenesis in the Silkworm, Bombyx mori. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • University of California, Davis. (n.d.). Site Directed Mutagenesis of ZsYellow. Retrieved from UC Davis Bio-Rad repository. [Link]

  • Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from Molecular Devices website. [Link]

  • Kummari, D. R., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(40), 35687–35702. [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

  • Sgrignani, J., et al. (2021). Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. Molecules, 26(16), 4930. [Link]

  • protocols.io. (2019). Site-Directed Mutagenesis. Retrieved from protocols.io. [Link]

  • da Silva, A. C. R., et al. (2024). Glycosylation Matters: Network Pharmacology-Based and Molecular Docking Analysis of Resveratrol Glycosylated Derivatives on Parkinson's Disease. ACS Omega. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from Wikipedia. [Link]

  • JoVE. (2023). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]

  • Al-Sentli, F., et al. (2024). Binding site mutagenesis challenges against co-folding models using the... ResearchGate. [Link]

  • Ren, D., et al. (n.d.). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Retrieved from University of New Mexico. [Link]

  • El-Karim, S. S. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 929-944. [Link]

  • Agilent Technologies. (n.d.). QuikChange Site-Directed Mutagenesis Kit. Retrieved from Agilent Technologies website. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Egyptian National Cancer Institute, 36(1), 1. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of the Indeno[1,2-d]thiazole Core: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indeno[1,2-d]thiazole Scaffold

In the landscape of medicinal chemistry and materials science, the strategic fusion of heterocyclic rings is a cornerstone of innovation. The indeno[1,2-d]thiazole core, a rigid tricyclic system integrating an indanone framework with a thiazole ring, represents a privileged scaffold. Its unique steric and electronic properties have made it a focal point in the development of novel therapeutic agents. Thiazole and its fused derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The indeno[1,2-d]thiazole framework, in particular, has recently garnered significant attention for its potential in developing potent inhibitors of critical viral enzymes, underscoring the urgent need for efficient and versatile synthetic routes to access this valuable chemical space.

This guide provides a comparative analysis of the primary synthetic strategies for constructing the indeno[1,2-d]thiazole core. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each route, offering researchers the critical insights needed to select the optimal pathway for their specific research and development goals.

Route 1: The Hantzsch-Type Cyclocondensation

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most reliable and widely adopted methods for thiazole ring formation. Its adaptation to create the fused indeno[1,2-d]thiazole system is the most prevalent and well-documented approach.

Principle & Mechanism

This strategy is fundamentally a cyclocondensation reaction between a 2-halo-1-indanone and a sulfur-containing nucleophile, typically a thioamide or thiourea. The reaction proceeds via a sequential SN2 substitution, followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiazole ring.

The causality behind this pathway's success lies in its straightforward and high-yielding nature.[3] The starting 2-halo-1-indanones are readily accessible via α-halogenation of the corresponding 1-indanones, and a vast array of thioamides and thioureas are commercially available or easily synthesized, allowing for diverse functionalization at the 2-position of the resulting thiazole.

Hantzsch_Synthesis Fig. 1: Hantzsch-Type Synthesis of Indeno[1,2-d]thiazole Indanone 2-Halo-1-indanone Intermediate1 S-Alkylated Intermediate Indanone->Intermediate1 + Thiourea (SN2) Thiourea Thiourea (R-CSNH2) Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Indeno[1,2-d]thiazole Intermediate2->Product - H2O (Dehydration)

Caption: General mechanism for the Hantzsch-type synthesis.

Advantages & Limitations

The primary advantage of the Hantzsch route is its robustness and broad substrate scope. It is a workhorse reaction that reliably delivers the desired fused system. However, a key consideration is regioselectivity when using unsymmetrical N-substituted thioureas. Under neutral conditions, the reaction typically yields the 2-(N-substituted amino)thiazole isomer exclusively. Altering reaction conditions, for instance by using a strongly acidic medium, can lead to mixtures of isomers, which complicates purification.[4]

Route 2: The Gewald-Inspired Multicomponent Approach

The Gewald reaction is a powerful multicomponent method for the synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[5] While the classic outcome is a thiophene, modifications in the substrate can steer the reaction towards thiazole formation, presenting a compelling alternative for constructing the indeno[1,2-d]thiazole core.

Principle & Mechanism

A plausible Gewald-type route to an indeno[1,2-d]thiazole would involve a three-component reaction. While a direct established protocol for this specific fused system is less common in the literature, a modified approach has been shown to produce thiazoles instead of thiophenes. This occurs when the nitrile precursor possesses an α-methine (a carbon with only one hydrogen) instead of an α-methylene group, which blocks the typical thiophene formation pathway and favors cyclization to a thiazole.[6]

The causality here is one of atom economy and procedural efficiency. Multicomponent reactions (MCRs) are highly valued in modern organic synthesis because they allow for the construction of complex molecules in a single step, minimizing waste and purification efforts.[3][7]

Gewald_Inspired_Synthesis Fig. 2: Plausible Gewald-Inspired Route cluster_reactants Reactants Indandione 1,2-Indandione (or similar) OnePot One-Pot Reaction (Base-catalyzed) Indandione->OnePot Nitrile α-Substituted Acetonitrile Nitrile->OnePot Sulfur Elemental Sulfur (S8) Sulfur->OnePot Product Indeno[1,2-d]thiazole Derivative OnePot->Product Knoevenagel, Sulfur addition, Cyclization

Caption: Conceptual workflow for a one-pot, Gewald-type synthesis.

Advantages & Limitations

The main appeal of a Gewald-inspired route is its convergence and efficiency, building the core in a single operation from simple starting materials. However, the key challenge is controlling the reaction pathway. The classic Gewald mechanism leading to a thiophene is often a competing and sometimes dominant pathway.[6] Significant optimization of substrates and reaction conditions would be required to selectively favor the desired indeno[1,2-d]thiazole product, and yields may be variable.

Route 3: Cycloaddition Strategies

Cycloaddition reactions offer an elegant and powerful method for constructing heterocyclic rings with a high degree of stereochemical and regiochemical control. For the indeno[1,2-d]thiazole system, a [3+2] cycloaddition is a conceptually attractive, albeit less explored, pathway.

Principle & Mechanism

This approach would typically involve the reaction of a 1,3-dipole with a dipolarophile. For instance, a thiazolium salt can act as a precursor to a 1,3-dipole, which can then undergo a [3+2] cycloaddition with an electron-deficient alkene or alkyne.[8] In the context of our target, one could envision generating a dipole from an indene-based precursor and reacting it with a sulfur-containing dipolarophile, or vice-versa. For example, 4-alkenyl-2-aminothiazoles have been shown to act as dienes in [4+2] cycloadditions, demonstrating the utility of thiazoles in such reactions.[9]

The rationale for exploring this route is the potential for creating complex, stereochemically rich derivatives in a single, controlled step. Asymmetric catalysis can be employed to generate enantioenriched products, which is of paramount importance in drug development.[8]

Cycloaddition_Strategy Fig. 3: Conceptual [3+2] Cycloaddition Pathway Dipole Indene-based 1,3-Dipole TS [3+2] Transition State Dipole->TS Dipolarophile Sulfur-containing Dipolarophile Dipolarophile->TS Product Indeno[1,2-d]thiazole Core TS->Product

Caption: A generalized [3+2] cycloaddition approach to the target core.

Advantages & Limitations

The primary advantage of a cycloaddition strategy is the high level of control over stereochemistry and regiochemistry. This is often difficult to achieve with stepwise condensation methods. The main limitation is the potential complexity and availability of the required precursors (the dipole and dipolarophile). This route may involve more synthetic steps overall to prepare the necessary starting materials, potentially offsetting the elegance of the key cycloaddition step.

Comparative Analysis Summary

To aid researchers in selecting the most appropriate synthetic strategy, the table below summarizes the key performance indicators of each route.

FeatureRoute 1: Hantzsch-TypeRoute 2: Gewald-InspiredRoute 3: Cycloaddition
Starting Materials 2-Halo-1-indanone, ThioamideIndandione, Act. Nitrile, SulfurCustom Dipole & Dipolarophile
Procedural Complexity Low (Typically 2 steps)Low (One-pot)Moderate to High (Precursor synthesis)
Typical Yields Good to Excellent[3]Variable, Prone to side productsModerate to Good
Substrate Scope BroadModerate (Substrate directs pathway)Potentially Broad, requires optimization
Scalability Well-established, generally scalableModeratePotentially challenging
Key Advantage Reliability and GeneralityHigh atom economy, one-pot efficiencyHigh stereochemical/regiochemical control
Key Disadvantage Potential regio-isomers with N-subst. thioureas[4]Competing reaction pathways (thiophene formation)[6]Requires synthesis of specialized precursors

Detailed Experimental Protocol: Hantzsch Synthesis of 2-Amino-8H-indeno[1,2-d]thiazole

This protocol is a representative example of the robust Hantzsch-type synthesis, adapted from established literature procedures. It serves as a self-validating system for researchers aiming to access the core scaffold.

Step 1: α-Bromination of 1-Indanone

  • Setup: To a solution of 1-indanone (10 mmol) in chloroform (50 mL) in a round-bottom flask equipped with a magnetic stirrer, add copper(II) bromide (22 mmol).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours). The reaction mixture will decolorize from green/black to off-white.

  • Workup: Cool the reaction to room temperature and filter the mixture through a pad of celite to remove copper(I) bromide.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 2-bromo-1-indanone can often be used directly in the next step or purified further by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Cyclocondensation to form 2-Amino-8H-indeno[1,2-d]thiazole

  • Setup: In a 50 mL round-bottom flask, dissolve the crude 2-bromo-1-indanone (10 mmol) and thiourea (12 mmol) in absolute ethanol (30 mL).

  • Reaction: Heat the mixture to reflux with stirring for 2-3 hours. A precipitate will typically form as the reaction progresses. Monitor completion by TLC.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If not, slowly add a saturated solution of sodium bicarbonate until the mixture is basic (pH ~8) to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol. The resulting 2-amino-8H-indeno[1,2-d]thiazole hydrobromide salt can be neutralized and further purified by recrystallization or column chromatography to yield the free base.

Conclusion and Future Outlook

The synthesis of the indeno[1,2-d]thiazole core is dominated by the highly reliable and versatile Hantzsch-type cyclocondensation, which remains the method of choice for most applications due to its simplicity and high yields. However, for the discovery of novel chemical entities, alternative routes offer distinct advantages. Gewald-inspired multicomponent reactions provide a pathway for rapid library synthesis from simple building blocks, aligning with the principles of green chemistry.[10] Furthermore, cycloaddition strategies hold immense potential for the asymmetric synthesis of complex, stereochemically defined analogues, a critical need in modern drug discovery.

Future research will likely focus on expanding the scope of these alternative methods, particularly through the development of catalytic and enantioselective variants. As the biological importance of the indeno[1,2-d]thiazole scaffold continues to grow, the development of diverse and efficient synthetic toolkits will be essential for unlocking its full therapeutic potential.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Gawande, M. B., et al. (2009). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. ResearchGate. Retrieved from [Link]

  • [Reference not publicly available]
  • Bari, S. B., et al. (2020). Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. Anti-cancer agents in medicinal chemistry. Retrieved from [Link]

  • Gomma, A. M., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules (Basel, Switzerland). Retrieved from [Link]

  • Black, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein journal of organic chemistry. Retrieved from [Link]

  • Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice. Retrieved from [Link]

  • Polshettiwar, V., & Kaushik, M. P. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. ACG Publications. Retrieved from [Link]

  • Alajarin, R., et al. (2014). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. The Journal of organic chemistry. Retrieved from [Link]

  • [Reference not publicly available]
  • World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Retrieved from [Link]

  • Bouhedjar, K., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules (Basel, Switzerland). Retrieved from [Link]

  • Butler, R. N., et al. (2006). Cycloadditions to Pyrrolo[1,2- c]thiazoles and Pyrazolo[1,5. ResearchGate. Retrieved from https://www.researchgate.net/publication/250014769_Cycloadditions_to_Pyrrolo12-cthiazoles_and_Pyrazolo15-c]thiazoles
  • Dömling, A. (2000). A Versatile Multi-Component One-Pot Thiazole Synthesis. Synlett. Retrieved from [Link]

  • [Reference not publicly available]
  • Wang, Y., et al. (2021). Enantioselective [3 + 2] cycloaddition and rearrangement of thiazolium salts to synthesize thiazole and 1,4-thiazine derivatives. Organic chemistry frontiers. Retrieved from [Link]

  • Fulle, S., et al. (1996). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • [Reference not publicly available]
  • Maslennikova, L. I., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein journal of organic chemistry. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Protease-Targeted Drug Discovery

Proteases represent a vast and functionally diverse class of enzymes, making them compelling targets for therapeutic intervention in a wide array of diseases, from viral infections and cancer to cardiovascular disorders.[1] The development of protease inhibitors, however, is a nuanced endeavor where potency against the target enzyme is only half the battle. The true challenge, and the cornerstone of a successful therapeutic candidate, lies in achieving high selectivity.[2] Off-target inhibition, where a drug molecule interacts with unintended proteases, can lead to a cascade of adverse effects, ranging from metabolic disturbances to severe toxicity.[3][4]

The 8H-Indeno[1,2-d]thiazole scaffold has emerged as a promising starting point for the design of novel protease inhibitors. Derivatives have shown inhibitory activity against enzymes such as the SARS-CoV-2 3CL protease (3CLpro), a cysteine protease crucial for viral replication.[5][6] However, for such a compound to progress, it is critical to demonstrate that its activity is surgical—precisely targeting the viral protease with minimal impact on host proteases, particularly those from the same mechanistic class, like human cathepsins and caspases.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the selectivity profile of 8H-Indeno[1,2-d]thiazole derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

Pillar 1: Foundational Strategy for Selectivity Profiling

The journey of selectivity profiling is a tiered process, beginning with potent inhibition of the primary target and progressively challenging the inhibitor against a panel of structurally and mechanistically related enzymes. The choice of this panel is a critical experimental design parameter. For an inhibitor targeting a viral cysteine protease, the panel must include key human cysteine proteases to preemptively identify potential liabilities.

Key Protease Families for a Selectivity Panel:

  • Cysteine Proteases: This family is paramount. It includes:

    • Caspases: Key executioners of apoptosis (e.g., Caspase-3, -7) and inflammation (e.g., Caspase-1). Unwanted inhibition can disrupt programmed cell death, a critical physiological process.[7]

    • Cathepsins: Lysosomal proteases involved in protein turnover (e.g., Cathepsin B, L, S). Their dysregulation is implicated in cancer and inflammatory diseases.[8][9]

  • Serine Proteases: A large and diverse family involved in processes like blood coagulation (e.g., Thrombin, Factor Xa) and digestion (e.g., Trypsin). Cross-inhibition can have significant consequences.[2]

  • Other Protease Classes: Depending on the inhibitor's structure, screening against representative aspartic and metalloproteases may also be warranted to ensure a comprehensive profile.

The following diagram illustrates the logical workflow for assessing inhibitor selectivity.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular & Functional Validation A Synthesize 8H-Indeno[1,2-d]thiazole Derivative Library B Primary Biochemical Screen (e.g., SARS-CoV-2 3CLpro) A->B C Determine Potency (IC50 / Ki) for Active Compounds B->C D Select Lead Compound(s) Based on Potency C->D High Potency (nM to low µM) E Screen Against Protease Panel (Caspases, Cathepsins, etc.) D->E F Determine IC50 / Ki for Off-Targets E->F G Calculate Selectivity Index (SI) F->G H Cell-Based Potency Assay (e.g., Antiviral Assay) G->H High SI Value I Cellular Toxicity & Off-Target Assays (e.g., Apoptosis Assay) H->I J Lead Optimization I->J Favorable Therapeutic Window

Caption: Workflow for evaluating protease inhibitor selectivity.

Pillar 2: The Core of Evaluation - Biochemical Inhibition Assays

Biochemical assays are the quantitative backbone of selectivity profiling. They allow for the precise determination of an inhibitor's potency against purified enzymes, free from the complexities of a cellular environment. The most common parameters measured are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

  • IC50: The concentration of an inhibitor required to reduce enzyme activity by 50%. It is a practical and widely used metric but can be dependent on experimental conditions (e.g., substrate concentration).[10]

  • Ki: The dissociation constant for the inhibitor-enzyme complex. It is a true measure of binding affinity and is independent of substrate concentration, making it the gold standard for comparing the potency of different inhibitors.[10]

Fluorescence-based assays using synthetic peptide substrates are the industry standard for high-throughput screening and selectivity profiling due to their high sensitivity and simple formats.[11][12] These assays often employ a peptide sequence recognized by the protease, which is conjugated to a fluorophore and a quencher. Cleavage of the peptide separates the pair, resulting in a measurable increase in fluorescence.[13]

Experimental Protocol: Determination of IC50 using a Fluorogenic Substrate

This protocol describes a self-validating system for determining the IC50 of an 8H-Indeno[1,2-d]thiazole derivative against a target cysteine protease.

Materials:

  • Purified recombinant target protease (e.g., Cathepsin B)

  • Fluorogenic substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B)

  • Assay Buffer: 100 mM sodium phosphate, pH 6.0, 100 mM NaCl, 1 mM EDTA, 10 mM DTT

  • Test Compound: 8H-Indeno[1,2-d]thiazole derivative, prepared as a 10 mM stock in 100% DMSO

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation/Emission appropriate for the fluorophore, e.g., 360/460 nm for AMC)

Methodology:

  • Compound Serial Dilution:

    • Prepare a serial 2-fold dilution series of the test compound in 100% DMSO. Start from the 10 mM stock to create a 10-point curve. The final highest concentration in the assay might be 100 µM.

    • Causality: Using a wide concentration range is crucial to define the full dose-response curve, including the top and bottom plateaus, which is essential for accurate IC50 calculation.

  • Assay Plate Preparation:

    • In your 96-well plate, add 1 µL of the serially diluted compound or DMSO (for vehicle control) to the appropriate wells.

    • Prepare controls:

      • 100% Activity Control (No Inhibitor): Add 1 µL of DMSO.

      • 0% Activity Control (No Enzyme): Add 1 µL of DMSO.

    • Trustworthiness: Including these controls on every plate is non-negotiable. They define the dynamic range of the assay and are used to normalize the data, ensuring plate-to-plate reproducibility.

  • Enzyme Addition:

    • Prepare a working solution of the protease in assay buffer at 2X the final desired concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.

    • Add 50 µL of the enzyme solution to all wells except the "No Enzyme" controls. Add 50 µL of assay buffer to the "No Enzyme" wells.

    • Incubate the plate at room temperature for 15 minutes.

    • Expertise: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for inhibitors with slow-binding kinetics.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the fluorogenic substrate in assay buffer at 2X the final desired concentration (typically at or near its Km value).

    • Add 49 µL of the substrate solution to all wells to initiate the reaction. The final assay volume will be 100 µL.

    • Immediately place the plate in the fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time) for each well.

    • Normalize the data: % Inhibition = 100 * [1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme)].

    • Plot % Inhibition versus the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Pillar 3: Data Interpretation and Visualization

Once IC50 values are obtained for the target protease and the off-target panel, the data must be compiled for clear comparison. The Selectivity Index (SI) is calculated to quantify the selectivity of a compound.

Selectivity Index (SI) = IC50 (Off-Target Protease) / IC50 (Target Protease)

A higher SI value indicates greater selectivity for the target enzyme. Generally, an SI of >100 is considered desirable for a promising drug candidate, though the acceptable threshold can vary depending on the therapeutic area and the specific off-target.

Comparative Data Table

The following table presents hypothetical selectivity data for a lead compound, "Derivative 7a," which has a known inhibitory activity against SARS-CoV-2 3CLpro.[5][6] The off-target data is illustrative, based on typical values seen in selectivity profiling.

Enzyme TargetClassIC50 (µM)Selectivity Index (SI) vs. 3CLpro
SARS-CoV-2 3CLpro Viral Cysteine Protease 1.28 -
Cathepsin BHuman Cysteine Protease155121
Cathepsin LHuman Cysteine Protease> 200> 156
Caspase-3Human Cysteine Protease> 200> 156
ThrombinHuman Serine Protease> 200> 156
TrypsinHuman Serine Protease> 200> 156

Data for SARS-CoV-2 3CLpro is from published research.[5][6] All other data are representative examples for illustrative purposes.

This structured presentation allows for at-a-glance evaluation. Here, Derivative 7a shows excellent selectivity, with over 100-fold less potency against the representative panel of human proteases compared to its viral target.

Pillar 4: The Crucial Step - Cellular Validation

While biochemical assays are essential, they do not fully replicate the complex intracellular environment. Therefore, validating selectivity in cell-based assays is a critical step. These assays assess not only the compound's on-target efficacy in a biological context but also its potential for off-target-driven cytotoxicity.

Experimental Protocol: Cellular Antiviral and Cytotoxicity Assays

Objective: To determine the compound's efficacy in inhibiting viral replication (on-target effect) and its general toxicity to the host cells (a proxy for off-target effects).

Methodology:

  • Antiviral Assay (e.g., for SARS-CoV-2):

    • Seed host cells (e.g., Vero E6) in 96-well plates.

    • Treat the cells with a serial dilution of the test compound.

    • Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI).

    • Incubate for 48-72 hours.

    • Quantify viral replication by measuring viral RNA via RT-qPCR or by assessing virus-induced cytopathic effect (CPE).

    • Calculate the EC50 (half-maximal effective concentration).

  • Cytotoxicity Assay:

    • Seed host cells in parallel with the antiviral assay.

    • Treat the cells with the same serial dilution of the test compound but without the virus.

    • Incubate for the same duration.

    • Assess cell viability using a standard method like an MTS or CellTiter-Glo assay.

    • Calculate the CC50 (half-maximal cytotoxic concentration).

Data Interpretation:

The Therapeutic Index (TI) is calculated from these cellular assays:

Therapeutic Index (TI) = CC50 / EC50

A high TI value indicates that the compound is effective against the virus at concentrations far below those that are toxic to the host cell, providing a functional measure of selectivity in a complex biological system.

The diagram below illustrates the relationship between on-target activity, off-target effects, and the desired therapeutic window.

G Conceptual model of inhibitor selectivity. cluster_0 Mechanism of Action cluster_1 Biological Outcome A 8H-Indeno[1,2-d]thiazole Derivative B Target Protease (e.g., Viral 3CLpro) A->B On-Target Binding (High Affinity) C Off-Target Protease (e.g., Human Caspase) A->C Off-Target Binding (Low Affinity) D Therapeutic Effect (e.g., Antiviral Activity) B->D E Toxicity / Side Effects (e.g., Apoptosis Disruption) C->E

Caption: On-target vs. Off-target activity of a protease inhibitor.

Conclusion

Evaluating the selectivity of 8H-Indeno[1,2-d]thiazole derivatives, or any protease inhibitor class, is a multi-pillar process that demands scientific rigor and a deep understanding of enzyme kinetics and cell biology. By integrating systematic biochemical profiling against a rationally chosen protease panel with validation in relevant cellular models, researchers can build a comprehensive and trustworthy data package. This approach not only identifies compounds with the highest potential for success but also provides critical insights that can guide future optimization efforts, ultimately paving the way for the development of safer and more effective protease-targeted therapeutics.

References

  • Title: Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors Source: Molecules (Journal) URL: [Link]

  • Title: Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors Source: PubMed URL: [Link]

  • Title: Protease specificity determination by using cellular libraries of peptide substrates (CLiPS) Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Protease Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 1,2,4-thiadiazole: a novel Cathepsin B inhibitor Source: PubMed URL: [Link]

  • Title: A practical guide for the assay-dependent characterisation of irreversible inhibitors Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors Source: Molecules (Journal) via PMC URL: [Link]

  • Title: Emerging principles in protease-based drug discovery Source: Nature Reviews Drug Discovery via PMC URL: [Link]

  • Title: HIV protease inhibitors: a review of molecular selectivity and toxicity Source: HIV/AIDS - Research and Palliative Care via PMC URL: [Link]

  • Title: Protease specificity determination by using cellular libraries of peptide substrates (CLiPS) Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development Source: MDPI URL: [Link]

  • Title: Development of potential cathepsin B inhibitors: Synthesis of new bithiazole derivatives, in vitro studies supported with theoretical docking studies Source: PubMed URL: [Link]

  • Title: Protease Assay Services Source: Reaction Biology URL: [Link]

  • Title: Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors Source: Semantic Scholar URL: [Link]

  • Title: Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli Source: MDPI URL: [Link]

  • Title: Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design Source: ResearchGate URL: [Link]

  • Title: Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors Source: RSC Publishing URL: [Link]

  • Title: Development of potential cathepsin B inhibitors: Synthesis of new bithiazole derivatives, in vitro studies supported with theoretical docking studies Source: ResearchGate URL: [Link]

  • Title: Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing Source: Biologics: Targets and Therapy (Dove Medical Press) URL: [Link]

  • Title: Identification of novel thiazole derivatives as flaviviral protease inhibitors against DENV and JEV Source: bioRxiv URL: [Link]

  • Title: IC50 Determination Source: edX URL: [Link] (Note: Direct link to PDF is not stable, linking to course area)

  • Title: Proteases as drug targets Source: ResearchGate URL: [Link]

  • Title: Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli Source: ResearchGate URL: [Link]

  • Title: Strategies to Avoid and Reduce Off-Target Effects Source: CRISPR Medicine News URL: [Link]

  • Title: Theoretical insight into the mechanism for the inhibition of the cysteine protease cathepsin B by 1,2,4-thiadiazole derivatives Source: ResearchGate URL: [Link]

  • Title: Rational Approaches to Improving Selectivity in Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-based drug design of tricyclic 8H-indeno[1,2-d][5][14]thiazoles as potent FBPase inhibitors Source: PubMed URL: [Link]

  • Title: Novel Bis-1,2,3-triazole-thiazolidinone hybrid as anticancer agents that induce apoptosis and molecular modeling study Source: Journal of Enzyme Inhibition and Medicinal Chemistry via PMC URL: [Link]

  • Title: Activity 3-2 - Determining the IC₅₀ of Inhibitor Source: Biology LibreTexts URL: [Link]

  • Title: Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity Source: Future Medicinal Chemistry via PMC URL: [Link]

  • Title: Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications Source: MDPI URL: [Link]

  • Title: Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro Source: Bioorganic & Medicinal Chemistry Letters via PMC URL: [Link]

  • Title: Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/Bis-2(1H)-Quinolinone Hybrids Source: Molecules (Journal) via PMC URL: [Link]

Sources

A Researcher's Guide to Isothermal Titration Calorimetry (ITC) for Characterizing 8H-Indeno[1,2-d]thiazole Inhibitor Binding

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a precise understanding of the molecular interactions between a therapeutic candidate and its target is paramount.[1] Isothermal Titration Calorimetry (ITC) has emerged as an indispensable, gold-standard technique for elucidating the thermodynamics of these interactions.[2][3] This guide provides a comprehensive overview of the application of ITC in characterizing the binding of 8H-Indeno[1,2-d]thiazole inhibitors, a class of compounds with demonstrated therapeutic potential against targets such as SARS-CoV-2 3CL protease and histone deacetylases.[4][5]

The Power of a Complete Thermodynamic Profile

Unlike other biophysical techniques that may only provide a measure of binding affinity, ITC offers a complete thermodynamic signature of a molecular interaction in a single experiment.[6][7][8] By directly measuring the heat released or absorbed during a binding event, ITC determines the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) of the interaction.[8][9] From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a full thermodynamic profile of the binding event.[6][8] This rich dataset allows researchers to move beyond simply knowing if a compound binds, to understanding why and how it binds, a critical advantage in lead optimization.[7]

The relationship between these key thermodynamic parameters is described by the equation:

ΔG = ΔH - TΔS = -RTlnK a

where R is the gas constant and T is the absolute temperature.

Causality in Experimental Design: A Self-Validating Approach

The reliability of ITC data is intrinsically linked to meticulous experimental design. Each step is chosen to isolate the binding event of interest and minimize artifacts, creating a self-validating system.

A Step-by-Step ITC Protocol for 8H-Indeno[1,2-d]thiazole Inhibitor Binding Analysis:

1. Sample Preparation: The Foundation of Accuracy

  • Purity is Paramount: Both the target protein and the 8H-Indeno[1,2-d]thiazole inhibitor must be of the highest possible purity to avoid interference from contaminants.[10]

  • Buffer Matching is Critical: The inhibitor and target protein solutions must be prepared in an identical buffer to minimize heats of dilution and mixing, which can obscure the true binding signal.[10][11] Dialysis of the protein against the final experimental buffer is a standard and highly recommended practice.[12] The inhibitor, often dissolved in a solvent like DMSO, should be diluted into the same dialysis buffer, ensuring the final DMSO concentration is identical in both the cell and syringe solutions.[10][11]

  • Accurate Concentration Determination: Precise knowledge of the concentrations of both the inhibitor and the target protein is crucial for accurate determination of stoichiometry and binding affinity.[11][12]

2. Experimental Setup: Optimizing for a Clear Signal

  • Instrument and Sample Cell Cleaning: Thoroughly clean the ITC cell and syringe between experiments to prevent cross-contamination. A recommended procedure involves rinsing with a detergent solution (e.g., 20% Contrad 70 or 14% Decon 90) followed by extensive rinsing with water.[13]

  • Concentration Guidelines: The concentrations of the reactants are chosen to ensure a measurable heat change and a well-defined binding isotherm. A general guideline is to set the concentration of the macromolecule in the cell to be 10-100 times the expected K D , and the ligand concentration in the syringe to be 10-20 times the macromolecule concentration.[3][10] For an unknown interaction, starting with approximately 20 µM protein in the cell and 200 µM inhibitor in the syringe is a reasonable starting point.[10]

  • Instrument Parameters:

    • Temperature: The experiment should be conducted at a physiologically relevant temperature, typically 25°C.

    • Stirring Speed: Adequate stirring (e.g., 300-400 rpm for a Nano ITC) is necessary to ensure proper mixing after each injection, but excessive stirring can lead to noise or protein denaturation.[9]

    • Injection Volume and Spacing: A typical experiment consists of 15-20 injections of 2-2.5 µL each, with a spacing of 150-180 seconds between injections to allow the signal to return to baseline.[14]

3. Data Acquisition and Analysis

The raw ITC data consists of a series of heat-flow peaks corresponding to each injection. As the titration progresses, the magnitude of these peaks decreases as the target protein becomes saturated with the inhibitor.[15] When saturation is reached, the small remaining peaks represent the heat of dilution.[15]

The integrated heat from each injection is then plotted against the molar ratio of the inhibitor to the target protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.

Below is a diagram illustrating the typical workflow of an ITC experiment:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_Prep Protein Purification & Dialysis Buffer_Match Buffer Matching P_Prep->Buffer_Match L_Prep Inhibitor Synthesis & Purification L_Prep->Buffer_Match Conc_Det Accurate Concentration Determination Buffer_Match->Conc_Det Load_Sample Load Protein into Cell & Inhibitor into Syringe Conc_Det->Load_Sample Titration Automated Titration Load_Sample->Titration Heat_Detection Heat Measurement Titration->Heat_Detection Integration Peak Integration Heat_Detection->Integration Isotherm Generate Binding Isotherm Integration->Isotherm Fitting Fit to Binding Model Isotherm->Fitting Thermo_Params Determine Kd, n, ΔH, ΔS Fitting->Thermo_Params

Caption: A schematic of the Isothermal Titration Calorimetry workflow.

Interpreting the Data: A Deeper Look into Binding Forces

The thermodynamic parameters obtained from ITC provide valuable insights into the forces driving the binding of 8H-Indeno[1,2-d]thiazole inhibitors.

ParameterWhat it MeasuresInterpretation for Inhibitor Binding
K D (Dissociation Constant) Binding affinityA lower K D indicates a stronger binding interaction.
n (Stoichiometry) The molar ratio of inhibitor to target at saturationConfirms the binding model (e.g., 1:1, 2:1).
ΔH (Enthalpy Change) Heat released or absorbed upon bindingA negative ΔH indicates an exothermic reaction, often driven by hydrogen bonds and van der Waals interactions. A positive ΔH is endothermic.
ΔS (Entropy Change) Change in the system's disorder upon bindingA positive ΔS indicates an increase in disorder, often driven by the release of water molecules from the binding interface (hydrophobic effect).
ΔG (Gibbs Free Energy Change) The overall energy of bindingA negative ΔG indicates a spontaneous binding event.

For example, a binding event characterized by a favorable (negative) ΔH and an unfavorable (negative) ΔS suggests that the interaction is primarily driven by strong enthalpic contributions like hydrogen bonding. Conversely, a binding event with a slightly unfavorable (positive) ΔH but a highly favorable (positive) ΔS is likely driven by the hydrophobic effect.

Comparison with Alternative Techniques

While ITC is a powerful tool, it is often used in conjunction with other biophysical methods to provide a more complete picture of inhibitor binding.

TechniqueInformation ProvidedAdvantagesLimitations
Isothermal Titration Calorimetry (ITC) K D , n, ΔH, ΔSLabel-free, in-solution measurement, provides a complete thermodynamic profile.[3][16]Lower throughput, requires larger amounts of sample.[3]
Surface Plasmon Resonance (SPR) K D , k on , k offReal-time kinetics, high sensitivity, lower sample consumption than ITC.[17][18]Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations.
Fluorescence Polarization (FP) K DHigh-throughput, suitable for screening large compound libraries.Requires a fluorescent label, which may interfere with binding; susceptible to interference from fluorescent compounds.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) T m shift (indicative of binding)High-throughput, low sample consumption.Indirect measure of binding; not all binding events result in a significant change in protein stability.[17]

The following diagram illustrates the different types of information that can be obtained from these techniques:

Technique_Comparison cluster_techniques Biophysical Techniques cluster_info Information Obtained ITC Isothermal Titration Calorimetry (ITC) Thermo Thermodynamics (Kd, n, ΔH, ΔS) ITC->Thermo SPR Surface Plasmon Resonance (SPR) Kinetics Kinetics (kon, koff) SPR->Kinetics Affinity Affinity (Kd) SPR->Affinity FP Fluorescence Polarization (FP) FP->Affinity TSA Thermal Shift Assay (TSA) Binding Binding (Yes/No) TSA->Binding

Caption: Comparison of information from different biophysical techniques.

Conclusion

Isothermal Titration Calorimetry provides an unparalleled level of detail into the thermodynamic forces governing the binding of 8H-Indeno[1,2-d]thiazole inhibitors to their biological targets. By following a well-designed, self-validating experimental protocol, researchers can obtain high-quality, reliable data that is crucial for understanding structure-activity relationships and for guiding the rational design of more potent and selective therapeutics. When integrated with data from other biophysical techniques, ITC empowers a comprehensive understanding of the molecular recognition events that are at the heart of drug action.

References

  • Isothermal titration calorimetry in drug discovery. PubMed. Available from: [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2. Malvern Panalytical. Available from: [Link]

  • Isothermal titration calorimetry: Principles and experimental design. CureFFI.org. Available from: [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Available from: [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. Available from: [Link]

  • Measuring binding kinetics with isothermal titration calorimetry. YouTube. Available from: [Link]

  • Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. Available from: [Link]

  • Isothermal titration calorimetry. Wikipedia. Available from: [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200. OSTR. Available from: [Link]

  • Isothermal Titration Calorimetry: Application in Drug Discovery. PharmaXChange.info. Available from: [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. PubMed Central. Available from: [Link]

  • ITC Expert User's Manual. Available from: [Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. Available from: [Link]

  • Isothermal Titration Calorimetry. The Huck Institutes. Available from: [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. Available from: [Link]

  • Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3. PubMed Central. Available from: [Link]

  • Troubleshooting guide for Isothermal Titration Calorimetry. Available from: [Link]

  • Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. PubMed Central. Available from: [Link]

  • Structure-based drug design of tricyclic 8H-indeno[1,2-d][15][16]thiazoles as potent FBPase inhibitors. PubMed. Available from: [Link]

  • What is the alternative method to study ligand receptor binding experiment beyond radiolabelling? ResearchGate. Available from: [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available from: [Link]

  • Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. TA Instruments. Available from: [Link]

  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences. Available from: [Link]

  • Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. XanTec bioanalytics GmbH. Available from: [Link]

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. Available from: [Link]

  • Design, synthesis and biological evaluation of indeno[1,2-d]thiazole derivatives as potent histone deacetylase inhibitors. PubMed. Available from: [Link]

  • Characterizing Binding Interactions by ITC. TA Instruments. Available from: [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. Available from: [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. Available from: [Link]

Sources

Benchmarking the Potency of Novel 8H-Indeno[1,2-d]thiazole Analogs as Tubulin Polymerization Inhibitors Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Efficacy Evaluation

In the landscape of anticancer drug discovery, the quest for novel molecular scaffolds that exhibit high potency and selectivity against tumor cells remains a paramount objective. The 8H-indeno[1,2-d]thiazole core has emerged as a promising heterocyclic system, with derivatives showing potential as inhibitors of crucial biological targets.[1][2] This guide provides a comprehensive framework for benchmarking the potency of new 8H-indeno[1,2-d]thiazole analogs against established anticancer drugs that target tubulin polymerization, a cornerstone of cancer chemotherapy.[3]

Introduction: The Rationale for Targeting Tubulin with 8H-Indeno[1,2-d]thiazole Analogs

Microtubules, dynamic polymers of α- and β-tubulin, are essential for critical cellular processes, most notably mitotic spindle formation during cell division. Their pivotal role makes them an attractive target for anticancer therapeutics. Drugs that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis in rapidly proliferating cancer cells.[4] This class of drugs is broadly categorized into microtubule-stabilizing agents (e.g., taxanes like Paclitaxel and Docetaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids like Vincristine and colchicine).[3][5]

The thiazole ring is a key feature in many biologically active compounds, including some with demonstrated anticancer properties.[6][7] The rigid, planar structure of the 8H-indeno[1,2-d]thiazole scaffold provides a unique framework that can be functionalized to potentially interact with various biological targets, including the colchicine-binding site on β-tubulin. This guide outlines a systematic approach to evaluate the anticancer potency of novel 8H-indeno[1,2-d]thiazole analogs by directly comparing their activity with well-characterized tubulin inhibitors.

Experimental Design: A Multi-tiered Approach to Potency Assessment

A robust evaluation of new chemical entities requires a tiered approach, starting with broad screening and progressing to more specific mechanistic and in vivo studies. This ensures that only the most promising candidates advance, saving time and resources.[8][9]

G cluster_1 In Vivo Evaluation A Primary Screening: MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) B Secondary Screening: IC50 Determination (Most Sensitive Cell Line) A->B Identify most sensitive cell line C Mechanistic Assay: In Vitro Tubulin Polymerization Assay B->C Confirm mechanism of action D Human Tumor Xenograft Model (e.g., in athymic nude mice) C->D Validate in vivo efficacy G A Tubulin Monomers (αβ-heterodimers) B GTP-dependent Polymerization at 37°C A->B C Microtubules B->C D 8H-Indeno[1,2-d]thiazole Analogs / Colchicine (Inhibitors) D->B Inhibition E Paclitaxel (Promoter) E->B Promotion

Figure 2: The principle of the in vitro tubulin polymerization assay, showing the inhibitory effect of the test compounds.

Protocol:

  • Reagent Preparation: Reconstitute purified bovine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) with GTP. [10][11]2. Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution to wells containing various concentrations of the test compounds or control drugs. [11]3. Kinetic Measurement: Immediately begin monitoring the change in absorbance at 340 nm every 60 seconds for one hour at 37°C using a temperature-controlled microplate reader. [11]The increase in absorbance corresponds to the rate of tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition relative to a DMSO control.

In Vivo Human Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anticancer agents. [12][13] Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of athymic nude mice. [12]2. Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the most promising 8H-indeno[1,2-d]thiazole analog, a positive control drug (e.g., Paclitaxel), and a vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Data Presentation and Interpretation

The potency of the novel 8H-indeno[1,2-d]thiazole analogs should be systematically compared to the known drugs in tabular format.

Table 1: In Vitro Cytotoxicity (IC50) of 8H-Indeno[1,2-d]thiazole Analogs and Control Drugs

CompoundMCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
Analog 15.2 ± 0.48.1 ± 0.6
Analog 20.8 ± 0.1 1.5 ± 0.2
Analog 312.5 ± 1.115.3 ± 1.4
Paclitaxel (Control)0.01 ± 0.0020.02 ± 0.003
Colchicine (Control)0.05 ± 0.0050.08 ± 0.007

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vitro Tubulin Polymerization Inhibition

Compound (at 5 µM)Inhibition of Tubulin Polymerization (%)
Analog 135 ± 4
Analog 285 ± 6
Analog 315 ± 3
Colchicine (Control)92 ± 5
Paclitaxel (Control)- (Promotes polymerization)

Data are presented as mean ± standard deviation.

Table 3: In Vivo Antitumor Efficacy in MCF-7 Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0+2.5
Analog 2 (10 mg/kg)55 -3.1
Paclitaxel (10 mg/kg)75-8.2

Tumor growth inhibition is calculated at the end of the study compared to the vehicle control group.

From the hypothetical data presented, Analog 2 emerges as the most promising candidate. It exhibits sub-micromolar cytotoxicity in cancer cell lines, significantly inhibits tubulin polymerization in a cell-free system, and demonstrates notable tumor growth inhibition in an in vivo model. While not as potent as Paclitaxel, its efficacy is substantial and warrants further investigation, potentially offering a different toxicity profile or activity against resistant tumors.

Conclusion and Future Directions

This guide outlines a rigorous and logical pathway for benchmarking the potency of novel 8H-indeno[1,2-d]thiazole analogs as anticancer agents targeting tubulin. By employing a combination of in vitro and in vivo assays, researchers can effectively compare the performance of these new compounds against established drugs. The self-validating nature of this workflow, from broad cytotoxicity screening to specific mechanistic and in vivo efficacy studies, ensures a high degree of confidence in the results.

Future studies should focus on elucidating the precise binding mode of the most potent analogs to tubulin, exploring their efficacy in drug-resistant cancer models, and conducting comprehensive pharmacokinetic and toxicological profiling to assess their potential for clinical development. The 8H-indeno[1,2-d]thiazole scaffold represents a valuable starting point for the development of a new generation of tubulin-targeting anticancer drugs.

References

  • Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors. (2022). PubMed Central. [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing. [Link]

  • Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. (2016). PMC - NIH. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [Link]

  • SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. (2016). ResearchGate. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton. [Link]

  • What are the therapeutic candidates targeting Tubulin?. (2025). Patsnap Synapse. [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. [Link]

  • Xenograft tumor model. SMC Laboratories Inc. [Link]

  • In Vitro Tubulin Polymerization Inhibition Assay. (2017). Bio-protocol. [Link]

  • Novel Tubulin-Targeting Therapies Make Headway. (2020). OncLive. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Crown Bioscience. [Link]

  • Translatability of in vitro potency to clinical efficacious exposure: a retrospective analysis of FDA‐approved targeted small molecule oncology drugs. (2023). NIH. [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2022). MDPI. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC - NIH. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). Altogen Labs. [Link]

  • Inhibition of tubulin polymerization evaluated by cell-free tubulin... ResearchGate. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (PDF) Synthesis and molecular docking of new indeno[1,2-d]imidazole, indeno[1,2-e]triazine, indeno[1,2-c]pyrazole, and indeno[1,2-b]pyrrole polycyclic compounds as antibacterial and antioxidant agents. (2023). ResearchGate. [Link]

  • A review of research progress of antitumor drugs based on tubulin targets. (2022). Annals of Translational Medicine. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2021). PLOS One. [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. [Link]

  • Summary of well-known tubulin inhibitors. ResearchGate. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2022). MDPI. [Link]

  • Nanomolar potency of imidazo[2,1-b]thiazole analogs as indoleamine 2,3-dioxygenase inhibitors. (2021). PubMed. [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

  • Drugs that inhibit tubulin polymerization: the particular case of podophyllotoxin and analogues. PubMed. [Link]

  • Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. (2024). NIH. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and sustainable research environment. This guide provides a detailed, step-by-step framework for the safe handling and disposal of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for structurally similar thiazole and carboxylic acid derivatives and general hazardous waste management protocols.

Section 1: Hazard Identification and Risk Assessment

Assumed Hazard Profile:

Hazard ClassDescriptionSupporting Evidence from Analogous Compounds
Skin IrritantMay cause skin irritation upon contact.[1][2]SDS for similar compounds consistently lists skin irritation as a hazard.[1][2]
Eye IrritantMay cause serious eye irritation.[1][2][4]A common warning for this chemical class.[1][2][4]
Acute Toxicity (Oral/Inhalation)Potentially harmful if swallowed or inhaled.[4]Some related compounds exhibit oral and inhalation toxicity.[4]
Environmental HazardMay be harmful to aquatic life.[4]A precautionary assumption based on related structures.[4]

Causality of Hazards: The thiazole ring, a feature of many biologically active molecules, can interact with physiological systems in various ways.[5] The carboxylic acid group confers acidic properties, which can contribute to its irritant effects.

Section 2: Personal Protective Equipment (PPE) and Handling

Given the assumed hazards, stringent adherence to PPE protocols is mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[1][6] Always wash hands thoroughly after handling.[1][2]

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[1][2]

  • Skin and Body Protection: A lab coat is required. Ensure skin is not exposed.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a fume hood and consider a respirator.[2][6]

Handling Best Practices:

  • Avoid creating dust.[6]

  • Work in a well-ventilated area, preferably a chemical fume hood.[2][6]

  • Avoid contact with skin, eyes, and clothing.[1][6]

  • Do not eat, drink, or smoke in the laboratory.

Section 3: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Hazardous Waste Container:

    • Use a container that is compatible with the chemical. The original container is often a good choice.[7][8]

    • The container must be in good condition, with a secure, leak-proof cap.[7][8]

    • Do not use food containers.[7]

    • For acidic waste, avoid metal containers.[8]

  • Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste".[7]

    • Identify the full chemical name: "8H-Indeno[1,2-d]thiazole-5-carboxylic acid". Do not use abbreviations.[7]

    • List all constituents of the waste, including solvents and their approximate percentages.[7]

    • Indicate the associated hazards (e.g., "Irritant," "Handle with Care").[7]

  • Accumulate Waste Safely:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which could be a marked area on a benchtop or in a fume hood.[7]

    • Keep the container closed at all times, except when adding waste.[8][9]

    • Segregate this waste from incompatible materials, such as strong oxidizing agents or bases.[1][2]

Disposal Decision Workflow

G cluster_0 Waste Generation & Segregation cluster_1 Containment cluster_2 Storage cluster_3 Disposal A Solid Waste (Contaminated gloves, paper) D Labeled Hazardous Waste Container (Compatible material, sealed lid) A->D B Liquid Waste (Solutions, reaction mixtures) B->D C Pure/Excess Compound C->D E Satellite Accumulation Area (SAA) (Segregated from incompatibles) D->E F EHS Pickup E->F G Licensed Waste Disposal Facility F->G

Caption: Overview of the waste management lifecycle for 8H-Indeno[1,2-d]thiazole-5-carboxylic acid.

Section 5: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Assess the Spill: If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS for assistance.

  • Cleanup (for small, manageable spills):

    • Wear appropriate PPE (gloves, goggles, lab coat).

    • For solid spills, carefully sweep up the material and place it in the hazardous waste container. [2]Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS, as per your institution's policy.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work of scientific discovery does not come at the cost of personal or ecological well-being.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Synerzine. Safety Data Sheet: Benzothiazole. [Link]

Sources

Comprehensive Safety and Handling Guide for 8H-Indeno[1,2-d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid. The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly, ensuring personal safety and experimental integrity. The recommendations herein are synthesized from established safety protocols for structurally related thiazole derivatives and carboxylic acids, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Assessment and Risk Mitigation

While a specific SDS for 8H-Indeno[1,2-d]thiazole-5-carboxylic acid is not currently available, a thorough risk assessment can be conducted by examining the constituent functional groups: a thiazole ring and a carboxylic acid.

  • Thiazole Derivatives: This class of compounds can be harmful if swallowed and may cause significant eye, skin, and respiratory irritation.[1][2] Some thiazoles are also flammable liquids.[1][3][4]

  • Carboxylic Acids: Carboxylic acids can be corrosive and are known to cause skin and eye irritation.[5][6]

Therefore, it is prudent to treat 8H-Indeno[1,2-d]thiazole-5-carboxylic acid as a hazardous substance, assuming it may be harmful if ingested, an irritant to the skin and eyes, and potentially harmful if inhaled.

Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 8H-Indeno[1,2-d]thiazole-5-carboxylic acid. The following table outlines the minimum required PPE.

Protection Type Specific Equipment Rationale
Eye and Face Protection Splash-proof chemical goggles and a face shield.To protect against splashes and airborne particles that could cause serious eye damage.[1]
Hand Protection Chemical-resistant nitrile gloves.To prevent skin contact and potential irritation or absorption.[8] For extended use or when handling larger quantities, consider double-gloving.
Body Protection A flame-resistant lab coat.To protect against spills and splashes.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.To be used when there is a risk of generating dust or aerosols, or when working outside of a certified chemical fume hood.[6]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and step-by-step guide outline the key phases of operation.

Operational_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_and_Dispense Weigh and Dispense Compound Prepare_Work_Area->Weigh_and_Dispense Perform_Experiment Perform Experiment Weigh_and_Dispense->Perform_Experiment Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Segregate_Waste Segregate and Label Waste Decontaminate_Equipment->Segregate_Waste Dispose_Waste Dispose of Waste Segregate_Waste->Dispose_Waste

Caption: Operational workflow for handling 8H-Indeno[1,2-d]thiazole-5-carboxylic acid.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always don the appropriate PPE as detailed in the table above before entering the laboratory.[9]

    • Ensure a certified chemical fume hood is used for all manipulations of the compound.

    • Have an emergency spill kit readily accessible.

  • Handling:

    • When weighing and dispensing the solid compound, do so in a fume hood to minimize inhalation risk.

    • Use spark-proof tools if there is any indication that the compound may be flammable.[3][7]

    • Avoid any direct contact with the skin, eyes, and clothing.[7]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][5]

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Remove contaminated clothing immediately and wash before reuse.[5]

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to an emergency is crucial.

Emergency_Response cluster_Spill Spill Response cluster_Exposure Exposure Response Spill_or_Exposure Spill or Exposure Occurs Evacuate_Area Evacuate Immediate Area Spill_or_Exposure->Evacuate_Area Spill Remove_Contaminated_Clothing Remove Contaminated Clothing Spill_or_Exposure->Remove_Contaminated_Clothing Exposure Alert_Supervisor Alert Supervisor Evacuate_Area->Alert_Supervisor Absorb_Spill Absorb Spill with Inert Material Alert_Supervisor->Absorb_Spill Collect_Waste Collect Waste in Sealed Container Absorb_Spill->Collect_Waste Rinse_Affected_Area Rinse Affected Area Remove_Contaminated_Clothing->Rinse_Affected_Area Seek_Medical_Attention Seek Immediate Medical Attention Rinse_Affected_Area->Seek_Medical_Attention

Caption: Emergency response plan for spills and personal exposure.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If skin irritation persists, seek medical attention.[5]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • In Case of a Spill: For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste containing 8H-Indeno[1,2-d]thiazole-5-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed container. Do not pour any waste down the drain.[10]

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[1]

References

  • Advanced Biotech. (2025). Safety Data Sheet: 2-Acetyl Thiazole synthetic. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiazole, 99%. Retrieved from [Link]

  • University of California. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Greenbook. (2018). Safety Data Sheet. Retrieved from [Link]

  • Synerzine. (2019). Safety Data Sheet: Benzothiazole. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.